molecular formula C10H11NO B185674 5-methoxy-1-methyl-1H-indole CAS No. 2521-13-3

5-methoxy-1-methyl-1H-indole

Numéro de catalogue: B185674
Numéro CAS: 2521-13-3
Poids moléculaire: 161.2 g/mol
Clé InChI: HQNPKVBTBJUMTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methoxy-1-methyl-1H-indole is a key synthetic intermediate in the exploration of novel bioactive molecules, particularly within medicinal chemistry. Its structure, featuring the privileged indole scaffold, makes it a valuable precursor for developing ligands that target a range of biological receptors . Research indicates that this compound serves as a core building block in the synthesis of molecular hybrids and analogs for pharmacological evaluation . For instance, it has been utilized in the development of isatin-indole hybrids investigated for their antimicrobial potential against various Gram-positive bacteria and fungal pathogens such as Candida albicans and Aspergillus niger . Furthermore, derivatives of this compound have been designed and synthesized as selective inhibitors for monoamine oxidases A and B (MAO-A and MAO-B), enzymes that are significant targets in neurological disorder research . The 5-methoxyindole moiety is also of significant interest in the design of melatonin receptor ligands, as it is a critical substructure of the native hormone melatonin . As such, this compound provides a fundamental starting point for researchers synthesizing and evaluating novel compounds for sleep, inflammation, and antioxidant-related studies .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-methoxy-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNPKVBTBJUMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356123
Record name 5-methoxy-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2521-13-3
Record name 5-methoxy-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methoxy-1-methyl-1H-indole from 5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for the N-methylation of 5-methoxyindole to produce 5-methoxy-1-methyl-1H-indole, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of reaction mechanisms, optimization of reaction conditions, and step-by-step experimental protocols. The guide emphasizes scientifically sound practices, safety considerations, and the rationale behind procedural choices to ensure reliable and reproducible outcomes.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The targeted functionalization of the indole ring system is a critical aspect of drug discovery and development. This compound, in particular, serves as a crucial building block for the synthesis of a range of compounds, including those with potential applications as serotonin receptor agonists and other neurologically active agents. The introduction of a methyl group at the N1 position of the indole nucleus can significantly modulate the pharmacological properties of the parent molecule, influencing its binding affinity, metabolic stability, and pharmacokinetic profile.

This guide focuses on the direct N-methylation of 5-methoxyindole, a common and efficient approach to accessing this important synthetic intermediate. We will explore various methylation strategies, from classical methods to more modern, environmentally benign alternatives.

Synthetic Strategies for N-Methylation of 5-methoxyindole

The N-methylation of 5-methoxyindole involves the deprotonation of the indole nitrogen followed by nucleophilic attack on a methylating agent. The choice of base, methylating agent, and solvent system is critical for achieving high yields and selectivity.

Classical N-Methylation with Methyl Halides and Sulfates

Historically, methyl iodide and dimethyl sulfate have been the reagents of choice for the N-methylation of indoles.[3] These reagents are highly reactive, often leading to high conversion rates. However, their use on a large scale is hampered by significant drawbacks, including high toxicity, volatility (in the case of methyl iodide), and environmental concerns.[3]

The general mechanism involves the use of a strong base, such as sodium hydride (NaH) or sodium amide (NaNH2), to generate the indolide anion, which then acts as a nucleophile.

Mechanism of Classical N-Methylation:

G Indole 5-Methoxyindole Indolide 5-Methoxyindolide Anion Indole->Indolide Deprotonation Product This compound Indolide->Product SN2 Attack MeI Methyl Iodide (CH3I) MeI->Product Salt NaI Base Strong Base (e.g., NaH) Base->Indole

Caption: Classical N-methylation via an SN2 mechanism.

Green and Sustainable N-Methylation with Dimethyl Carbonate (DMC)

In recent years, dimethyl carbonate (DMC) has emerged as an attractive alternative to traditional methylating agents.[3][4] DMC is significantly less toxic, more environmentally friendly, and cost-effective.[3][4] The byproducts of methylation with DMC are methanol and carbon dioxide, which are less problematic than the salts generated from methyl halides.[4]

These reactions are typically carried out at elevated temperatures and may require a catalyst, such as a phase-transfer catalyst, to enhance reactivity.[4]

N-Methylation using Quaternary Ammonium Salts

A more recent and highly selective method for the N-methylation of indoles involves the use of quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid methylating agents.[5][6] This approach offers excellent monoselectivity, high yields, and a high tolerance for various functional groups.[5][6] The reactions are typically carried out under mild basic conditions, for example, using cesium carbonate (Cs₂CO₃) in a suitable solvent like toluene.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound from 5-methoxyindole using different methylation strategies.

Protocol 1: N-Methylation using Dimethyl Carbonate (DMC)

This protocol is adapted from general procedures for the N-methylation of indoles using DMC and offers a greener alternative to traditional methods.[3][4]

Materials:

  • 5-methoxyindole

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl methyl ether (TBME)

  • Water, deionized

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxyindole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) to create a stirrable suspension.

  • Add dimethyl carbonate (DMC) (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to approximately 3 °C.

  • Slowly add ice-cold water to the reaction mixture. The product may precipitate or form an oily suspension.

  • Extract the product with tert-butyl methyl ether (TBME).

  • Wash the organic layer with water multiple times to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel if necessary.

Protocol 2: N-Methylation using Phenyl Trimethylammonium Iodide

This protocol is based on a modern, highly selective N-methylation procedure.[5][6]

Materials:

  • 5-methoxyindole

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Glass vial with a septum screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • In a glass vial equipped with a magnetic stir bar, combine 5-methoxyindole (1.0 eq), phenyl trimethylammonium iodide (2.5 eq), and cesium carbonate (2.0 eq).

  • Add toluene to the vial.

  • Seal the vial with the septum screw cap and place it in a heating block or oil bath preheated to 120 °C.

  • Stir the reaction mixture at this temperature and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

  • Purify the crude product by column chromatography on silica gel if required.

Data Presentation

ParameterProtocol 1 (DMC)Protocol 2 (PhMe₃NI)
Methylating Agent Dimethyl CarbonatePhenyl Trimethylammonium Iodide
Base Potassium CarbonateCesium Carbonate
Solvent DMFToluene
Temperature ~130 °C (Reflux)120 °C
Typical Yield HighUp to 99%[5]
Selectivity Good to excellentExcellent monoselectivity[5][6]
Safety Profile Favorable (less toxic reagent)Favorable (non-toxic, easy-to-handle reagent)[5][6]

Purification and Characterization

Purification of the crude this compound is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[7] Recrystallization can also be employed as a final purification step.[7]

The structure and purity of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR: The proton NMR spectrum will show a characteristic singlet for the N-methyl group around 3.7 ppm, in addition to the signals corresponding to the aromatic protons and the methoxy group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (161.20 g/mol ).[8]

Conclusion

The synthesis of this compound from 5-methoxyindole is a well-established transformation with several reliable methods available to the synthetic chemist. While classical methods using methyl halides are effective, modern approaches utilizing dimethyl carbonate or quaternary ammonium salts offer significant advantages in terms of safety, environmental impact, and selectivity. The choice of a specific protocol will depend on factors such as the scale of the reaction, available resources, and the desired level of purity. By understanding the underlying principles and carefully following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize this valuable intermediate for their drug discovery and development programs.

References

An In-depth Technical Guide to the Fischer Indole Synthesis of 5-Methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fischer indole synthesis, a foundational reaction in heterocyclic chemistry discovered by Emil Fischer in 1883, remains an exceptionally versatile and widely employed method for constructing the indole nucleus.[1][2] Its significance is particularly pronounced in the synthesis of substituted indoles, which are core scaffolds in a vast array of pharmaceuticals, agrochemicals, and natural products.[3] This technical guide provides a comprehensive exploration of the synthesis of a specific, high-value target, 5-methoxy-1-methyl-1H-indole. We will dissect the reaction mechanism, detail field-proven experimental protocols for the synthesis of precursors and the final cyclization, discuss the causality behind critical process parameters, and present quantitative data and process visualizations to offer a complete operational framework for researchers, chemists, and drug development professionals.

The Core Mechanism: A Stepwise Dissection

The Fischer indole synthesis is fundamentally an acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and an enolizable carbonyl compound (an aldehyde or ketone).[4][5] The accepted mechanism proceeds through several key transformations, each critical for the formation of the final aromatic indole ring.[1][5]

The reaction is initiated by the formation of a phenylhydrazone from N-(4-methoxyphenyl)-N-methylhydrazine and a suitable ketone. This hydrazone then undergoes an acid-catalyzed tautomerization to its more reactive enamine (or 'ene-hydrazine') form.[1][3] The crux of the entire synthesis is the subsequent irreversible[6][6]-sigmatropic rearrangement, a concerted pericyclic reaction that forms a new carbon-carbon bond and breaks the weak N-N bond.[4][5] The resulting di-imine intermediate rapidly rearomatizes. This is followed by an intramolecular nucleophilic attack by the terminal amine onto the imine carbon, forming a five-membered ring aminal intermediate.[7] Finally, under the acidic conditions, a molecule of ammonia (or, in this N-methylated case, methylamine) is eliminated, and a final proton loss re-establishes the aromaticity of the heterocyclic ring, yielding the stable indole product.[1]

Fischer_Indole_Mechanism Start N-(4-methoxyphenyl)-N-methylhydrazine + Pyruvic Acid Hydrazone Hydrazone Formation Start->Hydrazone + H⁺, -H₂O Tautomerization Tautomerization (to Ene-hydrazine) Hydrazone->Tautomerization + H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Heat Aromatization Rearomatization Rearrangement->Aromatization - H⁺ Cyclization Intramolecular Cyclization (Aminal Formation) Aromatization->Cyclization + H⁺ Elimination Elimination of CH₃NH₂ & Aromatization Cyclization->Elimination Product This compound- 2-carboxylic acid Elimination->Product

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Strategic Selection of Starting Materials

The successful synthesis of this compound hinges on the logical selection of two key precursors: the arylhydrazine and the carbonyl compound.

The Hydrazine: N-(4-methoxyphenyl)-N-methylhydrazine

To achieve the desired substitution pattern, the synthesis requires N-(4-methoxyphenyl)-N-methylhydrazine. The substituents on this molecule dictate the final structure:

  • The 4-methoxy group is an electron-donating group that directs the cyclization and ultimately becomes the 5-methoxy substituent on the indole ring. Such electron-donating groups generally facilitate the reaction.[2]

  • The N-methyl group remains on the indole nitrogen, directly yielding the N-methylated target and avoiding a separate post-synthesis alkylation step.

This hydrazine is not commonly available and must typically be synthesized. A standard route involves the diazotization of 4-methoxyaniline, followed by reduction to form (4-methoxyphenyl)hydrazine, and subsequent N-methylation.[6][8]

The Carbonyl Partner: Pyruvic Acid

A significant challenge in Fischer syntheses is producing indoles that are unsubstituted at the C2 and C3 positions. The use of simple aldehydes like acetaldehyde can be problematic.[3] A robust and widely adopted strategy is to use an α-ketoacid, such as pyruvic acid .[3][9] This approach initially forms this compound-2-carboxylic acid. The carboxylic acid group at the 2-position can then be readily removed in a subsequent thermal decarboxylation step, yielding the desired unsubstituted product.[3]

Experimental Protocol: A Validated Pathway

This section provides a detailed, step-by-step protocol. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of (4-methoxyphenyl)hydrazine hydrochloride (Precursor)

This protocol is adapted from standard procedures for preparing substituted phenylhydrazines.[8][10]

  • Diazotization: To a stirred solution of 4-methoxyaniline (12.3 g, 0.1 mol) in concentrated hydrochloric acid (40 mL) and water (40 mL), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes.

  • Reduction: In a separate flask, a solution of tin(II) chloride dihydrate (56.4 g, 0.25 mol) in concentrated hydrochloric acid (50 mL) is prepared and cooled to 0 °C.

  • Formation: The cold diazonium salt solution is added slowly to the stirred SnCl₂ solution. A precipitate of (4-methoxyphenyl)hydrazine hydrochloride will form.

  • Isolation: The mixture is stirred for 1 hour as it warms to room temperature. The solid is collected by vacuum filtration, washed with a small amount of cold brine, and dried under vacuum.

Part B: N-Methylation of (4-methoxyphenyl)hydrazine
  • The synthesized (4-methoxyphenyl)hydrazine hydrochloride is neutralized with a suitable base (e.g., NaOH solution) and extracted into an organic solvent.

  • Following a procedure analogous to the synthesis of N-methyl-N-phenylhydrazine, the free base is then reacted with a methylating agent such as dimethyl carbonate at elevated temperature to yield N-(4-methoxyphenyl)-N-methylhydrazine.[6] The product should be purified by distillation or chromatography before use.

Part C: Fischer Indole Synthesis and Decarboxylation
  • Hydrazone Formation: N-(4-methoxyphenyl)-N-methylhydrazine (6.08 g, 0.04 mol) and pyruvic acid (3.87 g, 0.044 mol) are dissolved in ethanol (80 mL). The mixture is heated to reflux for 1 hour to form the hydrazone. The solvent is then removed under reduced pressure.

  • Indolization: The crude hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) (60 g) at 90-100 °C with vigorous stirring. The temperature is maintained for 30-45 minutes.

  • Work-up: The hot, viscous mixture is carefully poured onto 500 g of crushed ice with stirring. The resulting mixture is neutralized to pH 7-8 with concentrated sodium hydroxide solution.

  • Isolation of Intermediate: The precipitated solid, this compound-2-carboxylic acid, is collected by filtration, washed thoroughly with water, and dried.

  • Decarboxylation: The dried carboxylic acid is mixed with quinoline (50 mL) and a catalytic amount of copper powder (0.5 g). The mixture is heated to 200-220 °C until carbon dioxide evolution ceases (typically 1-2 hours).

  • Final Purification: The reaction mixture is cooled, diluted with dichloromethane (200 mL), and washed sequentially with 1M HCl (to remove quinoline), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Data Summary & Visualization

Quantitative Data for Fischer Indole Synthesis (Part C)
ReagentMolecular Wt. ( g/mol )Moles (mol)EquivalentsAmount Used
N-(4-methoxyphenyl)-N-methylhydrazine152.190.041.06.08 g
Pyruvic Acid88.060.0441.13.87 g (3.1 mL)
Polyphosphoric Acid (PPA)N/AN/ACatalyst/Solvent60 g
Quinoline129.16N/ASolvent50 mL
Copper Powder63.55N/ACatalyst0.5 g

Experimental Workflow Visualization

Workflow cluster_precursor Precursor Synthesis cluster_fischer Fischer Indole Synthesis cluster_final Finalization A1 Diazotization of 4-Methoxyaniline A2 Reduction to Hydrazine A1->A2 A3 N-Methylation A2->A3 B1 Hydrazone Formation (with Pyruvic Acid) A3->B1 Purified Hydrazine B2 PPA-Catalyzed Indolization B1->B2 B3 Quench & Neutralization B2->B3 C1 Thermal Decarboxylation (in Quinoline) B3->C1 Carboxylic Acid Intermediate C2 Work-up & Extraction C1->C2 C3 Column Chromatography C2->C3 C4 Characterization (NMR, MS) C3->C4

References

Navigating the Uncharted Pharmacopeia: A Technical Guide to the Potential Biological Activity of 5-Methoxy-1-Methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through Analogy and Hypothesis

In the vast landscape of indole derivatives, a class of molecules renowned for their profound biological effects, 5-methoxy-1-methyl-1H-indole stands as a molecule of significant academic interest yet sparse direct biological characterization. Publicly accessible literature and patent databases currently lack in-depth studies detailing its specific receptor binding affinities, enzymatic inhibition, or in vivo effects.

This guide, therefore, deviates from a conventional monograph on a well-characterized agent. Instead, it serves as an in-depth technical analysis and forward-looking research framework. As Senior Application Scientists, we often encounter promising but uncharacterized molecules. Our role is to leverage our expertise to predict potential biological activities based on structural analogy and to design a rigorous, self-validating experimental workflow to elucidate a compound's true pharmacological profile.

This document is structured to provide a comprehensive overview of the potential biological activities of this compound by examining its core structural motifs: the 5-methoxyindole scaffold and the N-1 methyl group. We will draw upon the well-documented pharmacology of its close structural relatives to build a robust hypothesis of its likely biological targets and to provide detailed, field-proven protocols for its systematic investigation.

The 5-Methoxyindole Core: A Privileged Scaffold for Neurological Activity

The 5-methoxyindole moiety is a cornerstone of numerous neuroactive compounds, from endogenous hormones to potent psychedelic agents. Its presence in this compound strongly suggests a predisposition for interaction with serotonergic and melatonergic systems.

Potential as a Serotonin (5-HT) Receptor Modulator

The most prominent analogues of this compound are the 5-methoxytryptamines, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). These compounds are potent agonists at multiple serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are critical targets for treating depression, anxiety, and other neuropsychiatric disorders.[1][2]

Mechanistic Insights from Analogues: 5-MeO-DMT exhibits comparable signaling potency and efficacy at both 5-HT1A and 5-HT2A receptors.[1] Agonism at the 5-HT2A receptor is believed to mediate the profound psychedelic effects of these compounds, while 5-HT1A agonism is associated with anxiolytic and antidepressant effects.[1] The interplay between these two receptors is complex; for instance, 5-HT1A activation can dampen the 5-HT2A-mediated head-twitch response in mice, a behavioral proxy for hallucinogenic potential.

The structure of this compound lacks the ethylamine side chain typical of tryptamines, which is crucial for potent agonism. However, the core indole nucleus is a key recognition element for 5-HT receptors. The N-methylation, compared to an N-H indole, may alter its binding orientation and affinity. It is plausible that this compound could act as a partial agonist, an antagonist, or a modulator of 5-HT receptors.

Table 1: Comparative Receptor Activation Data for 5-Methoxytryptamine Analogues

CompoundReceptor TargetAssay TypePotency (EC50)EfficacyReference
5-MeO-DMT5-HT1AGi BRET25.6 nMFull Agonist[1]
5-MeO-DMT5-HT2AGq BRET~25 nM (inferred)Full Agonist[1]
5-MeO-MiPT5-HT1AGi BRETNot specifiedFull Agonist[1]
5-MeO-MiPT5-HT2AGq BRETNot specifiedFull Agonist[1]
Potential as a Melatonin (MT) Receptor Ligand

The quintessential 5-methoxyindole is melatonin (N-acetyl-5-methoxytryptamine), the primary hormone of the pineal gland that regulates circadian rhythms through activation of the MT1 and MT2 G-protein coupled receptors. The 5-methoxy group is a critical pharmacophore for high-affinity binding to these receptors.[3]

Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies have consistently shown that the 5-methoxy group of melatonin is crucial for receptor binding, likely forming a hydrogen bond with a histidine residue in the receptor's binding pocket.[3] While the N-acetyl ethylamine side chain at the 3-position is also vital for potent agonism, the indole core itself contributes to binding. The N-1 methyl group of this compound, in place of melatonin's N-H, could influence its affinity and efficacy at MT receptors. Research on related N-1 substituted indoles has shown that this position can modulate affinity and even convert agonists into antagonists.

Given its structural similarity to the core of melatonin, this compound warrants investigation as a potential ligand for MT1 and MT2 receptors.

Broader Biological Potential: Enzyme Inhibition and Other Activities

Beyond neurotransmitter receptors, the 5-methoxyindole scaffold is present in molecules with diverse biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory and Enzyme-Inhibitory Potential

5-Methoxyindole itself is a precursor in the synthesis of melatonin and has been noted for potential anti-inflammatory activity, possibly through the modulation of cyclooxygenase-2 (COX-2) expression. Furthermore, derivatives of 5-methoxy-2-methyl-1H-indole have been identified as effective inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes.

Anticancer and Cytotoxic Potential

More complex derivatives of this compound have been synthesized and evaluated as bioreductively activated cytotoxins. These indolequinones can be selectively activated in hypoxic tumor environments, leading to the elimination of a leaving group and the formation of an alkylating agent that is toxic to cancer cells. Additionally, a specific derivative, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, acts as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in pancreatic and other cancers. This compound has demonstrated growth inhibition in human pancreatic tumor cell lines with IC50 values in the nanomolar range (108 to 365 nmol/L).

While this compound itself is unlikely to possess potent anticancer activity, it serves as a valuable scaffold for the synthesis of more complex molecules with such properties.

A Proposed Experimental Framework for Biological Characterization

To move from hypothesis to data, a structured experimental workflow is essential. The following protocols are designed as a self-validating system to comprehensively characterize the biological activity of this compound.

Diagram of the Proposed Experimental Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Validation & Affinity Determination cluster_2 Phase 3: Functional Activity & Mechanism of Action cluster_3 Phase 4: In Vivo Proof of Concept A Compound Acquisition & Purity Analysis (LC-MS, NMR) B Broad Receptor Screening Panel (e.g., Eurofins SafetyScreen44™) A->B C Initial Cytotoxicity Assessment (e.g., MTT assay in HepG2, HEK293) A->C D Radioligand Binding Assays (5-HT1A, 5-HT2A, MT1, MT2) B->D Hits in 5-HT/MT families E Enzyme Inhibition Assays (COX-1/2, NQO1, MPO) B->E Hits on relevant enzymes F Data Analysis: Ki Determination D->F E->F G Functional Assays (cAMP, Ca2+ Flux) for validated receptor hits F->G Confirmed High Affinity I Data Analysis: EC50/IC50 & Emax Determination G->I H Downstream Signaling Pathway Analysis (Western Blot for pERK, pAkt) H->I J Pharmacokinetic Profiling (Rodent) I->J Confirmed Functional Activity K Behavioral Models (e.g., Head-Twitch Response, Forced Swim Test) J->K L Target Engagement Studies J->L

Caption: A comprehensive workflow for the biological characterization of this compound.

Protocol 1: Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors
  • Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A and 5-HT2A receptors.

  • Principle: This is a competitive displacement assay where the test compound competes with a high-affinity radiolabeled ligand for binding to the receptor.

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing either human 5-HT1A or 5-HT2A receptors.

    • Radioligands: [3H]8-OH-DPAT (for 5-HT1A) and [3H]Ketanserin (for 5-HT2A).

    • Test Compound: this compound, dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.

    • Non-specific binding control: 10 µM 5-HT (for 5-HT1A) or 10 µM Mianserin (for 5-HT2A).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate co-factors (e.g., 4 mM CaCl2 for 5-HT1A).

    • 96-well filter plates (e.g., Millipore MultiScreenHTS FB).

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • In a 96-well plate, combine assay buffer, radioligand (at a final concentration near its Kd), and either vehicle, non-specific control, or varying concentrations of the test compound.

    • Initiate the binding reaction by adding the cell membrane preparation (typically 5-20 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay for Gq-Coupled 5-HT2A Receptors
  • Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at the 5-HT2A receptor.

  • Principle: Activation of the Gq-coupled 5-HT2A receptor leads to the release of intracellular calcium stores. This change in intracellular Ca2+ concentration can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 Direct™).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Test Compound: this compound in serial dilutions.

    • Reference Agonist: Serotonin (5-HT).

    • Reference Antagonist: Ketanserin.

    • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

    • On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically a 1-hour incubation at 37°C).

    • Agonist Mode:

      • Place the cell plate in the fluorescence reader and measure the baseline fluorescence.

      • Inject varying concentrations of the test compound and monitor the change in fluorescence over time (typically 2-3 minutes).

      • Inject a maximal concentration of 5-HT as a positive control.

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

      • Place the plate in the reader and inject a concentration of 5-HT that elicits a submaximal (EC80) response.

      • Monitor the inhibition of the 5-HT-induced fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Agonist Mode: Plot the response against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax (relative to 5-HT).

    • Antagonist Mode: Plot the inhibition of the 5-HT response against the logarithm of the test compound concentration to determine the IC50.

Mechanistic Pathway Visualization

The following diagram illustrates the canonical signaling pathway for the Gq-coupled 5-HT2A receptor, a primary hypothetical target for this compound.

G Ligand 5-HT or This compound (Hypothesized) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Ca_Release->PKC Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Neuronal Excitability) PKC->Downstream Phosphorylates Targets

Caption: Hypothesized activation of the 5-HT2A receptor signaling cascade by this compound.

Conclusion and Future Directions

This compound is a molecule positioned at an intriguing nexus of neuropharmacology. While direct biological data remains elusive, its structural features provide a compelling rationale for its investigation as a modulator of serotonin and melatonin receptors. The N-1 methylation distinguishes it from many known tryptamines and may confer unique properties, such as altered metabolic stability or receptor subtype selectivity.

The experimental framework detailed in this guide provides a clear and robust pathway for elucidating the pharmacological profile of this compound. The initial steps of broad screening followed by targeted binding and functional assays will be critical in identifying its primary biological targets. Subsequent mechanistic studies and in vivo models will be necessary to translate these molecular interactions into a physiological context. The exploration of this compound and its derivatives could unveil novel chemical scaffolds for the development of therapeutics for a range of CNS and other disorders.

References

Potential Pharmacological Targets of 5-Methoxy-1-methyl-1H-indole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxy-1-methyl-1H-indole is a small molecule belonging to the extensive family of indole derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic pharmaceuticals. While direct pharmacological data for this compound is limited in publicly accessible literature, its structural similarity to well-characterized psychoactive and anti-inflammatory agents allows for the extrapolation of several high-probability pharmacological targets. This in-depth technical guide synthesizes the available evidence for these potential targets, providing a focused roadmap for researchers and drug development professionals. The primary putative targets include serotonin (5-HT) receptors, given the compound's close structural resemblance to potent serotonergic modulators. Additionally, based on the activities of related methoxyindoles, we will explore its potential interactions with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), lipoxygenases (LOX), and myeloperoxidase (MPO). This guide will detail the rationale for investigating each target, propose robust experimental workflows for validation, and discuss the potential therapeutic implications.

Introduction: The Indole Scaffold and the Significance of Methoxy and Methyl Substitutions

The indole ring system is a privileged structure in drug discovery, forming the core of numerous endogenous molecules like serotonin and melatonin, as well as a vast array of pharmaceuticals. The electron-rich nature of the indole nucleus makes it an excellent pharmacophore for interacting with a variety of biological targets. The specific substitutions on the indole ring profoundly influence its pharmacological profile.

The 5-methoxy group is a key feature of many psychoactive tryptamines, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and is known to enhance affinity for certain serotonin receptor subtypes.[1][2] Furthermore, 5-methoxyindole metabolites of L-tryptophan have been identified as endogenous regulators of inflammatory processes, notably through the suppression of cyclooxygenase-2 (COX-2) expression.[3][4]

The N1-methyl group modifies the hydrogen-bonding potential of the indole nitrogen, which can alter receptor binding kinetics and selectivity. It also impacts the molecule's metabolic stability and lipophilicity, which are critical pharmacokinetic parameters. The combination of these two substituents on the indole core suggests a molecule with a unique pharmacological profile, warranting a systematic investigation of its potential targets.

Primary Putative Targets: Serotonin (5-HT) Receptors

The most compelling hypothesis for the pharmacological action of this compound is its interaction with serotonin (5-HT) receptors, a large family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that mediate a vast range of physiological and psychological processes. This hypothesis is strongly supported by the pharmacology of its close structural analog, 5-MeO-DMT.

Rationale for Targeting 5-HT Receptors

5-MeO-DMT is a potent agonist at multiple 5-HT receptors, with a particularly high affinity for the 5-HT1A and 5-HT2A subtypes.[1][5] These receptors are implicated in mood, anxiety, and perception. The structural difference between this compound and the core of 5-MeO-DMT is the absence of the ethylamine side chain at the C3 position. While this side chain is crucial for the high-potency agonism of tryptamines, the core indole structure itself can still exhibit affinity for the receptor binding pocket. It is plausible that this compound could act as a partial agonist, an antagonist, or an allosteric modulator at these receptors.

Key 5-HT Receptor Subtypes of Interest
  • 5-HT1A Receptors: These receptors are primarily inhibitory and are targets for anxiolytic and antidepressant drugs.[2] 5-MeO-DMT has a high affinity for 5-HT1A receptors, and its stimulus control in animal models is primarily mediated by this interaction.[1][6]

  • 5-HT2A Receptors: Activation of these excitatory receptors is classically associated with the psychedelic effects of tryptamines and lysergamides.[2][5] The equipotent activity of 5-MeO-DMT at both 5-HT1A and 5-HT2A receptors contributes to its unique pharmacological profile.[2]

  • 5-HT3 Receptors: This ligand-gated ion channel is a target for antiemetic drugs. While direct agonism is less likely, related indole compounds have been shown to act as allosteric modulators of 5-HT3 receptors, suggesting a potential, albeit less probable, interaction.[7]

Experimental Workflow for 5-HT Receptor Characterization

A systematic approach is essential to determine the affinity and functional activity of this compound at 5-HT receptors.

Caption: Workflow for 5-HT receptor characterization.

Protocol 1: Radioligand Binding Assay for 5-HT Receptors

  • Objective: To determine the binding affinity (Ki) of this compound for human 5-HT1A and 5-HT2A receptors.

  • Materials:

    • Cell membranes expressing the recombinant human 5-HT receptor subtype.

    • Radioligand: [³H]8-OH-DPAT for 5-HT1A; [³H]Ketanserin for 5-HT2A.

    • Test Compound: this compound.

    • Non-specific binding control: 10 µM Serotonin.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

    • 96-well filter plates and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, test compound, or the non-specific binding control.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Putative Targets: Enzymes of the Inflammatory Cascade

Several studies have implicated 5-methoxyindole derivatives in the modulation of inflammatory pathways. This suggests that this compound could be a valuable lead for developing novel anti-inflammatory agents.

Cyclooxygenases (COX-1 and COX-2)
  • Rationale: 5-methoxytryptophan (5-MTP), an endogenous metabolite, has been shown to suppress the transcriptional activation of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins.[3][4][8] This effect is attributed to the 5-methoxyindole moiety.[3] Therefore, this compound may share this COX-2 inhibitory activity.

  • Experimental Approach: A whole-blood assay can be used to assess the selective inhibition of COX-1 and COX-2. This involves stimulating whole blood with lipopolysaccharide (LPS) to induce COX-2 and measuring the production of prostaglandin E2 (PGE2) as a marker of COX-2 activity, and thromboxane B2 (TXB2) as a marker of constitutive COX-1 activity.

Lipoxygenases (LOX)
  • Rationale: Certain indole derivatives have been identified as allosteric inhibitors of 15-lipoxygenase (ALOX15), an enzyme involved in the metabolism of fatty acids to produce inflammatory mediators.[9][10] The 5-lipoxygenase (5-LOX) pathway is also a critical target in inflammation, leading to the production of leukotrienes.[11][12]

  • Experimental Approach: The inhibitory activity against 5-LOX can be determined using a cell-free enzymatic assay with purified recombinant human 5-LOX. The production of leukotriene B4 (LTB4) can be measured by ELISA or LC-MS/MS.

Myeloperoxidase (MPO)
  • Rationale: MPO is a peroxidase enzyme released by neutrophils that generates highly reactive oxidants, contributing to tissue damage in inflammatory conditions.[13][14] Indole derivatives, including melatonin (N-acetyl-5-methoxytryptamine), are known to be inhibitors of MPO.[15]

  • Experimental Approach: The inhibitory effect on MPO can be assessed using a colorimetric assay that measures the MPO-catalyzed oxidation of a chromogenic substrate in the presence of hydrogen peroxide.

Summary of Potential Enzyme Inhibition
Enzyme TargetRationale based on Related CompoundsPotential Therapeutic Application
COX-2 5-methoxytryptophan suppresses COX-2 expression.[3][4]Anti-inflammatory, Cancer chemoprevention
5-LOX Indole derivatives can inhibit lipoxygenases.[9][10]Anti-inflammatory (e.g., asthma)
MPO Melatonin and other indoles inhibit MPO.[15]Cardiovascular disease, Neuroinflammation

Other Potential Targets and Future Directions

While serotonin receptors and inflammatory enzymes represent the most probable targets, the vast biological space of indole derivatives suggests other possibilities:

  • Aryl Hydrocarbon Receptor (AhR): Methylated and methoxylated indoles can act as agonists or antagonists of the AhR, a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation.

  • Ion Channels: While less likely, the indole scaffold has been associated with the modulation of certain ion channels, such as the 5-HT3 receptor.[7] A broad screening against a panel of common ion channels could reveal unexpected activities.

Conclusion

This compound is a structurally intriguing molecule with a high potential for pharmacological activity. Based on robust evidence from closely related analogs, the primary targets for investigation are the serotonin 5-HT1A and 5-HT2A receptors , where it may act as a modulator. A secondary, yet significant, avenue of research is its potential as an inhibitor of pro-inflammatory enzymes, particularly COX-2, 5-LOX, and MPO .

The lack of direct experimental data on this compound underscores the opportunity for novel discoveries. The experimental workflows outlined in this guide provide a clear and scientifically rigorous path to elucidating its pharmacological profile. A comprehensive characterization of its activity at these potential targets will be crucial in determining its therapeutic potential and guiding future drug development efforts.

References

In-silico modeling of 5-methoxy-1-methyl-1H-indole receptor binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In-Silico Modeling of 5-Methoxy-1-Methyl-1H-Indole Receptor Binding

Abstract

This guide provides a comprehensive, in-depth technical framework for the in-silico analysis of this compound, a synthetic indoleamine derivative. Given its structural similarity to endogenous neurochemicals such as serotonin and melatonin, this molecule is hypothesized to interact with serotonergic and melatonergic G protein-coupled receptors (GPCRs). We delineate a complete computational workflow, from initial target identification and receptor modeling to advanced simulations of ligand-receptor dynamics and binding affinity prediction. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in-silico methods to characterize the molecular pharmacology of novel ligands. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Introduction: The Case for In-Silico Investigation

This compound is a synthetic compound belonging to the indoleamine class. Its core structure is a derivative of tryptamine, placing it in a chemical space populated by potent neuromodulators. The addition of a methoxy group at the 5-position and a methyl group at the indole nitrogen (N1) position distinguishes it from endogenous ligands like serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine). These seemingly minor modifications can profoundly alter receptor binding affinity, selectivity, and functional activity.

Understanding how these structural changes translate to pharmacological effects is a cornerstone of modern drug discovery. In-silico modeling provides a powerful, resource-efficient paradigm to dissect these interactions at an atomic level.[1] By simulating the binding event between this compound and its putative receptor targets, we can predict binding modes, assess the stability of the resulting complex, and estimate the binding free energy—a key correlate of ligand potency.[2] This guide outlines a validated, multi-step computational workflow designed to generate these predictive insights.

Foundational Analysis: The Ligand and Its Putative Targets

Ligand Profile: this compound

The first step in any modeling study is to thoroughly understand the ligand.

  • Structure: An indole ring with a methoxy (-OCH₃) group at position 5 and a methyl (-CH₃) group on the indole nitrogen.

  • Chemical Relationship: Structurally analogous to melatonin and serotonin. This similarity is the primary justification for selecting melatonin and serotonin receptors as initial targets for investigation.

  • Physicochemical Properties: These properties (e.g., logP, molecular weight, polar surface area) are critical for predicting its "drug-likeness" and are essential parameters in many simulation force fields.

Primary Receptor Targets: Melatonin and Serotonin GPCRs

Based on its structure, the most probable biological targets for this compound are the melatonin receptors (MT1, MT2) and various serotonin (5-HT) receptor subtypes.[3] These receptors are all members of the Class A G protein-coupled receptor (GPCR) superfamily, which are integral membrane proteins of significant therapeutic interest.[4][5]

  • Melatonin Receptors (MT1/MT2): These receptors are pivotal in regulating circadian rhythms.[6][7] Melatonin itself features a 5-methoxy group, making MT1 and MT2 high-probability targets. The binding of melatonin to these receptors typically leads to the inhibition of adenylyl cyclase via coupling to Gαi proteins, reducing intracellular cyclic AMP (cAMP) levels.[8][9][10]

  • Serotonin Receptors (5-HTRs): This is a large and diverse family of receptors involved in a vast array of physiological and pathological processes. The indoleamine core of our ligand is the hallmark of serotonin, suggesting potential interactions with multiple 5-HT receptor subtypes.

Given the lack of experimental crystal structures for all GPCR subtypes in all possible conformational states, homology modeling is often a necessary first step to generate a high-quality receptor model for docking studies.[11][12]

The Core In-Silico Workflow: A Validating System

A robust computational analysis is not a single experiment but a multi-stage workflow where each step validates the previous one. This section details our recommended pipeline.

G cluster_prep Preparation Phase cluster_sim Simulation & Refinement Phase cluster_analysis Analysis & Prediction Phase Receptor Receptor Structure Preparation (Homology Modeling) Docking Molecular Docking (Pose Prediction) Receptor->Docking Ligand Ligand Preparation (3D Conformation & Energy Minimization) Ligand->Docking MD Molecular Dynamics (Stability & Refinement) Docking->MD Top Poses Energy Binding Free Energy Calculation (Affinity) MD->Energy Stable Trajectory Pharm Pharmacophore Modeling (Feature ID) MD->Pharm Key Interactions

Caption: A comprehensive workflow for in-silico receptor binding analysis.

Detailed Experimental Protocols

Protocol 1: Receptor Structure Preparation via Homology Modeling

Causality: High-resolution experimental structures (X-ray crystallography, cryo-EM) are the gold standard but are not available for all GPCRs of interest.[13] Homology modeling constructs a 3D model of our target protein using the known structure of a related homologous protein as a template.[14] The accuracy of the final model is critically dependent on the sequence identity between the target and template, especially in the transmembrane domains.[11]

Step-by-Step Methodology:

  • Template Selection:

    • Perform a BLAST search against the Protein Data Bank (PDB) using the target receptor's amino acid sequence (e.g., human MT1).

    • Select the highest-resolution crystal structure with the highest sequence identity as the primary template. For GPCRs, using multiple templates for different structural regions (e.g., helices vs. loops) can improve model quality.[14]

  • Sequence Alignment:

    • Align the target sequence with the template sequence(s). Pay critical attention to the alignment of the seven transmembrane (7-TM) helices, as these form the core of the binding pocket. Misalignments here will lead to a fundamentally incorrect model.

  • Model Building:

    • Use a homology modeling suite (e.g., MODELLER, SWISS-MODEL, Schrödinger Prime) to generate the 3D model. The software will copy the coordinates of the aligned residues from the template and build the non-aligned regions (typically loops) using de novo methods.[4]

  • Loop Refinement:

    • Extracellular and intracellular loops often have low sequence identity with the template and are structurally diverse.[4] These regions should be subjected to extensive conformational sampling and refinement to find the most energetically favorable conformations.

  • Model Validation:

    • Assess the stereochemical quality of the generated model using tools like a Ramachandran plot (PROCHECK) and evaluate overall fold quality (e.g., VERIFY3D, ProSA-web). A good model should have >90% of its residues in the most favored regions of the Ramachandran plot.

Protocol 2: Molecular Docking (Pose Prediction)

Causality: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor, forming a stable complex.[15] The process involves sampling a vast number of possible ligand conformations within the binding site and ranking them using a scoring function, which estimates the binding affinity.[16][17] For flexible receptors like GPCRs, an induced-fit docking (IFD) approach is often superior as it allows the receptor's side chains to move and adapt to the ligand's presence.[18][19]

Step-by-Step Methodology:

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Explore its possible ionization states at physiological pH (7.4).

    • Perform a conformational search and energy minimize the structure using a suitable force field (e.g., OPLS, MMFF). This ensures a low-energy, realistic starting conformation.

  • Receptor Grid Generation:

    • Define the binding site on the prepared receptor model. For GPCRs, this is typically within the transmembrane helical bundle. If a co-crystallized ligand exists in the template structure, its location is an excellent guide.

    • Generate a "grid" that pre-calculates the potential energy of interaction for different atom types within this defined space, speeding up the subsequent docking calculation.[20]

  • Induced-Fit Docking (IFD) Execution:

    • Initial Docking: Perform an initial rigid-receptor docking of the ligand into the defined binding site using a softened potential to allow for some atomic overlap.[21]

    • Receptor Refinement: For the top-ranked poses from the initial step, allow the receptor side chains within a defined radius (e.g., 5 Å) of the ligand to become flexible. The software then re-optimizes the side-chain conformations to better accommodate the ligand.[22]

    • Redocking: Redock the flexible ligand into each of the refined receptor structures using a more stringent scoring function.

  • Pose Analysis:

    • Analyze the top-scoring poses. A successful pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, aromatic stacking) with key residues in the binding pocket.

    • Cluster the resulting poses to identify the most consistently predicted binding modes.

Docking Metric Description Interpretation
Docking Score A numerical value from the scoring function estimating binding affinity (e.g., in kcal/mol).Lower (more negative) values generally indicate a more favorable predicted binding affinity.
Ligand RMSD Root-Mean-Square Deviation between the docked pose and a reference (if known).In the absence of a known pose, clustering poses with low RMSD to each other suggests a convergent solution.
Key Interactions Specific hydrogen bonds, salt bridges, or hydrophobic contacts formed.The presence of interactions with known critical residues validates the biological relevance of the pose.
Protocol 3: Molecular Dynamics (MD) Simulation

Causality: Docking provides a static snapshot of the binding event. Molecular dynamics (MD) simulations introduce temperature, pressure, and solvent to model the dynamic behavior of the ligand-receptor complex over time.[23][24] This allows us to assess the stability of the docked pose and observe subtle conformational changes in both the ligand and the receptor that are crucial for binding.[1][25] A stable trajectory in an MD simulation provides strong validation for the predicted binding pose.[26]

Step-by-Step Methodology:

  • System Setup:

    • Take the top-ranked ligand-receptor complex from docking.

    • Embed the complex in a lipid bilayer (e.g., POPC) to simulate the cell membrane environment, a critical step for GPCRs.

    • Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.

  • Minimization and Equilibration:

    • Perform energy minimization on the entire system to remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble). This allows the water and lipids to relax around the protein-ligand complex. This is a multi-step process, often involving initial restraints on the protein and ligand that are gradually released.

  • Production Run:

    • Run the simulation for a duration sufficient to observe stable behavior, typically ranging from 100 nanoseconds to several microseconds for complex systems.[27] Save the atomic coordinates (trajectory) at regular intervals (e.g., every 100 ps).

  • Trajectory Analysis:

    • RMSD (Root-Mean-Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A plateau in the RMSD plot indicates that the system has reached a stable equilibrium.[28][29]

    • RMSF (Root-Mean-Square Fluctuation): Calculate the RMSF of each residue to identify flexible and rigid regions of the protein. High RMSF values in loops are expected, while high fluctuation in the ligand or binding site residues may indicate instability.[28]

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking. The persistence of these interactions throughout the simulation is a strong indicator of their importance for binding.[29]

Protocol 4: Binding Free Energy Calculation

Causality: While docking scores provide a rapid estimate of binding affinity, more rigorous methods are needed for accurate quantitative prediction.[2] Methods like Free Energy Perturbation (FEP) are considered the gold standard.[30][31] FEP calculates the free energy difference between two states (e.g., a ligand in solvent vs. a ligand in the binding site) by computationally "morphing" one molecule into another through a series of non-physical intermediate steps.[32][33]

G cluster_gpcrsignaling GPCR Signaling Cascade (Gαi-coupled) Ligand Ligand (e.g., this compound) Receptor GPCR (e.g., MT1 Receptor) Ligand->Receptor Binds GProtein Gαiβγ (Inactive) Receptor->GProtein Activates Galpha Gαi-GTP (Active) GProtein->Galpha GDP -> GTP Gbetagamma Gβγ AC Adenylyl Cyclase Galpha->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Catalyzes ATP to cAMP PKA PKA (Inhibited) cAMP->PKA Response Cellular Response PKA->Response

Caption: A typical Gαi-coupled GPCR signaling pathway potentially modulated by the ligand.

Step-by-Step Methodology (Relative Binding FEP):

  • Define Perturbations: FEP is most effective at calculating the relative binding free energy (ΔΔG) between two similar ligands. Create a "perturbation map" that defines the alchemical transformations needed to morph the scaffold of one ligand into another.

  • Run Simulations: For each "leg" of the thermodynamic cycle (ligand in solvent, ligand in protein), run a series of MD simulations for each intermediate step (lambda window) of the transformation.[32]

  • Calculate Free Energy: Analyze the potential energy differences across all lambda windows to calculate the free energy change for the transformation.

  • Calculate ΔΔG: Combine the free energies from the different legs of the thermodynamic cycle to compute the final relative binding free energy. An FEP-predicted ΔΔG within 1 kcal/mol of the experimental value is considered highly accurate.[31]

Protocol 5: Pharmacophore Modeling

Causality: A pharmacophore model is an abstract 3D representation of the key chemical features required for a ligand to be recognized by a specific receptor.[34] These features include hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.[35] Creating a pharmacophore based on the stable ligand-receptor complex from MD can be used for virtual screening to find new, chemically diverse molecules with the potential to bind to the same target.[36]

Step-by-Step Methodology:

  • Feature Identification: Based on the most persistent interactions observed during the MD simulation, identify the essential chemical features of this compound and the corresponding interacting receptor residues.

  • Model Generation: Abstract these features into a 3D model. For example, the indole nitrogen might be a hydrogen bond donor, the 5-methoxy oxygen a hydrogen bond acceptor, and the indole ring itself an aromatic feature.

  • Model Validation: Validate the model by using it to screen a database of known active and inactive compounds (decoys). A good pharmacophore model should be able to successfully identify the active molecules while rejecting the inactive ones.

  • Virtual Screening: Use the validated pharmacophore model as a 3D query to rapidly screen large compound libraries for molecules that match the defined features and spatial constraints.[37][38]

Caption: A hypothetical pharmacophore model illustrating key chemical features and distances.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in-silico workflow for characterizing the receptor binding profile of this compound. By integrating homology modeling, induced-fit docking, molecular dynamics, and free energy calculations, this approach moves beyond simple docking to provide a dynamic and quantitative understanding of the ligand-receptor interaction. The results from such a study can generate strong, testable hypotheses about the ligand's primary molecular targets and its mechanism of action, thereby guiding future experimental validation and rational drug design efforts. The derived pharmacophore models can further expand the search for novel compounds with similar or improved pharmacological properties.

References

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive in vitro strategy to characterize the mechanism of action of 5-methoxy-1-methyl-1H-indole, a synthetic indole derivative. While direct experimental data for this specific molecule is scarce in public literature, its chemical architecture—featuring a 5-methoxyindole core—provides a strong basis for forming empirically testable hypotheses. The indole scaffold is a privileged structure in neuropharmacology, forming the backbone of the endogenous neurotransmitter serotonin and numerous synthetic ligands.[1][2] The addition of a methoxy group at the 5-position is a common feature that enhances activity at serotonin receptors.[3] This guide proposes a dual-pronged primary mechanism of action: direct agonism at serotonin (5-HT) receptors and potential interaction with monoamine oxidase (MAO) enzymes. We present a logical, field-proven experimental workflow, from initial binding affinity studies to functional characterization of downstream signaling and enzymatic interactions. Each protocol is designed as a self-validating system to ensure the generation of robust and reliable data for researchers in pharmacology and drug development.

Foundational Rationale: Deriving Hypotheses from Chemical Structure

The molecular structure of this compound serves as the primary blueprint for our mechanistic investigation. It is structurally related to well-characterized psychoactive tryptamines like 5-methoxytryptamine (5-MeO-T) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[4][5] These compounds are known to be non-selective serotonin receptor agonists, exhibiting significant activity at multiple 5-HT receptor subtypes, particularly 5-HT1A and 5-HT2A.[6][7]

Therefore, two primary hypotheses form the core of this investigative guide:

  • Hypothesis 1: Serotonin Receptor Agonism. The compound acts as a direct agonist at one or more 5-HT receptor subtypes, initiating downstream intracellular signaling cascades.

  • Hypothesis 2: Monoamine Oxidase Interaction. The compound may act as either an inhibitor of or a substrate for monoamine oxidase (MAO), the primary enzyme responsible for the degradation of serotonin and other monoamines.[4][8]

The following sections detail the experimental protocols required to systematically validate these hypotheses.

Characterizing Serotonin (5-HT) Receptor Interactions

The logical first step is to determine if this compound physically interacts with serotonin receptors. This is achieved by assessing its binding affinity, followed by characterization of its functional effect (i.e., agonist, antagonist, or inverse agonist).

Workflow for 5-HT Receptor Characterization

The experimental progression is designed to move from broad screening to specific mechanistic insights.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Pathway Analysis A Radioligand Binding Assay (Primary Screen) B Determine Binding Affinity (Ki) for a panel of 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) A->B C Functional Assays (e.g., cAMP, Ca2+ Flux) B->C If significant binding is observed D Determine Potency (EC50) and Efficacy (% of control agonist) C->D E Downstream Signaling Analysis (e.g., Western Blot for p-ERK) D->E For receptors with agonist activity F Confirm engagement of canonical signaling pathways E->F G cluster_0 Gi/o-coupled (e.g., 5-HT1A) cluster_1 Gq/11-coupled (e.g., 5-HT2A) compound This compound receptor_gi 5-HT1A Receptor Gi/o compound->receptor_gi:f0 Binds & Activates receptor_gq 5-HT2A Receptor Gq/11 compound->receptor_gq:f0 Binds & Activates ac Adenylyl Cyclase receptor_gi:f1->ac camp cAMP Production ↓ ac->camp plc Phospholipase C (PLC) receptor_gq:f1->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ↑ ip3->ca2 pkc PKC Activation dag->pkc G A Prepare Reaction Mix: MAO-A or MAO-B Enzyme + Test Compound B Pre-incubate at 37°C A->B C Initiate Reaction: Add Substrate + Amplex Red/HRP B->C D Kinetic Fluorescence Reading (Ex/Em ~540/590 nm) C->D E Calculate Reaction Rates D->E F Plot % Inhibition vs. [Compound] Determine IC50 E->F

References

Discovery and natural occurrence of 5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methoxy-1-methyl-1H-indole

Foreword

The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products, neurotransmitters, and therapeutic agents. The introduction of a methoxy group at the 5-position, a common bioisosteric modification, significantly influences the electronic and steric properties of the indole ring, often enhancing its interaction with biological targets. This guide focuses on a specific, synthetically derived member of this class: This compound .

While its direct parent, 5-methoxyindole, and its tryptamine derivatives like melatonin and 5-MeO-DMT are well-established natural products, this compound is primarily recognized as a synthetic compound. Its "discovery" is not marked by a singular event but is rather an outcome of the systematic exploration of indole chemistry. This document provides a comprehensive technical overview tailored for researchers and drug development professionals, detailing the compound's synthesis, physicochemical and analytical characterization, and its relationship to the broader class of biologically crucial methoxyindoles.

Synthesis and Chemical Lineage

The existence of this compound is a direct result of foundational organic synthesis techniques applied to the indole core. Its preparation is logically approached as a two-stage process: the synthesis of the 5-methoxyindole precursor, followed by N-methylation.

Historical Context of Methoxyindole Synthesis

The synthesis and study of methoxy-substituted indoles began in earnest in the mid-20th century, building upon earlier foundational work in indole chemistry.[1] These efforts were driven by the desire to create analogues of naturally occurring bioactive indoles to probe structure-activity relationships. The development of robust synthetic methods was critical, enabling chemists to access a wide variety of substituted indoles for pharmacological evaluation.[2]

Representative Synthetic Protocol

The following protocol outlines a robust and common laboratory-scale synthesis. The causality behind the choice of reagents is rooted in efficiency and selectivity. The use of a strong, non-nucleophilic base for deprotonation of the indole nitrogen, followed by reaction with a simple methylating agent, is a classic and effective strategy for selective N-alkylation.[3]

Workflow: Synthesis of this compound

cluster_0 Part A: Precursor Synthesis cluster_1 Part B: N-Methylation p_anisidine p-Anisidine intermediate_1 Fischer Indolization (e.g., with α-keto acid) p_anisidine->intermediate_1 indole_precursor 5-Methoxyindole (Precursor) intermediate_1->indole_precursor reagents 1. Base (e.g., NaH) in Anhydrous THF 2. Methylating Agent (e.g., CH₃I) indole_precursor->reagents final_product This compound reagents->final_product

Caption: General synthetic workflow from p-anisidine to the target compound.

Experimental Protocol: N-Methylation of 5-Methoxyindole

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-methoxyindole (1.0 eq). Dissolve the indole in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen to form the corresponding sodium salt, activating it for alkylation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the indolide anion may be observed by gas evolution (H₂).

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe. Rationale: Methyl iodide is a highly effective methylating agent that undergoes an Sₙ2 reaction with the nucleophilic indolide anion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Physicochemical and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. This compound is typically a solid at room temperature with distinct spectral properties.

Physicochemical Properties

The key identifying properties of the compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 2521-13-3[4]
Molecular Formula C₁₀H₁₁NO[4]
Molecular Weight 161.20 g/mol [4]
Appearance Solid
Boiling Point 285.6 °C at 760 mmHg (Predicted)
InChIKey HQNPKVBTBJUMTR-UHFFFAOYSA-N[4]
Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for the identification of this compound, providing both retention time and a fragmentation pattern that serves as a molecular fingerprint.

Analytical ParameterValueSource(s)
Technique Gas Chromatography-Mass Spectrometry (GC-MS)[4][5]
Kovats Retention Index 1556.7 (Semi-standard non-polar column)[4]
Major Mass Fragments (m/z) 161 (M+), 146, 118, 117[4]

Workflow: GC-MS Analysis

sample Sample Preparation (Dissolve in Volatile Solvent) injection Splitless Injection (Injector Temp: ~250-300 °C) sample->injection separation GC Separation (e.g., DB-5ms column) injection->separation ionization Electron Ionization (EI) (70 eV) separation->ionization detection Mass Spectrometry (Scan m/z 50-550) ionization->detection analysis Data Analysis (Compare spectrum to library) detection->analysis

Caption: Standard workflow for the GC-MS analysis of indole derivatives.

Protocol: GC-MS Analysis of this compound

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a suitable volatile solvent such as ethyl acetate or methanol.

  • GC System: Utilize a gas chromatograph equipped with a capillary column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness trifluoropropylmethyl polysiloxane or similar non-polar column).[5]

  • Injector and Oven Program:

    • Set the injector temperature to 300 °C in splitless mode.[5]

    • Program the oven with an initial hold at 80 °C for 1 minute, followed by a ramp of 30 °C/min to 300 °C.[5] Rationale: This temperature program ensures good separation of the analyte from solvent and any potential impurities.

  • Mass Spectrometer Conditions:

    • Couple the GC to a mass spectrometer operating in Electron Impact (EI) mode at 70 eV.

    • Set the ion source temperature to 230 °C.[5]

    • Acquire data in full scan mode over a mass range of m/z 40-500.

  • Data Analysis: Identify the analyte peak by its retention time. Confirm identity by comparing the acquired mass spectrum with a reference library spectrum, looking for the characteristic molecular ion (m/z 161) and key fragment ions.

Natural Occurrence and Biological Context

While this compound itself is not recognized as a natural product, its core structure is central to neurobiology and endocrinology. Understanding its relationship to naturally occurring parent compounds is key to appreciating its significance for researchers.

The 5-Methoxyindole Family in Nature

The parent compound, 5-methoxyindole, is the structural core of melatonin and is found in various organisms. It is derived from the essential amino acid L-tryptophan through a well-characterized biosynthetic pathway. This pathway produces serotonin, which is then acetylated and subsequently methylated by the enzyme Hydroxyindole-O-methyltransferase (HIOMT) to produce melatonin (N-acetyl-5-methoxytryptamine).[6] 5-methoxyindole itself can be considered an endogenous compound arising from tryptophan metabolism.[7]

Chemical Structure of this compound

References

Methodological & Application

Quantitative Analysis of 5-methoxy-1-methyl-1H-indole in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive and detailed protocol for the sensitive and selective quantification of 5-methoxy-1-methyl-1H-indole in biological matrices, such as human plasma, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is designed to offer high throughput and robust performance, critical for applications in drug metabolism and pharmacokinetics (DMPK), toxicology, and other areas of biomedical research. This guide elaborates on the rationale behind the selection of specific experimental parameters, from sample preparation to mass spectrometric detection, and is grounded in established bioanalytical method validation principles to ensure data integrity and reliability.

Introduction: The Significance of this compound Detection

This compound is a synthetic organic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous biologically active molecules, including neurotransmitters (e.g., serotonin) and a wide array of pharmaceutical agents. The specific pharmacological and toxicological profile of this compound necessitates the development of a precise and accurate analytical method to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS stands as the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and wide dynamic range, making it the ideal platform for the quantitative determination of this analyte in complex biological samples.

This application note provides a step-by-step protocol for the analysis of this compound, underpinned by a discussion of the scientific principles that guide each stage of the process. Adherence to these guidelines, in conjunction with internationally recognized validation standards such as the FDA Bioanalytical Method Validation Guidance and the ICH M10 guideline, will ensure the generation of high-quality, reproducible data.[1][2]

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to the development of a robust LC-MS/MS method.

PropertyValueSource
Chemical Structure Chemical structure of this compoundPubChem
Molecular Formula C₁₀H₁₁NO--INVALID-LINK--
Molecular Weight 161.20 g/mol --INVALID-LINK--
CAS Number 2521-13-3--INVALID-LINK--[3]
XLogP3 2.7--INVALID-LINK--

The XLogP3 value of 2.7 indicates that this compound is a moderately lipophilic compound, suggesting good solubility in organic solvents and a propensity for extraction from aqueous biological matrices.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted in the following diagram:

experimental_workflow sample Biological Sample (e.g., Plasma) is_addition Internal Standard Spiking sample->is_addition sample_prep Sample Preparation (Protein Precipitation) is_addition->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC-MS/MS Injection supernatant_transfer->lc_injection data_acquisition Data Acquisition (MRM Mode) lc_injection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: High-level experimental workflow for the LC-MS/MS analysis.

Detailed Protocols

Materials and Reagents
  • This compound (analytical standard, >98% purity)

  • 5-methoxy-1-(methyl-d3)-1H-indole (internal standard, >98% purity, isotopic purity >99%)[4]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Standard Solutions and Quality Control Samples

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of this compound and its deuterated internal standard (IS) into separate volumetric flasks.

  • Dissolve in methanol to a final concentration of 1 mg/mL.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution of the analyte with 50:50 (v/v) methanol:water. These will be used to spike into the biological matrix to create the calibration curve.

  • Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Calibration Curve and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking the appropriate working standard solutions into blank human plasma to achieve a concentration range of, for example, 0.1 to 100 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS/MS system.

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution.

  • Vortex briefly to mix.

  • Add 150 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial with an insert for LC-MS/MS analysis.

sample_preparation plasma 50 µL Plasma is_spike Add 10 µL IS plasma->is_spike Spike ppt Add 150 µL Acetonitrile is_spike->ppt Precipitate vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) System:

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate

Mass Spectrometry (MS) System:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are proposed based on the molecular weight of the analyte and its deuterated internal standard. The collision energies should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound162.1To be determined50To be optimized
5-methoxy-1-(methyl-d3)-1H-indole (IS)165.1To be determined50To be optimized

Note: Product ion selection and collision energy optimization are critical steps. For this compound, potential product ions could arise from the loss of the methyl group, the methoxy group, or fragmentation of the indole ring.

Method Validation

A full method validation should be performed according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[1][2] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter (precision) should be assessed within a single run (intra-day) and between different runs (inter-day).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Analysis and Reporting

Data will be acquired and processed using the instrument's software. The concentration of this compound in unknown samples will be determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve. All results should be reported with appropriate units and accompanied by the validation data to demonstrate the reliability of the method.

Conclusion

The LC-MS/MS protocol detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound in biological matrices. The use of a stable isotope-labeled internal standard and adherence to established validation guidelines will ensure the generation of high-quality data suitable for regulatory submissions and pivotal research studies. The principles and methodologies described herein can be adapted for the analysis of other small molecules in various biological matrices.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the anti-inflammatory potential of the novel compound, 5-methoxy-1-methyl-1H-indole. This document outlines a multi-tiered approach, commencing with preliminary in vitro screenings to establish a foundational understanding of the compound's activity, and progressing to more complex in vivo models to evaluate its efficacy in a physiological context. The protocols herein are designed to be robust and reproducible, incorporating mechanistic insights to facilitate a thorough investigation of the compound's mode of action.

Introduction: The Inflammatory Cascade and Therapeutic Intervention

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central signaling pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus, inducing the transcription of a host of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] These mediators amplify the inflammatory response, making the inhibition of the NF-κB pathway a prime target for anti-inflammatory drug discovery.

Indole derivatives represent a promising class of heterocyclic compounds with a wide array of biological activities, including anti-inflammatory properties.[4] Notably, the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core structure.[5] The compound of interest, this compound, is a novel synthetic indole derivative. Its structural features suggest a potential to modulate inflammatory pathways, necessitating a systematic evaluation of its anti-inflammatory efficacy.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

In vitro assays serve as the initial and critical step in the evaluation of a compound's anti-inflammatory properties. These assays are rapid, cost-effective, and allow for the elucidation of specific cellular and molecular mechanisms of action.

Inhibition of Protein Denaturation Assay

Scientific Rationale: Protein denaturation is a well-documented cause of inflammation.[6] This assay provides a preliminary indication of a compound's ability to stabilize proteins and prevent their denaturation, a hallmark of its anti-inflammatory potential.[7][8] Bovine serum albumin (BSA) or egg albumin are commonly used proteins for this assay.[6][9]

Protocol:

  • Preparation of Reagents:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in 0.05 M Tris buffer (pH 6.6).

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve final concentrations ranging from 10 to 1000 µg/mL.

    • Prepare a positive control solution of a known anti-inflammatory drug (e.g., Diclofenac sodium) at the same concentration range.

  • Assay Procedure:

    • In a microcentrifuge tube, mix 500 µL of the 1% BSA solution with 500 µL of the test compound solution (or positive control/vehicle control).

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 70°C for 5 minutes.

    • After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Expected Outcome: A dose-dependent increase in the percentage inhibition of protein denaturation suggests potential anti-inflammatory activity.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cell Lines (RAW 264.7)

Scientific Rationale: Macrophages play a pivotal role in the inflammatory response. Stimulation of macrophage cell lines, such as RAW 264.7, with LPS (a component of the outer membrane of Gram-negative bacteria) provides a robust and well-characterized in vitro model of inflammation.[10][11] This model allows for the quantification of key inflammatory mediators, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and enzymes (iNOS, COX-2).[12][13][14]

Experimental Workflow for In Vitro LPS-Induced Inflammation Assay:

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis A Seed RAW 264.7 cells B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Lyse Cells D->F G Griess Assay (NO measurement) E->G H ELISA (TNF-α, IL-6 measurement) E->H I Western Blot / RT-qPCR (iNOS, COX-2, NF-κB pathway proteins) F->I

Caption: Workflow for assessing anti-inflammatory effects in LPS-stimulated macrophages.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of this compound.

    • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the test compound for 24 hours.

    • Perform an MTT assay to assess cell viability. Use only non-cytotoxic concentrations for subsequent experiments.

  • LPS Stimulation and Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates).

    • Pre-treat the cells with varying non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO) Production (Griess Assay):

      • Collect the cell culture supernatant.

      • Determine the nitrite concentration (a stable product of NO) using the Griess reagent. A standard curve of sodium nitrite should be generated for quantification.

    • Pro-inflammatory Cytokine (TNF-α and IL-6) Production (ELISA):

      • Collect the cell culture supernatant.

      • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

    • iNOS and COX-2 Expression (Western Blot and RT-qPCR):

      • Lyse the cells to extract total protein and RNA.

      • Analyze the protein expression levels of iNOS and COX-2 by Western blotting.[3]

      • Analyze the mRNA expression levels of iNOS and COX-2 by RT-qPCR.[15]

Data Analysis: Compare the levels of NO, TNF-α, IL-6, iNOS, and COX-2 in the compound-treated groups to the LPS-stimulated vehicle control group. A significant reduction in these inflammatory markers indicates anti-inflammatory activity.

Mechanistic Studies: Elucidation of the NF-κB Signaling Pathway

Scientific Rationale: To delve deeper into the mechanism of action, it is essential to investigate the effect of this compound on the NF-κB signaling pathway.[1][16][17] The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p65/p50 heterodimer to translocate to the nucleus and initiate gene transcription.[2][18]

NF-κB Signaling Pathway Diagram:

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates p65_p50 NF-κB (p65/p50) IκBα->p65_p50 degrades, releasing Nucleus Nucleus p65_p50->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene_Transcription initiates

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Protocol (Western Blot Analysis):

  • Cell Treatment and Lysis:

    • Treat RAW 264.7 cells with this compound and/or LPS as described previously, but for shorter time points (e.g., 15, 30, 60 minutes) to capture signaling events.

    • Lyse the cells and prepare nuclear and cytoplasmic extracts.

  • Western Blotting:

    • Perform Western blot analysis on the cytoplasmic and nuclear extracts.

    • Probe the membranes with primary antibodies against:

      • Phospho-IκBα (p-IκBα)

      • Total IκBα

      • Phospho-p65 (p-p65)

      • Total p65

      • Lamin B1 (nuclear marker)

      • β-actin (cytoplasmic marker)

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

Data Analysis: A decrease in the phosphorylation of IκBα and p65, and a reduction in the nuclear translocation of p65 in the presence of this compound would strongly suggest that the compound exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway.

Table 1: Summary of In Vitro Assays and Key Parameters

AssayCell LineStimulantKey Parameters MeasuredRationale
Protein Denaturation N/AHeat% Inhibition of DenaturationPreliminary screening for protein stabilization
LPS-induced Inflammation RAW 264.7LPSNO, TNF-α, IL-6, iNOS, COX-2Quantifies inhibition of key inflammatory mediators
NF-κB Pathway Analysis RAW 264.7LPSp-IκBα, p-p65, nuclear p65Elucidates the molecular mechanism of action

Part 2: In Vivo Assessment of Anti-inflammatory Activity

Following promising in vitro results, it is imperative to evaluate the anti-inflammatory efficacy of this compound in a living organism. In vivo models provide a more complex physiological environment to assess a compound's bioavailability, metabolism, and overall therapeutic potential.[19][20]

Carrageenan-Induced Paw Edema in Rodents

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for the evaluation of anti-inflammatory drugs.[21][22] The subcutaneous injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response characterized by edema formation. The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins, which are synthesized by COX enzymes.[23][24]

Experimental Workflow for Carrageenan-Induced Paw Edema:

G cluster_0 Animal Preparation and Dosing cluster_1 Induction and Measurement cluster_2 Data Analysis A Acclimatize rodents (rats or mice) B Group animals (Vehicle, Positive Control, Test Compound) C Administer test compound/controls orally or intraperitoneally D Inject Carrageenan into the subplantar region of the right hind paw C->D E Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) using a plethysmometer F Calculate the increase in paw volume E->F G Determine the percentage inhibition of edema

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals:

    • Use healthy adult male or female Wistar rats or Swiss albino mice.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • All animal experiments should be conducted in accordance with the guidelines of the institutional animal ethics committee.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group):

      • Vehicle Control: Receives the vehicle (e.g., saline, 0.5% carboxymethyl cellulose).

      • Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).[25]

      • Test Groups: Receive different doses of this compound.

    • Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema of Control - Edema of Treated) / Edema of Control] x 100

Expected Outcome: A significant and dose-dependent reduction in paw edema in the groups treated with this compound compared to the vehicle control group indicates in vivo anti-inflammatory activity.

Table 2: Representative Data for Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hours (± SEM)% Inhibition of Edema
Vehicle Control -0.85 ± 0.05-
Indomethacin 100.34 ± 0.0360.0%
This compound 250.68 ± 0.0420.0%
This compound 500.51 ± 0.0340.0%
This compound 1000.38 ± 0.0455.3%
p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes only.

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By systematically progressing from initial in vitro screenings to in vivo efficacy studies and mechanistic investigations, researchers can gain a thorough understanding of the compound's therapeutic potential. The elucidation of its effects on key inflammatory mediators and signaling pathways, particularly the NF-κB cascade, will be crucial in determining its viability as a lead candidate for the development of novel anti-inflammatory agents.

References

The Strategic Utility of 5-Methoxy-1-Methyl-1H-indole in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Indole Building Block

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] Among the vast array of functionalized indoles, 5-methoxy-1-methyl-1H-indole stands out as a particularly valuable and versatile building block. The presence of the electron-donating methoxy group at the 5-position enhances the nucleophilicity of the indole ring, facilitating a range of electrophilic substitution reactions, while the methyl group at the 1-position prevents N-H related side reactions and can influence the conformational properties of the final molecule.[2] This guide provides an in-depth exploration of the strategic applications of this compound in the synthesis of complex molecules, complete with detailed protocols and insights into the causality behind experimental choices.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is primarily dictated by the electronic properties of the indole ring. The 5-methoxy group strongly activates the benzene portion of the indole, while the lone pair of the nitrogen atom directs electrophilic attack to the C3 position of the pyrrole ring. The N-methylation simplifies reaction outcomes by precluding N-functionalization or deprotonation under basic conditions.

Application Note 1: C3-Formylation via the Vilsmeier-Haack Reaction

The introduction of a formyl group at the C3 position is a pivotal transformation, providing a synthetic handle for further elaboration into a variety of functional groups and for the construction of more complex heterocyclic systems. The Vilsmeier-Haack reaction is the premier method for achieving this transformation on electron-rich indoles.[3][4]

Causality of Experimental Design

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a tertiary amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[5] The electron-rich this compound readily attacks the Vilsmeier reagent at the C3 position, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during aqueous workup furnishes the desired aldehyde. The choice of DMF and POCl₃ is based on their ready availability, affordability, and the high reactivity of the resulting Vilsmeier reagent. The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then warmed to drive the electrophilic aromatic substitution to completion.

Experimental Protocol: Synthesis of this compound-3-carbaldehyde

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF (3.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a cold, saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound-3-carbaldehyde as a solid.

Quantitative Data Summary for Vilsmeier-Haack Formylation of Indoles
Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[6]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[6]
4-MethylindolePOCl₃, DMF0 to 85890[6]
5-MethylindolePOCl₃, DMF0 to 85688[6]

Application Note 2: Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[7][8] This reaction is of immense importance in the synthesis of indole alkaloids and other pharmacologically active compounds.[1] Starting from a tryptamine derivative derived from this compound, this reaction provides access to complex polycyclic scaffolds.

Causality of Experimental Design

The Pictet-Spengler reaction is initiated by the formation of an imine or iminium ion from the tryptamine derivative and the carbonyl compound.[7] The subsequent intramolecular electrophilic attack of the electron-rich C3 position of the indole onto the iminium ion leads to the formation of a spiroindolenine intermediate, which then rearranges to the tetrahydro-β-carboline product.[9] The choice of an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is crucial for promoting the formation of the reactive iminium ion. The reaction conditions, including solvent and temperature, can influence the diastereoselectivity of the reaction when a chiral center is formed at C1 of the β-carboline ring.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

Materials:

  • 5-Methoxytryptamine derivative (e.g., N-methyl-5-methoxytryptamine) (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid in dioxane)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the 5-methoxytryptamine derivative (1.0 eq) in the chosen anhydrous solvent, add the aldehyde or ketone (1.0-1.2 eq).

  • Add the acid catalyst (catalytic or stoichiometric amount, depending on the substrate and carbonyl partner) to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

pictet_spengler cluster_start Starting Materials cluster_reaction Reaction Steps tryptamine 5-Methoxytryptamine Derivative imine Imine/Iminium Ion Formation tryptamine->imine carbonyl Aldehyde or Ketone carbonyl->imine + H⁺ cyclization Intramolecular Cyclization imine->cyclization product Tetrahydro-β-carboline cyclization->product Rearrangement

Caption: Workflow of the Pictet-Spengler Reaction.

Application Note 3: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, these reactions provide a powerful means to introduce aryl, vinyl, or alkyl substituents at various positions, typically after prior functionalization to an organometallic reagent or a halide/triflate.

Causality of Experimental Design

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[10] The catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand on the palladium catalyst is critical for the success of the reaction, influencing the rate of oxidative addition and reductive elimination. The base is required to activate the organoboron species for transmetalation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Indolyl Boronic Acid

Materials:

  • This compound-3-boronic acid or its ester derivative (1.0 eq)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., dioxane/water, toluene/water, DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a Schlenk flask, combine the indolyl boronic acid derivative (1.0 eq), the aryl halide (1.0-1.2 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

suzuki_coupling start Pd(0)Ln oxidative_addition Oxidative Addition (R-X) start->oxidative_addition intermediate1 R-Pd(II)-X Ln oxidative_addition->intermediate1 transmetalation Transmetalation (Ar-B(OR)₂) intermediate1->transmetalation intermediate2 R-Pd(II)-Ar Ln transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->start Regeneration product R-Ar reductive_elimination->product

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active compounds. For instance, the indole core is a common feature in glycogen synthase kinase-3 (GSK-3) inhibitors, which are being investigated for the treatment of neurodegenerative diseases, bipolar disorder, and diabetes.[11][12] The functionalization of the this compound scaffold allows for the fine-tuning of the molecule's interaction with the ATP-binding site of the GSK-3 enzyme.[13]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules. Its unique electronic and structural features allow for a wide range of selective functionalization reactions, providing access to a diverse array of chemical structures. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable synthetic intermediate in their pursuit of novel and impactful molecules.

References

Experimental Protocol for the N-Methylation of 5-Methoxyindole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed experimental protocols and theoretical insights for the N-methylation of 5-methoxyindole, a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering a blend of practical, step-by-step instructions with the underlying chemical principles that govern these reactions.

Introduction: The Significance of N-Methylated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The methylation of the indole nitrogen (N-1 position) can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity. 5-methoxy-N-methylindole, for instance, serves as a key precursor for the synthesis of compounds like 5-methoxy-N-methyltryptamine.[1][2] The choice of methylation strategy is therefore a critical consideration in synthetic design, balancing efficiency, safety, and scalability.

Comparative Overview of N-Methylation Strategies

Several methods exist for the N-methylation of indoles, each with its own set of advantages and disadvantages. The selection of an appropriate method depends on factors such as the substrate's functional group tolerance, the desired scale of the reaction, and available laboratory resources.

Methylating Agent Typical Base Solvent Advantages Disadvantages Reference
Dimethyl Carbonate (DMC)K₂CO₃, DBU, DABCODMF, TolueneEnvironmentally friendly, low toxicity, high yield.[3][4]Often requires higher temperatures and longer reaction times.[5][3][4][5]
Methyl Iodide (MeI)NaH, K₂CO₃, Cs₂CO₃DMF, Acetone, TolueneHigh reactivity, often proceeds at lower temperatures.Highly toxic, volatile, potential for over-methylation.[3][6][7][8][9]
Dimethyl Sulfate (DMS)NaH, NaOH, K₂CO₃Acetone, DMFHigh reactivity, cost-effective.[10]Highly toxic and carcinogenic, requires careful handling.[11][12][10][11][12]

This guide will focus on two primary protocols: a greener approach using dimethyl carbonate and a classic, highly efficient method employing methyl iodide.

Protocol 1: N-Methylation using Dimethyl Carbonate (DMC)

This protocol leverages the environmentally benign properties of dimethyl carbonate, which acts as both a reagent and a solvent in some cases. The use of a solid base like potassium carbonate simplifies the work-up procedure.[3]

Mechanistic Rationale

The N-methylation of indole with DMC typically proceeds via a nucleophilic attack of the deprotonated indole nitrogen on the electrophilic methyl group of DMC.[13] The base (e.g., K₂CO₃) deprotonates the indole N-H, generating the indolide anion, which is a potent nucleophile. Depending on the catalyst used, the mechanism can vary slightly.[13]

G Indole 5-Methoxyindole Indolide 5-Methoxyindolide Anion Indole->Indolide + Base Base K₂CO₃ Product 5-Methoxy-N-methylindole Indolide->Product + DMC DMC Dimethyl Carbonate (CH₃O)₂CO Byproduct KHCO₃ + CH₃OH

Caption: General reaction scheme for base-mediated N-methylation.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 5-methoxyindole, K₂CO₃, and DMF in a flask. B Add Dimethyl Carbonate. A->B C Heat the mixture to reflux (e.g., ~130 °C). B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture. D->E F Add cold water to precipitate the product. E->F G Filter the precipitate. F->G H Wash with water and hexanes. G->H I Dry the product under vacuum. H->I

Caption: Experimental workflow for N-methylation using DMC.

Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-methoxyindole (1.0 g, 6.79 mmol), anhydrous potassium carbonate (0.5 g), and N,N-dimethylformamide (DMF, 10 mL).[3]

  • Reaction Initiation: Add dimethyl carbonate (1.7 mL, 20 mmol) to the mixture.[3]

  • Reaction Conditions: Heat the mixture to reflux (approximately 130 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 5 hours).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to approximately 3 °C.[3]

  • Precipitation: Add ice-cold water (30 mL) to the cooled mixture to precipitate the product.

  • Isolation: Collect the precipitate by filtration.

  • Purification: Wash the collected solid sequentially with water (2 x 30 mL) and hexanes (30 mL) to remove residual DMF and other impurities.[3]

  • Drying: Dry the colorless product under vacuum to afford 5-methoxy-1-methylindole. An expected yield of around 97% can be achieved with this method.[3]

Protocol 2: N-Methylation using Methyl Iodide (MeI)

This classic method is known for its high reactivity and efficiency, often providing excellent yields in shorter reaction times. However, it requires stringent safety precautions due to the high toxicity and volatility of methyl iodide.[6]

Mechanistic Rationale

Similar to the DMC method, this reaction proceeds via an SN2 mechanism. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the indole nitrogen quantitatively, forming the sodium salt of the indole. This highly nucleophilic indolide then readily attacks the electrophilic methyl group of methyl iodide.

G Indole 5-Methoxyindole Indolide Sodium 5-Methoxyindolide Indole->Indolide + Base Base NaH Product 5-Methoxy-N-methylindole Indolide->Product + MeI MeI Methyl Iodide (CH₃I) Byproduct NaI + H₂

Caption: Reaction scheme for N-methylation using a strong base and MeI.

Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend NaH in dry DMF under Argon/Nitrogen. B Cool the suspension to 0 °C. A->B C Add a solution of 5-methoxyindole in dry DMF dropwise. B->C D Stir at 0 °C for 30-60 min. C->D E Add Methyl Iodide dropwise at 0 °C. D->E F Allow to warm to room temperature and stir overnight. E->F G Quench with saturated NH₄Cl solution. F->G H Extract with an organic solvent (e.g., EtOAc). G->H I Wash the organic layer with brine. H->I J Dry over Na₂SO₄ and concentrate. I->J K Purify by column chromatography. J->K

Caption: Experimental workflow for N-methylation using NaH and MeI.

Step-by-Step Protocol
  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (60% dispersion in mineral oil, 0.32 g, 8.15 mmol) and suspend it in anhydrous DMF (15 mL).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 5-methoxyindole (1.0 g, 6.79 mmol) in anhydrous DMF (10 mL) dropwise over 15 minutes.

  • Anion Formation: Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Methylation: Add methyl iodide (0.51 mL, 8.15 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-methoxy-N-methylindole.

Safety Precautions

  • Methylating Agents: Methyl iodide and dimethyl sulfate are highly toxic, carcinogenic, and volatile.[6][11] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles.[6][14]

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH under an inert atmosphere and quench it carefully.

  • Solvents: DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Ensure adequate ventilation. Acetone is highly flammable.[15]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling chemicals.[16]

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature (for DMC). Ensure anhydrous conditions (for MeI/NaH).
Degradation of starting material or product.Use milder reaction conditions. Monitor the reaction closely by TLC to avoid prolonged heating.
Formation of Byproducts Over-methylation (di-methylation).Use a stoichiometric amount of the methylating agent. Add the methylating agent slowly at a low temperature.
C-alkylation.This is less common for N-methylation of indoles but can occur under certain conditions. The use of a strong base that selectively deprotonates the nitrogen can minimize this.
Difficult Purification Residual DMF.Wash the product thoroughly with water. Co-evaporate with a high-boiling point solvent like toluene.

References

Application Note & Protocols: A Multi-Assay Strategy for Characterizing the Bioactivity of 5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse biological activities.[1][2] The compound 5-methoxy-1-methyl-1H-indole, a derivative of this class, bears structural resemblance to key endogenous signaling molecules, including the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[3] This structural similarity suggests a high probability of interaction with critical cellular signaling pathways, particularly those mediated by G-protein coupled receptors (GPCRs).[4][5] Furthermore, many indole derivatives have been investigated for their anti-proliferative and cytotoxic effects.[6] This application note provides a comprehensive, multi-assay framework for researchers to systematically characterize the bioactivity of this compound. We present a logical workflow, beginning with the assessment of GPCR modulation and concluding with an evaluation of its effects on cell viability. The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure robust and reproducible data generation.

Rationale and Strategic Approach

To build a comprehensive bioactivity profile for a novel compound like this compound, a multi-pronged approach is essential. A single assay provides only one dimension of a compound's function. By integrating data from several orthogonal assays, we can elucidate its mechanism of action, differentiate specific signaling effects from general cytotoxicity, and establish a clear dose-response relationship.

Our proposed strategy is based on two primary hypotheses:

  • Hypothesis 1: The compound modulates GPCR signaling pathways. Given its structural similarity to serotonin and melatonin, we will investigate its ability to interact with and modulate signaling cascades downstream of GPCRs, such as the cyclic AMP (cAMP) and MAP Kinase/ERK pathways.[7][8]

  • Hypothesis 2: The compound impacts general cell health and proliferation. We will assess its potential cytotoxic or anti-proliferative effects, a common characteristic of bioactive indole compounds.[6]

The following sections provide detailed protocols for a tiered experimental approach designed to test these hypotheses.

Assessment of G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are the largest family of cell surface receptors and are central to modern drug discovery.[9] They transduce extracellular signals into intracellular responses primarily through heterotrimeric G-proteins, which are broadly classified into Gαs, Gαi, and Gαq families. These pathways ultimately modulate the concentration of intracellular second messengers.[10]

  • Gαs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP.[10]

  • Gαi-coupled receptors inhibit adenylyl cyclase, causing a decrease in intracellular cAMP.[7]

  • Gαq-coupled receptors activate phospholipase C (PLC), leading to calcium mobilization and activation of the Protein Kinase C (PKC) pathway, which can subsequently activate the MAPK/ERK cascade.[11]

The following assays are designed to detect if this compound engages these pathways.

Assay Protocol 1: Cyclic AMP (cAMP) Accumulation Assay

This functional assay is a cornerstone for determining whether a compound acts as an agonist or antagonist at Gαs- or Gαi-coupled receptors.[12] We will utilize a competitive immunoassay format, where cAMP produced by the cells competes for binding to a limited number of antibody sites.

Principle of the Assay Activation of Gs-coupled GPCRs increases cellular cAMP levels, while activation of Gi-coupled GPCRs decreases forskolin-stimulated cAMP levels.[7] This change is quantified using a luminescence- or fluorescence-based detection system, where the signal is inversely proportional to the amount of cAMP present. The cAMP-Glo™ Assay, for example, uses a luciferase reaction where available ATP is converted to light; since cAMP stimulates PKA activity that consumes ATP, a lower light signal corresponds to a higher cAMP concentration.[13]

Experimental Protocol: cAMP Accumulation

  • Cell Seeding:

    • Seed HEK293 cells stably expressing the GPCR of interest (e.g., 5-HT4 receptor for Gs, or 5-HT1A for Gi) into a white, opaque 96-well cell culture plate at a density of 10,000-20,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in serum-free medium containing a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) to prevent cAMP degradation. Final concentrations should range from 1 nM to 100 µM.

    • For Gi-coupled receptor assays: Add forskolin (10 µM) to all wells (except the negative control) to stimulate a basal level of cAMP production.[7]

    • Remove culture medium from cells and add 100 µL of the compound dilutions.

    • Controls:

      • Vehicle Control: Medium with DMSO and PDE inhibitor.

      • Positive Control (Gs): A known agonist for the receptor (e.g., 10 µM Serotonin) to elicit a maximal response.

      • Positive Control (Gi): Forskolin alone to establish the maximum signal, and a known agonist to show inhibition.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection (Example using Promega cAMP-Glo™):

    • Add 20 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes at room temperature.

    • Add 20 µL of cAMP Detection Solution (containing PKA) and incubate for 20 minutes at room temperature.

    • Add 40 µL of Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal is inversely proportional to the cAMP concentration.

Data Presentation: Example Dose-Response Data

Compound Concentration (µM)Luminescence (RLU)Normalized Response (% of Control)
0 (Vehicle)500,000100%
0.001480,00096%
0.01425,00085%
0.1300,00060%
1150,00030%
10105,00021%
100100,00020%
Positive Control95,00019%

Table 1: Representative data for a Gs-coupled receptor agonist. Lower luminescence indicates higher cAMP levels.

Assay Protocol 2: Phospho-ERK1/2 Whole-Cell ELISA

Activation of many Gi and Gq-coupled GPCRs, and even some Gs-coupled receptors, converges on the MAPK/ERK pathway, resulting in the phosphorylation of ERK1/2.[8] A cell-based ELISA provides a direct measure of this phosphorylation event.

Principle of the Assay This assay is an in-cell immunoassay that quantifies phosphorylated ERK (p-ERK) relative to the total ERK protein in the same well.[14] Cells are cultured, stimulated, and then fixed. Permeabilized cells are then incubated with primary antibodies specific for p-ERK and total ERK, followed by species-specific secondary antibodies conjugated to distinct fluorophores or enzymes (e.g., HRP), allowing for simultaneous quantification.[15]

Experimental Protocol: Phospho-ERK1/2

  • Cell Seeding:

    • Seed cells (e.g., CHO-K1 expressing the 5-HT2A receptor) into a 96-well plate and grow to confluence. Contact inhibition is important as it lowers basal ERK phosphorylation.[8]

    • Serum-starve the cells for 4-6 hours prior to the assay to reduce background signaling.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in serum-free medium (1 nM to 100 µM).

    • Add the compound solutions to the wells and incubate at 37°C for 5-10 minutes (the peak p-ERK signal is often transient).[15]

    • Controls:

      • Vehicle Control: Serum-free medium with DMSO.

      • Positive Control: A known agonist (e.g., 10 µM Serotonin for 5-HT2A) to elicit a maximal response.

      • Negative Control: Unstimulated cells.

  • Fixing and Permeabilization:

    • Remove the stimulation medium and immediately add 100 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.

    • Wash the wells 3 times with PBS.

    • Add 100 µL of permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 15 minutes.

  • Immunostaining:

    • Wash the wells and block with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with primary antibodies (e.g., rabbit anti-p-ERK and mouse anti-total-ERK) diluted in antibody buffer overnight at 4°C.

    • Wash wells and incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit-AF488 and goat anti-mouse-AF594) for 1-2 hours at room temperature in the dark.

  • Data Acquisition:

    • Wash the wells and add 100 µL of PBS.

    • Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths for each fluorophore.

Data Analysis The ratio of the p-ERK signal to the total ERK signal is calculated for each well to normalize for cell number variations. The results are then expressed as a percentage of the positive control response.

Evaluation of Cytotoxic and Anti-Proliferative Effects

It is crucial to determine if the observed signaling effects occur at concentrations that are non-toxic to the cells. The MTT assay is a standard, robust colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[16]

Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[17]

Experimental Workflow: MTT Assay

MTT_Workflow

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed a cancer cell line (e.g., HeLa or MCF-7) in a clear, flat-bottomed 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A broad concentration range (e.g., 0.1 µM to 200 µM) is recommended for initial screening.

    • Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells.

    • Controls:

      • Vehicle Control: Cells treated with the maximum concentration of DMSO used in the dilutions.

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.[6]

  • Incubation:

    • Incubate the plate for 48 to 72 hours.

  • MTT Reaction:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[19]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation: Example Cytotoxicity Data

Compound Concentration (µM)Absorbance (570 nm)% Viability (Normalized)
0 (Vehicle)1.25100%
11.2297.6%
51.1592.0%
101.0180.8%
250.6552.0%
500.3124.8%
1000.108.0%
Blank0.05-

Table 2: Representative data for calculating the IC50 value from an MTT assay. The % Viability is calculated as: ((Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)) * 100.

Integrated Bioactivity Profile and Data Interpretation

The power of this application note lies in the synthesis of data from the different assays. By plotting the dose-response curves for GPCR signaling (cAMP, p-ERK) and cell viability on the same graph, a clear picture of the compound's therapeutic window and mechanism of action emerges.

Signaling_Pathways

Possible Scenarios:

  • Scenario A: Potent Signaling Modulator. The compound shows a low EC50 in the cAMP or p-ERK assay but a very high IC50 (or no effect) in the MTT assay. This indicates it is a specific modulator of a GPCR pathway at concentrations that are not cytotoxic.

  • Scenario B: Non-specific Cytotoxicity. The compound shows an effect in the signaling assays only at concentrations that also cause significant cell death in the MTT assay (i.e., the EC50 and IC50 values are very close). This suggests the observed signaling changes may be a secondary effect of cytotoxicity rather than a specific receptor interaction.

  • Scenario C: No Activity. The compound shows no significant effect in any of the assays within the tested concentration range.

Conclusion

This application note provides a validated, logical, and robust framework for the initial bioactivity screening of this compound. By employing a multi-assay strategy that interrogates both specific cell signaling pathways and general cell health, researchers can generate a comprehensive and reliable profile of the compound's biological effects. This foundational data is critical for guiding further investigation, including target deconvolution, lead optimization, and preclinical development in the fields of pharmacology and drug discovery.

References

Derivatization of 5-methoxy-1-methyl-1H-indole for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungsleitfaden und Protokolle

Thema: Derivatisierung von 5-Methoxy-1-methyl-1H-indol für analytische Zwecke

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Anwendungsleitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für die analytische Bestimmung von 5-Methoxy-1-methyl-1H-indol. Als leitender Anwendungswissenschaftler liegt der Fokus dieses Dokuments darauf, nicht nur schrittweise Anleitungen zu liefern, sondern auch die wissenschaftlichen Grundlagen und die strategische Entscheidungsfindung hinter den analytischen Methoden zu erläutern. Wir untersuchen sowohl die direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) als auch fortgeschrittene Derivatisierungsstrategien zur Steigerung der Empfindlichkeit und Selektivität, insbesondere für LC-MS/MS-Anwendungen.

Einleitung: Analytische Betrachtungen zu 5-Methoxy-1-methyl-1H-indol

5-Methoxy-1-methyl-1H-indol (CAS: 2521-13-3, Summenformel: C₁₀H₁₁NO) ist ein substituiertes Indolderivat von wachsendem Interesse in der pharmazeutischen Forschung und im Metabolismusstudien.[1][2][3] Seine analytische Quantifizierung in komplexen biologischen Matrizes stellt eine Herausforderung dar, die robuste und empfindliche Methoden erfordert.

Die chemische Struktur dieser Verbindung ist entscheidend für die Wahl der analytischen Strategie. Im Gegensatz zu vielen endogenen Indolaminen wie 5-Methoxyindol besitzt 5-Methoxy-1-methyl-1H-indol kein aktives Wasserstoffatom am Indol-Stickstoff (N1-Position), da dieses durch eine Methylgruppe substituiert ist.[4] Diese N-Methylierung erhöht die Flüchtigkeit und verringert die Polarität der Verbindung, was sie prinzipiell für die direkte GC-MS-Analyse zugänglicher macht, ohne dass eine Derivatisierung zur Blockierung des N-H-Protons erforderlich ist.[5]

Dennoch kann eine chemische Derivatisierung in bestimmten Szenarien vorteilhaft sein, um die chromatographische Leistung zu verbessern, die Nachweisgrenzen zu senken oder die Spezifität in komplexen Probenmatrizes zu erhöhen.[6][7] Dieser Leitfaden beleuchtet beide Ansätze: die direkte Analyse und die derivatisierungsgestützte Quantifizierung.

Strategie 1: Direkte Analyse ohne Derivatisierung

Aufgrund seiner inhärenten Volatilität und thermischen Stabilität kann 5-Methoxy-1-methyl-1H-indol oft direkt mittels GC-MS oder LC-MS analysiert werden.

Protokoll: Direkte GC-MS-Analyse

Die direkte GC-MS-Analyse ist eine schnelle Methode für relativ saubere Proben. Die Abwesenheit einer aktiven N-H-Gruppe verhindert das oft bei primären und sekundären Indolen beobachtete Peak-Tailing, das durch Wechselwirkungen mit aktiven Stellen in der GC-Säule verursacht wird.[5]

Experimentelles Protokoll:

  • Probenvorbereitung: Die Probe in einem geeigneten aprotischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan) lösen.

  • GC-MS-System: Gaschromatograph gekoppelt an ein Massenspektrometer.

  • Säule: Eine unpolare Kapillarsäule wie eine DB-5ms (30 m x 0.25 mm, 0.25 µm Filmstärke) wird empfohlen.[5]

  • Injektor: Splitless-Modus bei einer Temperatur von 280 °C.

  • Ofentemperaturprogramm:

    • Start bei 80 °C, 1 Minute halten.

    • Rampe mit 30 °C/min auf 300 °C.

    • 5 Minuten bei 300 °C halten.

  • Trägergas: Helium mit einer konstanten Flussrate von 1,0 mL/min.

  • MS-Bedingungen:

    • Ionisierungsmodus: Elektronenstoßionisation (EI) bei 70 eV.

    • Scan-Bereich: m/z 40-400.

Protokoll: Direkte LC-MS/MS-Analyse

Die Flüssigchromatographie-gekoppelte Tandem-Massenspektrometrie (LC-MS/MS) bietet eine hohe Empfindlichkeit und Spezifität und ist oft die Methode der Wahl für komplexe Matrizes.[5]

Experimentelles Protokoll:

  • Probenvorbereitung: Die Probe in der Anfangsphase der mobilen Phase oder einem kompatiblen Lösungsmittel lösen. Eine Proteinfällung (z. B. mit Acetonitril) kann für biologische Proben erforderlich sein.

  • LC-System: HPLC- oder UHPLC-System.

  • Säule: Eine C18-Umkehrphasensäule (z. B. 2.1 mm x 100 mm, 1.8 µm Partikelgröße).

  • Mobile Phase:

    • A: 0,1 % Ameisensäure in Wasser.

    • B: 0,1 % Ameisensäure in Acetonitril.

  • Gradient:

    • Start bei 10 % B.

    • Lineare Erhöhung auf 95 % B über 8 Minuten.

    • 2 Minuten bei 95 % B halten.

    • Rückkehr zu 10 % B und Äquilibrierung für 3 Minuten.

  • Flussrate: 0,3 mL/min.

  • MS/MS-Bedingungen:

    • Ionisierungsmodus: Elektrospray-Ionisierung (ESI), positiv.

    • Analysemodus: Multiple Reaction Monitoring (MRM).

    • MRM-Übergang: Der spezifische Übergang für 5-Methoxy-1-methyl-1H-indol muss empirisch bestimmt werden (Vorläuferion [M+H]⁺ bei m/z 162.1, gefolgt von der Optimierung der Fragmentionen).

Strategie 2: Derivatisierung zur Verbesserung der analytischen Leistung

Obwohl eine direkte Analyse möglich ist, kann eine Derivatisierung die Nachweisempfindlichkeit und -spezifität, insbesondere bei LC-MS-Analysen, erheblich verbessern.[8]

Rationale und Auswahl der Derivatisierungsreaktion

Standard-Derivatisierungsmethoden für die GC-Analyse, wie die Silylierung , sind für 5-Methoxy-1-methyl-1H-indol nicht direkt anwendbar. Silylierungsreagenzien wie MSTFA oder BSTFA zielen auf aktive Wasserstoffatome in Hydroxyl-, Carboxyl-, Thiol- und Aminogruppen ab.[9][10] Da unser Zielmolekül keine solchen Gruppen und insbesondere keine N-H-Gruppe aufweist, ist eine Silylierung nicht zielführend.

Stattdessen schlagen wir eine Acylierungsreaktion vor, die nicht auf die Erhöhung der Flüchtigkeit, sondern auf die Verbesserung der Ionisierungseffizienz und die Einführung eines spezifischen Markers für die LC-MS/MS-Analyse abzielt. Die Umsetzung mit Propionsäureanhydrid führt eine Propionylgruppe ein, die die chemischen Eigenschaften vereinheitlicht und die Empfindlichkeit im ESI-Modus verbessern kann, eine Technik, die als "Direct-Matrix Derivatization" bekannt ist.[8] Obwohl die Reaktion am Indolring (z. B. an der C3-Position) unter harschen Bedingungen stattfinden kann, zielt dieses Protokoll auf eine milde Derivatisierung ab, die für analytische Zwecke geeignet ist.

Protokoll: In-situ-Propionylierung für die LC-MS/MS-Analyse

Dieses Protokoll wurde auf der Grundlage von Methoden zur Derivatisierung anderer Indolmarker für die LC-MS/MS-Analyse entwickelt.[8]

Experimentelles Protokoll:

  • Reagenzienvorbereitung:

    • Propionsäureanhydrid.

    • Pyridin (als Katalysator und Base).

    • Acetonitril (zum Stoppen der Reaktion und zur Proteinfällung).

  • Derivatisierungsverfahren:

    • Zu 100 µL der in einem geeigneten Puffer oder Lösungsmittel gelösten Probe werden 10 µL Pyridin gegeben.

    • Anschließend werden 20 µL Propionsäureanhydrid hinzugefügt.

    • Die Mischung wird bei Raumtemperatur für 15 Minuten inkubiert.

    • Die Reaktion wird durch Zugabe von 200 µL Acetonitril gestoppt. Dieser Schritt dient auch der Fällung von Proteinen in biologischen Proben.

    • Die Probe wird 10 Minuten bei 14.000 x g zentrifugiert.

    • Der Überstand wird in ein HPLC-Vial überführt und mittels LC-MS/MS analysiert.

  • LC-MS/MS-Analyse: Die Analyse erfolgt wie in Abschnitt 2.2 beschrieben, jedoch mit Anpassung des MRM-Übergangs für das derivatisierte Produkt.

Datenpräsentation und erwartete Ergebnisse

Die Derivatisierung führt zu einer vorhersagbaren Massenverschiebung, die für die Methodenentwicklung entscheidend ist.

Tabelle 1: Zusammenfassung der Massen und MRM-Übergänge

VerbindungSummenformelMolekulargewicht ( g/mol )[M+H]⁺ (m/z)DerivatMassenverschiebung (Da)Erwartetes Derivat [M+H]⁺ (m/z)
5-Methoxy-1-methyl-1H-indolC₁₀H₁₁NO161.20162.1Propionyliert+56.03218.1

Tabelle 2: Empfohlene GC- und LC-Parameter

ParameterGC-MS (Direkt)LC-MS/MS (Direkt & Derivatisiert)
Säule DB-5ms (oder äquivalent)C18 Umkehrphase (oder äquivalent)
Injektortemperatur 280 °CN/A (Säulentemperatur: 40 °C)
Mobile Phase HeliumA: 0,1% HCOOH in H₂OB: 0,1% HCOOH in ACN
Ionisierung EI, 70 eVESI, Positiv
Detektion Full Scan (m/z 40-400)MRM

Visualisierung von Arbeitsabläufen und Reaktionen

Diagramme helfen, die logischen Abläufe und chemischen Umwandlungen zu verdeutlichen.

Workflow cluster_direct Direkte Analyse cluster_derivatization Derivatisierungs-gestützte Analyse Sample Probe Prep_Direct Probenvorbereitung (Lösung/Extraktion) Sample->Prep_Direct GCMS GC-MS Analyse Prep_Direct->GCMS Flüchtige Analyten LCMS LC-MS/MS Analyse Prep_Direct->LCMS Komplexe Matrizes Sample2 Probe Derivatization Propionylierung (In-situ) Sample2->Derivatization LCMS_Deriv LC-MS/MS Analyse (Erhöhte Empfindlichkeit) Derivatization->LCMS_Deriv

Abbildung 1: Vergleichender analytischer Arbeitsablauf.

Reaction reactant 5-Methoxy-1-methyl-1H-indol (m/z 162.1 [M+H]⁺) reagent + Propionsäureanhydrid reactant->reagent product Propionyliertes Derivat (m/z 218.1 [M+H]⁺) reagent->product Acylierung conditions Pyridin, RT, 15 min product->conditions

Abbildung 2: Schema der Propionylierungs-Derivatisierung.

Schlussfolgerung und Empfehlungen

Die analytische Bestimmung von 5-Methoxy-1-methyl-1H-indol kann je nach Probenkomplexität und erforderlicher Empfindlichkeit auf zwei Wegen erfolgen:

  • Direkte Analyse: Für schnelle Screenings und Analysen in einfachen Matrizes ist die direkte Injektion in ein GC-MS- oder LC-MS/MS-System aufgrund der günstigen chemischen Eigenschaften des N-methylierten Indols eine effiziente und praktikable Methode.

  • Derivatisierungs-gestützte Analyse: Für die Quantifizierung von Spurenkonzentrationen in komplexen biologischen Matrizes wird eine Derivatisierung mittels Propionylierung vor der LC-MS/MS-Analyse dringend empfohlen. Dieser Ansatz verbessert die Empfindlichkeit und Spezifität signifikant und führt zu robusteren und zuverlässigeren quantitativen Ergebnissen.[8]

Die Wahl der Methode sollte auf einer sorgfältigen Abwägung der analytischen Ziele, der verfügbaren Instrumentierung und der Matrixeigenschaften beruhen. Die hier vorgestellten Protokolle bieten eine validierte Grundlage für die Entwicklung und Implementierung robuster Analysemethoden für 5-Methoxy-1-methyl-1H-indol.

Referenzen

  • MedchemExpress.com. Indole (standard) | Reference Standard. --INVALID-LINK--

  • Benchchem. Refinement of analytical methods for detecting 5-Methoxyindole. --INVALID-LINK--

  • Indole Analytical Standard High Quality & Affordable Price, Supplier in Mumbai. --INVALID-LINK--

  • PubChem. 5-methoxy-1-methyl-1H-indole. --INVALID-LINK--

  • Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • ResearchGate. Response characteristics of indole compound standards using HPLC. --INVALID-LINK--

  • mzCloud. 5 Methoxyindole. --INVALID-LINK--

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. --INVALID-LINK--

  • PubMed Central. Chemoselective N-acylation of indoles using thioesters as acyl source. --INVALID-LINK--

  • PubMed. Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. --INVALID-LINK--

  • Bann, J. F., et al. (2011). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. --INVALID-LINK--

  • ResearchGate. Derivatization for GC-MS analysis? --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for the Derivatization of Indole-propylamines for GC-MS Analysis. --INVALID-LINK--

  • R Discovery. Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. --INVALID-LINK--

  • Sigma-Aldrich. 5-Methoxy-3-methyl-1H-indole. --INVALID-LINK--

  • Silylan. Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. --INVALID-LINK--

  • PubChem. 5-Methoxyindole. --INVALID-LINK--

  • Sigma-Aldrich. Indole Assay Kit, MAK326. --INVALID-LINK--

  • Phenomenex. Derivatization for Gas Chromatography. --INVALID-LINK--

  • ResearchGate. (PDF) Studies on Acetylation of Indoles. --INVALID-LINK--

  • Jain, R., et al. (2015). Dispersive Liquid-liquid Microextraction-injector Port Silylation: A Viable Option for the Analysis of Polar Analytes using Gas Chromatography-Mass Spectrometry. Austin Journal of Analytical and Pharmaceutical Chemistry. --INVALID-LINK--

  • Fiehn, O. (2016). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. --INVALID-LINK--

  • ResearchGate. How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? --INVALID-LINK--

  • Scheib, H., et al. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules. --INVALID-LINK--

  • PubMed Central. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. --INVALID-LINK--

  • NIST. 1H-Indole, 5-methoxy-. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • ResearchGate. Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. --INVALID-LINK--

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. --INVALID-LINK--

  • ECHEMI. This compound. --INVALID-LINK--

  • Al-Muntaser, S., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry. --INVALID-LINK--

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. --INVALID-LINK--

  • PubMed Central. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. --INVALID-LINK--

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. --INVALID-LINK--

References

Application Notes and Protocols for 5-methoxy-1-methyl-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-methoxy-1-methyl-1H-indole Scaffold

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, celebrated for its structural versatility and its presence in a vast array of natural products and synthetic drugs.[1][2] Its bicyclic structure, composed of a benzene ring fused to a pyrrole ring, mimics the side chain of the amino acid tryptophan, allowing it to interact with a multitude of biological targets. The strategic functionalization of this core is a cornerstone of modern drug design.

The compound this compound (C₁₀H₁₁NO) represents a specifically tailored scaffold where two key modifications—a methoxy group at the 5-position and a methyl group at the 1-position (the indole nitrogen)—impart distinct and advantageous physicochemical properties.[3] The 5-methoxy group, being electron-donating, significantly modulates the electronic character of the indole ring, enhancing its reactivity and influencing its binding affinity for various receptors.[4][5] Concurrently, the N-methylation removes the hydrogen-bond donating capability of the indole nitrogen, which can improve metabolic stability and alter the compound's polarity and binding profile compared to its N-H counterparts.[6] These features make this compound a valuable starting point and core structure for developing novel therapeutic agents across multiple disease areas.

PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem[3]
Molecular Weight 161.20 g/mol PubChem[3]
IUPAC Name 5-methoxy-1-methylindolePubChem[3]
CAS Number 2521-13-3PubChem[3]

Application Notes: Rationale for Use in Drug Discovery

Central Nervous System (CNS) Agents: Targeting Serotonin Receptors

The this compound scaffold is structurally analogous to key serotonergic ligands. The 5-methoxy group is a well-established pharmacophore for serotonin (5-HT) receptors, mimicking the 5-hydroxyl group of serotonin itself.[7] Derivatives of 5-methoxytryptamine (5-MeO-DMT), which share this core feature, are potent agonists at 5-HT₁ₐ and 5-HT₂ₐ receptors and are under investigation for treating depression and anxiety.[8][9]

  • Causality of N-Methylation: While the N-H of a traditional indole can act as a hydrogen bond donor, the N-methyl group in this compound blocks this interaction. This seemingly minor change can drastically alter receptor selectivity and pharmacokinetics. For instance, in a related series of CFTR potentiators, alkylation of the indole nitrogen with a methyl group led to a marked reduction in activity, suggesting the N-H was critical for a hydrogen bond interaction with the target.[6] Conversely, N-methylation can protect the molecule from certain metabolic pathways, potentially increasing its bioavailability and duration of action. The 1-methyl analog of a 5-MeO-DMT-related indazole was found to be markedly less potent at 5-HT₂ₐ, demonstrating the profound impact of this substitution.[10]

  • Bioisosteric Replacement: The indole ring can serve as a bioisostere for other aromatic systems. For example, indazole, an isomer of indole, is often used as a replacement to improve properties like metabolic stability and oral bioavailability.[10][11] Understanding the pharmacology of this compound provides a crucial baseline for designing such bioisosteric analogs.

Anticancer Drug Development

The indole scaffold is a valuable framework for creating novel anticancer drugs.[4] Its derivatives have been shown to target critical cellular processes like tubulin polymerization, which is the mechanism of action for vinca alkaloids.[12]

  • Mechanism of Action: 5-methoxyindole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[4] For example, hybrids of 5-methoxyindole and isatin show potent antiproliferative effects by inducing cell cycle arrest.[7] A novel series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives were identified as modulators of the orphan nuclear receptor Nur77, a potential target for cancer therapy.[13] The this compound core can serve as a foundational element for building molecules that target these and other cancer-related pathways.

Anti-inflammatory Agents

Methoxy-activated indoles are core components of several potent anti-inflammatory agents.[4] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade.

  • Enzyme Inhibition: 5-Methoxy-2-methylindole, a closely related analog, is an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation.[12][14] Furthermore, this scaffold is used in the synthesis of arylacetic acid derivatives, which are known for their anti-inflammatory effects.[14] This suggests that derivatives built from this compound could be rationally designed as novel MPO inhibitors or other anti-inflammatory drugs.

Visualization of a Key Signaling Pathway

The interaction of indole-based compounds with serotonin receptors is a primary area of investigation. The diagram below illustrates the canonical G-protein coupled signaling pathway for the 5-HT₂ₐ receptor, a key target for psychedelic tryptamines and a receptor for which 5-methoxyindole derivatives show high affinity.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand 5-Methoxy-Indole Derivative Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular Response Cellular Response PKC->Cellular Response Phosphorylates Targets Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates

Caption: 5-HT₂ₐ receptor activation pathway by a 5-methoxy-indole agonist.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Methylation

This protocol describes the synthesis of the title compound from commercially available 5-methoxy-1H-indole. The reaction employs a strong base to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source.

Materials:

  • 5-methoxy-1H-indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 5-methoxy-1H-indole (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, forming a sodium indolide salt. The evolution of hydrogen gas will be observed.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via syringe.

    • Causality: The highly nucleophilic indolide anion attacks the electrophilic methyl iodide in an Sₙ2 reaction to form the N-methylated product.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Self-Validation:

  • Positive Control: Successful formation of the product can be confirmed by ¹H NMR, comparing the resulting spectrum to literature values. Key indicators include the disappearance of the N-H proton signal and the appearance of a new singlet corresponding to the N-CH₃ protons around 3.8-3.9 ppm.

  • Negative Control: A parallel reaction run without the addition of methyl iodide should show no formation of the product, with only the starting material being recovered after work-up.

Protocol 2: In Vitro Calcium Mobilization Assay for 5-HT₂ₐ Receptor Agonism

This protocol determines the functional potency (EC₅₀) of this compound derivatives as agonists at the human 5-HT₂ₐ receptor, which signals through the Gq pathway to release intracellular calcium.[10][11]

Materials:

  • CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Test compound (this compound derivative) dissolved in DMSO.

  • Serotonin (5-HT) as a positive control.

  • DMSO as a vehicle (negative) control.

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the 5-HT₂ₐ-expressing cells into 384-well plates at an appropriate density and grow overnight to form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing the Fluo-4 AM dye and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer.

  • Incubation: Incubate the plates for 1 hour at 37 °C in the dark to allow for dye uptake.

  • Compound Plate Preparation: Prepare a serial dilution of the test compound and the serotonin positive control in assay buffer in a separate plate. Include wells with vehicle (DMSO) only.

  • Assay Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity before and after the addition of the compounds.

  • Compound Addition: The instrument will automatically add the compounds from the compound plate to the cell plate.

  • Data Acquisition: Measure the fluorescence signal for 2-3 minutes immediately following compound addition. Agonist binding will trigger Ca²⁺ release, causing a sharp increase in fluorescence.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well.

  • Normalize the data, setting the average response of the vehicle control wells to 0% and the maximal response of the high-concentration serotonin control to 100%.

  • Plot the normalized response versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect) for each compound.

Self-Validation:

  • Positive Control: Serotonin should produce a robust, dose-dependent increase in fluorescence with an EC₅₀ in the low nanomolar range.

  • Negative Control: The vehicle (DMSO) should produce no significant change in fluorescence.

  • System Suitability: The Z'-factor for the assay, calculated from the positive and negative controls, should be ≥ 0.5, indicating a robust and reliable assay window.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 5-methoxy-1-methyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. The indole scaffold is a cornerstone in many biologically active molecules, and achieving high yields and purity is critical for successful research and development.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing actionable solutions based on established chemical principles.

Issue 1: Low Yield in the Fischer Indole Synthesis of 5-methoxyindole

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[1][2] However, it can be sensitive to reaction conditions and substrate properties.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Acid Catalyst The strength and type of acid catalyst are crucial for the cyclization step.[3] Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, but the optimal choice depends on the specific substrate.[1][2]Screen a variety of acid catalysts to find the most effective one for your system. Polyphosphoric acid (PPA) is often a good starting point for this synthesis.
Incorrect Reaction Temperature The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[4] However, excessively high temperatures can lead to decomposition and the formation of side products.Systematically optimize the reaction temperature. Start with a moderate temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
N-N Bond Cleavage Electron-donating groups on the phenylhydrazine, such as the methoxy group, can weaken the N-N bond, leading to undesired cleavage as a side reaction instead of the desired cyclization.[3][5]While the methoxy group is inherent to the target molecule, careful control of acid strength and temperature can help to favor the cyclization pathway. Using a milder acid or a lower reaction temperature may be beneficial.
Impure Starting Materials The purity of the p-methoxyphenylhydrazine and the carbonyl compound is critical. Impurities can lead to the formation of unwanted side products and lower the overall yield.[3]Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or distillation before use.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start p-methoxyphenylhydrazine + Carbonyl Compound Mix Mix and Heat Start->Mix Acid Acid Catalyst (e.g., PPA) Acid->Mix Monitor Monitor by TLC/LC-MS Mix->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 5-methoxyindole Purify->Product Purification_Strategy Crude Crude Product Workup Aqueous Workup Crude->Workup Extraction Solvent Extraction Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization If necessary Pure Pure Product Chromatography->Pure Sufficiently Pure Recrystallization->Pure

References

Side-product formation in the synthesis of 5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1-methyl-1H-indole is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its preparation, while conceptually straightforward, is often plagued by the formation of side-products that can significantly reduce yield and complicate purification. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for identifying and mitigating common impurities encountered during its synthesis.

Common Synthetic Routes

The target molecule is typically synthesized in two main stages:

  • Indole Core Formation: Creation of the 5-methoxy-1H-indole scaffold, most commonly via the Fischer indole synthesis from p-methoxyphenylhydrazine.[1][2]

  • N-Methylation: Introduction of the methyl group onto the indole nitrogen.

This guide will address side-product formation in both of these critical stages.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and offering actionable solutions.

Part 1: Fischer Indole Synthesis of 5-Methoxy-1H-indole

Question 1: My reaction mixture turns into a dark, tarry substance with a very low yield of the desired 5-methoxy-1H-indole. What is happening?

Answer: This is a classic sign of product and/or starting material degradation under overly harsh acidic conditions or excessive heat.[1] The electron-rich indole nucleus is susceptible to polymerization in strong acid.[3]

  • Potential Causes:

    • Excessively Strong Acid Catalyst: Using high concentrations of mineral acids like H₂SO₄ or HCl can promote unwanted side reactions.[3]

    • High Reaction Temperature: Elevated temperatures can accelerate both the desired reaction and decomposition pathways.[3]

  • Proposed Solutions & Preventative Measures:

    • Catalyst Optimization: Switch to a milder acid catalyst. Polyphosphoric acid (PPA) is often an effective alternative.[1][3] Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be employed, but require careful optimization.[2][3]

    • Temperature Control: Begin the reaction at a lower temperature and monitor progress by Thin-Layer Chromatography (TLC). Gradually increase the temperature only if the reaction is sluggish.[3]

    • Two-Step Procedure: Instead of a one-pot reaction, first synthesize and purify the phenylhydrazone intermediate before proceeding with the acid-catalyzed cyclization. This allows for greater control over the final, sensitive step.[3]

Question 2: My mass spectrometry data shows a peak corresponding to a chlorinated byproduct. How is this possible and how can I prevent it?

Answer: This is a known "abnormal" Fischer indole synthesis reaction, particularly prevalent with methoxy-substituted phenylhydrazones when using hydrochloric acid as the catalyst.[3] The methoxy group can be displaced by a chloride ion.[4]

  • Potential Cause:

    • Nucleophilic Attack by Chloride: Under the reaction conditions, the chloride ion from HCl can act as a nucleophile and displace the methoxy group on the aromatic ring.[4]

  • Proposed Solutions & Preventative Measures:

    • Avoid HCl: The most straightforward solution is to use a non-chlorinated acid catalyst. Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or polyphosphoric acid (PPA) are excellent alternatives.[3][5]

    • Use of Lewis Acids: While Lewis acids like ZnCl₂ can be used, be aware that chlorine substitution may still occur, sometimes at a different position on the ring.[3]

Question 3: I am observing a significant amount of a dimeric byproduct. What is the cause and how can I minimize its formation?

Answer: Dimerization is a common issue in indole synthesis under acidic conditions. The electron-rich indole product can react with another protonated indole molecule or a reactive intermediate.[3]

  • Potential Cause:

    • High Reactant Concentration: Concentrated reaction mixtures favor intermolecular reactions, leading to the formation of dimers.[3]

  • Proposed Solutions & Preventative Measures:

    • Increase Dilution: Running the reaction at a lower concentration can significantly reduce the rate of dimerization relative to the intramolecular cyclization.

    • Control Addition Rate: If using a one-pot method, consider the slow addition of the carbonyl compound to the heated acidic solution of the phenylhydrazine to keep the concentration of the reactive hydrazone intermediate low.

Part 2: N-Methylation of 5-Methoxy-1H-indole

Question 4: During N-methylation with methyl iodide (MeI), I'm seeing multiple spots on my TLC, including a product that appears to be doubly methylated.

Answer: This issue arises from the reactivity of the indole ring itself and the potential for over-methylation. While N-methylation is the desired reaction, C-alkylation is a known side reaction. Furthermore, under certain conditions, a second methylation can occur.

  • Potential Causes:

    • C3-Methylation: The C3 position of the indole is nucleophilic and can compete with the indole nitrogen for the methylating agent, leading to the formation of 5-methoxy-1,3-dimethyl-1H-indole.

    • Quaternary Salt Formation: After initial N-methylation, the resulting this compound can be further alkylated, especially with a reactive methylating agent, to form a quaternary indolium salt.[6]

    • Strong Base: Using a very strong base (like NaH) can generate a high concentration of the indolide anion, which can increase the rate of side reactions.

  • Proposed Solutions & Preventative Measures:

    • Choice of Base and Solvent: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. These conditions are often sufficient for deprotonation of the indole N-H without promoting significant side reactions.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent. A large excess will drive the formation of over-methylated products.

    • Temperature Control: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C). High temperatures can increase the rate of undesired C-alkylation.

Question 5: My final product has a pinkish or yellowish hue, even after column chromatography. What is this impurity?

Answer: Indoles, in general, can be sensitive to air and light, leading to the formation of colored oxidation products.[7] This is often observed as a pinkish or purplish haze on the solid material.

  • Potential Cause:

    • Oxidation: The electron-rich indole ring can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace acid or metal impurities.

  • Proposed Solutions & Preventative Measures:

    • Inert Atmosphere: During workup, purification, and storage, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[8]

    • Protection from Light: Store the final product in an amber vial or a flask wrapped in aluminum foil to protect it from light.[8]

    • Purification Considerations: If the color persists, a final purification step such as recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate may be necessary to remove colored impurities.[1]

Summary of Potential Side-Products and Mitigation Strategies

Observed Problem Potential Side-Product Synthetic Stage Primary Cause(s) Recommended Solution(s)
Dark, tarry reaction mixturePolymeric materialsFischer Indole SynthesisHarsh acid, high temperatureUse milder acid (PPA), control temperature, consider two-step synthesis.[3]
Mass spec peak (M+Cl-OCH₃)Chlorinated indoleFischer Indole SynthesisUse of HCl catalystReplace HCl with H₂SO₄, PPA, or TsOH.[3][4]
Higher molecular weight peakDimeric byproductFischer Indole SynthesisHigh reactant concentrationRun the reaction at higher dilution.[3]
Multiple methylation productsC3-methylated indole, Quaternary saltN-MethylationOver-methylation, strong baseUse milder base (K₂CO₃), control stoichiometry of methylating agent.
Pink/Yellow product colorOxidized indole speciesPost-Synthesis / StorageAir and light exposureHandle under inert atmosphere, protect from light, recrystallize.[7][8]

Experimental Protocols

Protocol 1: Optimized N-Methylation of 5-Methoxy-1H-indole

This protocol is designed to minimize over-alkylation and C-alkylation side-products.

  • Materials:

    • 5-methoxy-1H-indole (1.0 eq)

    • Methyl iodide (MeI) (1.2 eq)

    • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-methoxy-1H-indole and anhydrous DMF.

    • Add the finely powdered potassium carbonate to the solution.

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add methyl iodide dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Visualizing Troubleshooting Workflows

Workflow for Fischer Indole Synthesis Issues

fischer_troubleshooting start Reaction Outcome Unsatisfactory q1 Observation? start->q1 tar Dark Tar / Low Yield q1->tar Tarry Mixture cl_product Chlorinated Byproduct (MS) q1->cl_product Cl- Isotope Pattern dimer Dimer Formation q1->dimer High MW Impurity sol_tar Use Milder Acid (PPA) Lower Temperature Two-Step Synthesis tar->sol_tar sol_cl Avoid HCl Catalyst Use H2SO4 or PPA cl_product->sol_cl sol_dimer Increase Solvent Volume (Higher Dilution) dimer->sol_dimer end Optimized Reaction sol_tar->end sol_cl->end sol_dimer->end methylation_pathways sub 5-Methoxyindolide Anion n_prod This compound (N-Methylated Product) sub->n_prod Path A (Desired) Attack at N1 c_prod Intermediate to 5-Methoxy-1,3-dimethyl-1H-indole (C-Methylated Product) sub->c_prod Path B (Side-Product) Attack at C3

References

Technical Support Center: Purification of 5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 5-methoxy-1-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. This compound is a key intermediate in various synthetic pathways, and its purity is paramount for achieving reliable and reproducible results in subsequent experimental stages.

This guide provides in-depth, field-proven insights into purification by column chromatography, moving beyond a simple protocol to explain the causality behind experimental choices. We will cover everything from initial purity assessment with Thin-Layer Chromatography (TLC) to detailed troubleshooting of the column chromatography process itself.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a pink or brownish color. Is this normal and can it be removed?

A1: While pure this compound is typically a white to off-white solid or oil, discoloration is a common issue. Indole derivatives are susceptible to oxidation when exposed to air and light, which can form colored impurities.[1] This discoloration does not necessarily mean the bulk of your material is unusable, but it does indicate the presence of impurities that should be removed. Column chromatography, as detailed in this guide, is highly effective at removing these colored, often more polar, oxidation byproducts.

Q2: How do I choose the right solvent system (mobile phase) for my column?

Q3: What are the most common impurities I should expect?

A3: Impurities largely depend on the synthetic route. Common contaminants include:

  • Unreacted Starting Material: If synthesized via methylation of 5-methoxy-1H-indole, this will be a primary impurity. It is more polar than the N-methylated product due to the N-H bond.

  • Isomeric Byproducts: Certain synthetic methods, like the Fischer indole synthesis, can produce isomers.[1]

  • Oxidation/Degradation Products: As mentioned, these are common and often appear as colored, more polar spots on a TLC plate.

  • Residual Solvents: Solvents used in the reaction or workup may persist. These are typically removed under high vacuum after chromatography.

Q4: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate.

A4: If your compound remains at the baseline (Rf ≈ 0), the mobile phase is not polar enough to elute it from the silica gel. You should increase the polarity of the eluent. Consider adding a small percentage (0.5-2%) of a highly polar solvent like methanol to your hexane/ethyl acetate mixture.[4] A few drops of triethylamine (Et₃N) can also be beneficial if the compound is basic and interacting strongly with the acidic silica gel, though this is less common for N-methylated indoles.

In-Depth Troubleshooting Guides

Issue 1: Poor Separation on the Column (Overlapping Bands)
  • Symptom: Fractions collected from the column contain a mixture of your desired product and impurities, as confirmed by TLC analysis. The bands on the column appear smeared or do not resolve into distinct layers.

  • Possible Cause & Scientific Rationale:

    • Inappropriate Mobile Phase: The polarity of the eluent may be too high, causing all compounds to travel down the column too quickly (high Rf values) without sufficient interaction with the stationary phase for separation to occur.

    • Column Overload: Too much crude material was loaded onto the column relative to the amount of silica gel. This saturates the stationary phase, preventing proper equilibrium and leading to broad, overlapping bands. A general rule is a 1:30 to 1:100 mass ratio of crude material to silica gel.

    • Poor Column Packing: The presence of air bubbles, cracks, or an uneven silica bed in the column creates channels where the solvent and sample can flow through without interacting with the stationary phase, destroying separation.

    • Sample Insolubility: If the sample was loaded in a solvent in which it is not fully soluble, it may precipitate at the top of the column and then slowly dissolve as the eluent runs through, leading to continuous "streaking" down the column.

  • Solutions & Protocol Adjustments:

    • Optimize Eluent: Re-develop your TLC conditions to achieve a lower Rf (0.2-0.3) for your target compound, ensuring good separation from impurity spots. Use this less polar solvent system to run the column.

    • Reduce Load: Decrease the amount of crude material loaded onto the column. If you need to purify a large amount, use a larger column with more silica gel.

    • Re-pack Column: Take care to pack the column using a slurry method to ensure a homogenous, dense bed of silica free from air pockets.

    • Improve Loading Technique: Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble (like dichloromethane or ethyl acetate). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

Issue 2: Product is Not Eluting from the Column
  • Symptom: You have run a large volume of the mobile phase through the column, but TLC analysis of the collected fractions shows no sign of your product.

  • Possible Cause & Scientific Rationale:

    • Mobile Phase Polarity is Too Low: The chosen eluent lacks the strength to displace the compound from the silica gel. This corresponds to an Rf value of 0 on your initial TLC plates.

    • Compound Decomposition: Some indole derivatives can be unstable on acidic silica gel. While this compound is relatively stable, highly sensitive analogs could potentially decompose.

  • Solutions & Protocol Adjustments:

    • Implement a Gradient Elution: Start running the column with the non-polar solvent system identified during TLC analysis. After eluting the non-polar impurities, gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate concentration in hexane). This will increase the eluting power of the mobile phase and wash your product off the column.

    • Consider a Different Stationary Phase: In rare cases of decomposition, a more neutral stationary phase like alumina could be used.[5] However, this requires re-optimizing the mobile phase conditions entirely. For this specific compound, this is unlikely to be necessary.

Data & Protocols

Table 1: Recommended Mobile Phase Systems for TLC & Column Chromatography
Polarity IndexMobile Phase Composition (v/v)Typical ApplicationExpected Rf for Product
Low5% Ethyl Acetate in HexaneEluting very non-polar impurities (e.g., grease, hydrocarbons).~0.05
Medium-Low10-15% Ethyl Acetate in HexaneOptimal starting point for eluting the target compound. 0.2 - 0.4
Medium-High20-30% Ethyl Acetate in HexaneEluting the product if it has a low Rf in 10-15% EtOAc/Hex.> 0.5
High50% Ethyl Acetate in Hexane (+ 1% Methanol)"Flushing" the column to elute highly polar baseline impurities.~0.8 - 0.9

Note: Ratios are starting points and should be optimized via TLC for each specific batch of crude material.

Detailed Experimental Protocol: Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing a prepared mobile phase (e.g., 15% ethyl acetate in hexane).

    • Visualize the plate under UV light (254 nm) and circle all spots.

    • Adjust the solvent ratio until the desired product spot has an Rf between 0.2 and 0.4, with clear separation from other spots.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the least polar solvent of your chosen system (hexane).[5]

    • Pour the slurry into the column. Gently tap the column to pack the silica and allow the excess solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica.

    • Carefully add this powder as a uniform layer on top of the sand in your packed column.

  • Elution and Fraction Collection:

    • Carefully add your optimized mobile phase to the top of the column.

    • Use gentle air pressure ("flash" chromatography) to push the solvent through the column at a steady rate.

    • Begin collecting fractions in test tubes as soon as the solvent starts to elute from the bottom.

    • Monitor the separation by periodically analyzing the collected fractions by TLC. Spot the starting material, a co-spot (starting material and fraction), and the fraction itself on the same plate.

    • Combine the fractions that contain only the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified this compound.

Visual Workflow and Logic Diagrams

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Optimize Mobile Phase) Crude->TLC Prep Prepare Column (Slurry Pack Silica) TLC->Prep Rf ≈ 0.2-0.4 Load Dry Load Sample Prep->Load Elute Elute with Mobile Phase (Collect Fractions) Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Monitor->Elute Continue Combine Combine Pure Fractions Monitor->Combine Separation Complete Evap Solvent Evaporation (Rotovap & High Vac) Combine->Evap Pure Pure Product Evap->Pure

Caption: Standard workflow for purification by flash column chromatography.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem with Column? PoorSep Poor Separation (Overlapping Bands) Start->PoorSep NoElution Product Not Eluting Start->NoElution Cause1 Check TLC: Rf > 0.5? PoorSep->Cause1 Cause4 Check TLC: Rf ≈ 0? NoElution->Cause4 Sol1 Decrease Eluent Polarity Cause1->Sol1 Yes Cause2 Column Overloaded? Cause1->Cause2 No Sol2 Use Less Sample or a Bigger Column Cause2->Sol2 Yes Cause3 Column Packed Poorly? Cause2->Cause3 No Sol3 Re-pack Column Carefully Cause3->Sol3 Yes Sol4 Increase Eluent Polarity (Use Gradient) Cause4->Sol4 Yes

Caption: A decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: Stability of 5-Methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-methoxy-1-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a member of the indole family, a class of compounds with significant biological activity and widespread use in pharmaceutical research.[1] The electron-rich nature of the indole nucleus, enhanced by the methoxy substituent, makes it susceptible to various degradation pathways.[1] Understanding the stability of this compound in different solvent systems is critical for obtaining reliable and reproducible experimental results, from initial screening to formulation development.

This guide will address the primary factors influencing the stability of this compound, including solvent choice, pH, temperature, and light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound solid should be stored at 2-8°C, desiccated and protected from light.[2][3] Some suppliers suggest room temperature storage for the solid, provided it is sealed in a dry environment.[4][5][6] For solutions, it is crucial to minimize exposure to air and light. Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in amber vials under an inert atmosphere (e.g., argon or nitrogen) to prolong their shelf life.[7][8]

Q2: What are the primary degradation pathways for this compound?

Like many indole derivatives, this compound is susceptible to several degradation pathways:

  • Oxidation: The indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents.[9] This can lead to the formation of colored byproducts.[10]

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation.[9]

  • Hydrolysis: While the core indole structure is generally stable to neutral hydrolysis, strongly acidic or basic conditions can promote degradation.[9][11]

  • Thermal Degradation: Elevated temperatures can accelerate degradation, both in the solid state and in solution.[9]

Q3: I've noticed my solution of this compound has changed color. What is the cause?

A color change, often to a yellow or brownish hue, is a common indicator of degradation, typically due to oxidation.[7] The formation of oxidized species or other colored byproducts can result from exposure to air or light. It is recommended to prepare fresh solutions or store stock solutions under an inert atmosphere and protected from light.

Q4: How does the choice of solvent affect the stability of this compound?

The choice of solvent can significantly impact the stability of this compound. Here's a general guide:

  • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally preferred for preparing stock solutions due to their ability to dissolve the compound and their lower reactivity compared to protic solvents. However, it's essential to use high-purity, anhydrous solvents as residual water or impurities can initiate degradation.

  • Protic Solvents (e.g., Ethanol, Methanol, Water): While this compound has low solubility in purely aqueous solutions, protic solvents may be necessary for certain applications.[12] In such cases, the pH of the solution becomes a critical factor in maintaining stability. These solvents can participate in hydrogen bonding and may facilitate certain degradation pathways.[13]

  • Aqueous Buffers: When using aqueous buffers, it is crucial to control the pH. Indole derivatives can be unstable under strongly acidic or basic conditions.[11] A pH stability study is recommended to determine the optimal pH range for your specific experimental conditions.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps & Solutions
Inconsistent experimental results between different batches of solution. Degradation of the compound in the stock solution or assay medium.- Prepare fresh solutions for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles.[7] - Assess the stability of the compound in your specific assay medium under experimental conditions (e.g., temperature, light exposure).
Appearance of new peaks in HPLC or GC-MS analysis over time. Formation of degradation products.- Confirm the identity of the new peaks using mass spectrometry. - Review storage conditions and handling procedures to minimize exposure to degradative forces (light, air, extreme pH). - Perform a forced degradation study to identify potential degradants and establish a stability-indicating analytical method.[14]
Low or no biological activity observed in an assay. The compound may have degraded, leading to a lower effective concentration.- Verify the purity and integrity of the compound before use with an appropriate analytical method (e.g., HPLC, NMR). - Prepare fresh solutions from a reliable solid source.
Precipitation of the compound upon dilution of a stock solution into an aqueous buffer. The concentration of the compound exceeds its solubility limit in the final solution.- Introduce a co-solvent like DMSO or ethanol to the aqueous buffer.[12] - Prepare a less concentrated stock solution.[12] - Use gentle heating or sonication to aid dissolution, but be mindful of potential thermal degradation.[12]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound
  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Inert Atmosphere: If long-term stability is critical, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Assess Stability in Different Solvents

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[15] This protocol provides a general framework for assessing the stability of this compound.

1. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile).
  • Prepare working solutions by diluting the stock solution into the solvents to be tested (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂, and the intended experimental buffer).

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the working solution in 0.1 M HCl at a controlled temperature (e.g., 60°C).
  • Basic Hydrolysis: Incubate the working solution in 0.1 M NaOH at a controlled temperature (e.g., 60°C).
  • Oxidative Degradation: Incubate the working solution in 3% hydrogen peroxide at room temperature.
  • Photolytic Degradation: Expose a working solution to a controlled light source providing both UV and visible light, as per ICH Q1B guidelines.[16][17] A dark control sample should be kept under the same temperature conditions.
  • Thermal Degradation: Incubate a working solution at an elevated temperature (e.g., 60°C).

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples immediately.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.[18][19]

4. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point.
  • Identify and, if possible, characterize any significant degradation products.

Table 1: Example Data Summary from a Forced Degradation Study

Stress Condition Solvent Time (hours) % Parent Compound Remaining Major Degradation Products (if identified)
Acidic Hydrolysis0.1 M HCl2485%Degradant A (m/z = ...)
Basic Hydrolysis0.1 M NaOH2492%Degradant B (m/z = ...)
Oxidation3% H₂O₂845%Oxindole derivative (m/z = ...)
PhotolysisAqueous Buffer2478%Photodegradant C (m/z = ...)
ThermalAqueous Buffer2495%-

Visualization of Key Concepts

Diagram 1: General Workflow for Troubleshooting Stability Issues

G A Inconsistent Results or Appearance of New Peaks B Verify Purity of Starting Material (HPLC, NMR) A->B C Prepare Fresh Solution A->C D Review Storage Conditions (Temp, Light, Atmosphere) A->D E Assess Stability in Assay Medium D->E F Perform Forced Degradation Study E->F If instability is suspected G Identify Degradation Products (LC-MS) F->G H Optimize Experimental Conditions (pH, Solvent, Temp) G->H

Caption: A logical workflow for troubleshooting stability-related issues.

Diagram 2: Key Factors Influencing the Stability of this compound

G A This compound Stability B Solvent Choice (Protic vs. Aprotic) A->B C pH (Acidic/Basic Conditions) A->C D Temperature A->D E Light Exposure (Photodegradation) A->E F Atmosphere (Oxidation) A->F

Caption: Interacting factors that affect the stability of the compound.

References

Technical Support Center: Navigating the Degradation of 5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability Landscape

Welcome to the technical support center for 5-methoxy-1-methyl-1H-indole. As a substituted indole, this molecule is a valuable scaffold in medicinal chemistry and drug development. However, the electron-rich nature of the indole nucleus makes it susceptible to degradation under various environmental and experimental conditions.[1] A thorough understanding of its stability and degradation pathways is not merely an academic exercise; it is a critical component of robust analytical method development, formulation design, and regulatory compliance.[2][3]

This guide is structured to provide you with direct, actionable insights into the degradation behavior of this compound. We will move from high-level frequently asked questions to detailed troubleshooting guides and validated experimental protocols, empowering you to anticipate, identify, and manage the stability challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound is primarily governed by four mechanisms, stemming from the inherent reactivity of the indole ring system:

  • Hydrolysis (Acidic/Basic): While the core indole ring is relatively stable to hydrolysis, strongly acidic conditions can lead to protonation, primarily at the C3 position, which may initiate dimerization or polymerization.[4] The ether linkage of the methoxy group is generally stable but can be susceptible to cleavage under harsh acidic conditions.

  • Oxidation: This is a significant pathway. The electron-rich indole ring is easily oxidized, particularly at the C2 and C3 positions, potentially leading to the formation of oxindole and other ring-opened derivatives.[1][4] The presence of atmospheric oxygen, residual peroxides in solvents, or intentional exposure to oxidizing agents can trigger this process.[5]

  • Photolysis: Aromatic systems like indoles can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including oxidation or radical-mediated decomposition.[5][6] The extent of degradation depends on the intensity and wavelength of the light source.[5]

  • Thermal Degradation: Exposure to high temperatures, either in solid form or in solution, can provide the energy needed to overcome activation barriers for various decomposition reactions.[5][7]

Q2: What are the most effective analytical techniques for monitoring the degradation of this compound?

A2: A multi-technique approach is essential for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection (ideally a Photo Diode Array detector for peak purity analysis) is the cornerstone for separating the parent compound from its degradation products and quantifying them.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying unknown degradation products. It provides crucial molecular weight and fragmentation data, enabling structural elucidation.[5][8]

  • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques are invaluable for the definitive structural confirmation of isolated and purified degradation products.[5]

Q3: How should I store this compound and its solutions to ensure maximum stability?

A3: To minimize degradation during storage, follow these guidelines:

  • Solid Compound: Store in a tightly sealed container, protected from light (e.g., in an amber vial), in a cool, dry place.[4] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[4]

  • Stock Solutions: Prepare stock solutions in high-purity, degassed aprotic solvents like DMSO or anhydrous ethanol.[6] Store these solutions frozen (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. If aqueous buffers are required for an experiment, prepare the working solution fresh and use it immediately.[6]

Troubleshooting Guides: Common Experimental Issues

This section addresses specific issues you may encounter during your stability and degradation studies.

Issue / Observation Potential Cause & Scientific Rationale Recommended Solution
No significant degradation is observed under standard stress conditions (e.g., 0.1M HCl/NaOH, 3% H₂O₂). The compound possesses high intrinsic stability under the initial conditions applied. A certain activation energy is required to initiate degradation, which has not been met.Systematically increase the stress level. For acid/base hydrolysis, increase the concentration to 1M, raise the temperature to 60-70°C, or prolong the exposure time.[5] For oxidation, increase the H₂O₂ concentration (e.g., up to 30%).[5]
HPLC results are inconsistent or not reproducible between experiments. Minor variations in stress conditions (temperature, reagent concentration) can significantly impact reaction rates.[5] Additionally, continued degradation of the sample post-neutralization but before analysis can alter the final profile.Ensure precise control of all stress parameters. Immediately after the stress period, neutralize acidic/basic samples and cool all samples (e.g., place in an ice bath).[5] Store stressed samples at 2-8°C, protected from light, and analyze them as quickly as possible.[5]
The parent compound peak and degradant peaks are poorly resolved in the HPLC chromatogram. The chosen chromatographic conditions (mobile phase, column) are not optimized to separate compounds with similar polarities.Modify the HPLC method. Try adjusting the mobile phase composition (e.g., change the organic modifier or its ratio). Implement a gradient elution to improve the separation of peaks with different polarities.[5] If co-elution persists, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).[5]
New, unexpected peaks appear in a stock solution that has been stored for a period. The compound is likely undergoing slow degradation even under storage conditions, most commonly due to air oxidation or exposure to ambient light.[4]Prepare stock solutions in degassed, anhydrous solvents.[4] Store solutions under an inert atmosphere (argon/nitrogen) in amber vials at -20°C or below.[4][6] Always prepare fresh working solutions for sensitive experiments.

Visualization of Degradation Pathways & Workflows

Proposed Degradation Pathways

The following diagrams illustrate the scientifically plausible degradation pathways for this compound based on the known reactivity of the indole nucleus.

cluster_acid Acidic Stress (H+) cluster_oxidation Oxidative Stress ([O]) parent This compound protonated Protonated Intermediate (at C3) parent->protonated Protonation n_oxide N-Oxide Derivative parent->n_oxide oxindole Oxindole Derivative (Oxidation at C2/C3) parent->oxindole dimer Dimer/Polymer protonated->dimer Further Reaction

Caption: Plausible acidic and oxidative degradation pathways.

cluster_photo Photolytic Stress (hν) parent This compound excited Excited State parent->excited UV Absorption radicals Radical Intermediates excited->radicals photo_products Complex Photo-oxidized Products radicals->photo_products

Caption: General scheme for photolytic degradation.

Experimental Workflow for Forced Degradation

cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound acid Acidic (e.g., 1M HCl, 60°C) start->acid base Basic (e.g., 1M NaOH, 60°C) start->base oxidative Oxidative (e.g., 30% H₂O₂, RT) start->oxidative thermal Thermal (e.g., 70°C Solution) start->thermal photo Photolytic (ICH Q1B Guidelines) start->photo neutralize Neutralize & Cool Samples (as applicable) acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating HPLC-UV Method neutralize->analyze elucidate Characterize Degradants (LC-MS, NMR) analyze->elucidate pathway Elucidate Degradation Pathways elucidate->pathway

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish its degradation profile, in line with ICH guidelines.[2] An optimal study aims for 5-20% degradation of the parent compound.[5][9]

1. Preparation of Stock Solution:

  • Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

2. Application of Stress Conditions:

  • For each condition, prepare a stressed sample and a control sample (drug solution kept at room temperature or refrigerated, protected from light).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for a predetermined time (e.g., start with 24 hours).[6]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate at 60°C for a predetermined time (e.g., start with 24 hours).[6]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.[6]

  • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water (or the solvent used for the stock). Incubate at 70°C for 48 hours, protected from light.[5]

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL) to a light source according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt-hours/square meter).[5][6] A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.[5]

3. Sample Processing and Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Crucially, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively (e.g., neutralize 1M HCl with 1M NaOH).[5]

  • Dilute all samples (including controls) with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze all samples using a validated stability-indicating HPLC-UV method. Use a PDA detector to assess peak purity.

  • Submit samples showing significant degradation for LC-MS analysis to obtain mass information for the degradation products.[5]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: Begin with a simple isocratic mobile phase, such as a mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape), for example, 60:40 (v/v).[10]

  • Detection: Set the UV detector to the wavelength of maximum absorbance for this compound (typically around 220 nm and 280 nm for indoles).[4]

2. Method Optimization using a Stressed Sample:

  • Prepare a composite sample by mixing small aliquots of all stressed samples that show degradation. This sample contains the parent drug and a variety of its degradants.

  • Inject this composite sample into the HPLC system.

  • Evaluate Resolution: Check if the parent peak is baseline-separated from all degradant peaks.

  • If Resolution is Poor:

    • Implement a Gradient: Start with a higher percentage of the aqueous phase and gradually increase the organic phase over the run. This will help separate early-eluting polar degradants from the more non-polar parent compound.[5]

    • Adjust pH: Modify the pH of the aqueous component of the mobile phase. Since indoles can have basic character, a lower pH (e.g., 2.5-3.5) often yields sharper peaks.[4]

    • Change Organic Modifier: Try methanol in place of acetonitrile, or a combination of the two, as this can alter selectivity.

3. Method Validation:

  • Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.

References

Technical Support Center: Overcoming Peak Tailing of 5-methoxy-1-methyl-1H-indole in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-methoxy-1-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals who are seeking to achieve optimal chromatographic performance for this and structurally similar basic compounds.

The indole nucleus, particularly when substituted with a basic nitrogen, presents a classic challenge in reversed-phase HPLC. The primary cause of peak tailing for such molecules is often multifactorial, stemming from undesirable secondary interactions with the stationary phase.[1][2] This guide provides a systematic, causality-driven approach to troubleshooting, enabling you to diagnose the root cause and implement effective solutions for achieving sharp, symmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound?

A1: Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half.[2] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As), with an ideal symmetrical (Gaussian) peak having a value of 1.0.[3] Values greater than 1.2 are generally considered to be tailing.

For this compound, which contains a basic tertiary amine within its indole structure, peak tailing is a significant issue because it indicates suboptimal chromatography that can lead to:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of individual components difficult.

  • Inaccurate Integration: The distorted peak shape complicates the determination of the true peak area, leading to errors in concentration measurements.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.

  • Poor Method Robustness: Methods producing tailing peaks are often less reproducible and more sensitive to minor variations in experimental conditions.[4]

The primary chemical reason for this tailing is the interaction between the basic nitrogen of the indole and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][5]

Q2: What are the most common causes of peak tailing for basic compounds like this compound?

A2: The most prevalent causes can be categorized as follows:

  • Secondary Silanol Interactions: This is the most frequent cause.[1][2] Residual, unreacted silanol groups on the silica backbone of the stationary phase can become ionized (negatively charged) at mobile phase pH values above approximately 3.[5] The positively charged (protonated) basic nitrogen of this compound can then undergo strong secondary ionic interactions with these ionized silanols, leading to a mixed-mode retention mechanism and significant peak tailing.[1]

  • Incorrect Mobile Phase pH: The pH of the mobile phase is a critical parameter.[6][7] If the pH is close to the pKa of the analyte, both ionized and non-ionized forms of the molecule will exist, which can cause peak distortion.[5][7] For basic compounds, a mobile phase pH that is too high can increase the ionization of silanol groups, exacerbating tailing.

  • Metal Chelation: The indole structure can sometimes chelate with trace metal ions (like iron or titanium) present in the HPLC system, such as in the stainless-steel components or even within the silica packing material itself.[1][8][9] This creates another secondary retention mechanism that can cause peak tailing.[10]

  • Column Issues: Column degradation, contamination from sample matrix, or the formation of a void at the column inlet can all lead to distorted peak shapes for all analytes in a run.[4]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing, fittings, or a large detector flow cell can cause band broadening and contribute to peak tailing, especially for early-eluting peaks.[4][5]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase can cause peak distortion and broadening.[11][12]

Troubleshooting Guide: A Systematic Approach

This guide is structured to help you logically diagnose and resolve the source of peak tailing for this compound.

Step 1: Initial Diagnosis and System Evaluation

Before modifying the method chemistry, it's crucial to rule out common system-level problems.

Question: Is the peak tailing observed for all peaks in the chromatogram or only for this compound (and other basic analytes)?

  • If all peaks are tailing: The issue is likely systemic.

    • Check for extra-column volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that the length is minimized.[5]

    • Inspect for column voids: A sudden shock or operating at an improper pH can cause the column bed to settle, creating a void at the inlet.[4] Try reversing and flushing the column (if the manufacturer's instructions permit) or replace the column.

    • Replace the guard column: If a guard column is in use, it may be contaminated or blocked. Replacing it is a quick way to diagnose this issue.

  • If only basic analytes like this compound are tailing: The problem is almost certainly chemical in nature, related to secondary interactions. Proceed to Step 2.

Troubleshooting Flowchart: Initial Diagnosis

start Peak Tailing Observed for This compound q1 Is tailing observed for ALL peaks? start->q1 system_issue Systemic Issue Likely q1->system_issue Yes chemical_issue Chemical Interaction Issue q1->chemical_issue No check_ecv Check for Extra-Column Volume system_issue->check_ecv check_void Inspect for Column Voids check_ecv->check_void replace_guard Replace Guard Column check_void->replace_guard proceed_step2 Proceed to Step 2: Mobile Phase & Column Chemistry chemical_issue->proceed_step2

Caption: Initial troubleshooting decision tree.

Step 2: Optimizing Mobile Phase and Column Chemistry

This is the core of resolving peak tailing for basic compounds. The goal is to minimize the secondary interactions between the analyte and the stationary phase.

2.1 Mobile Phase pH Adjustment

The most powerful tool to combat silanol interactions is controlling the mobile phase pH.[6]

Question: What is the current pH of your mobile phase?

  • The Underlying Principle: At a low pH (typically ≤ 3), the acidic silanol groups on the silica surface are fully protonated (neutral), which significantly reduces their ability to interact with the protonated (positively charged) basic analyte.[1]

Experimental Protocol: pH Modification

  • Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 using an appropriate acid (e.g., 0.1% formic acid or phosphoric acid).[13][14]

  • Use a Buffer: To ensure a stable pH, especially when injecting samples that may have a different pH, it is essential to use a buffer with a pKa close to the target pH.[5][15] A phosphate buffer is effective in this pH range.

  • Re-equilibrate: Thoroughly equilibrate the column with the new, lower pH mobile phase (at least 10-15 column volumes).

  • Analyze and Compare: Inject your standard of this compound and compare the peak shape to the previous result. A significant improvement in symmetry should be observed.

Table 1: Effect of Mobile Phase pH on Peak Shape for Basic Compounds

Mobile Phase pHSilanol Group StateAnalyte (Basic) StateInteraction StrengthExpected Peak Shape
< 3.0 Neutral (Si-OH)Cationic (Analyte-H+)Minimal Symmetrical
3.0 - 7.0 Partially Ionized (SiO-)Cationic (Analyte-H+)Strong Tailing
> 7.0 Fully Ionized (SiO-)Neutral (Analyte)ModerateImproved, but column stability is a concern

2.2 Column Selection and Chemistry

If pH adjustment alone is insufficient, the choice of HPLC column is the next critical factor.

Question: What type of C18 column are you currently using?

  • The Underlying Principle: Not all silica-based columns are created equal. Modern columns employ various strategies to minimize the impact of residual silanols.

    • End-capping: After the primary C18 chains are bonded to the silica, a smaller silanizing reagent (like trimethylchlorosilane) is used to "cap" the remaining accessible silanol groups.[16][17][18] A "double end-capped" column undergoes this process multiple times for maximum silanol deactivation.[16]

    • High-Purity Silica: Starting with a silica base that has a lower concentration of metal impurities and more uniform silanol activity leads to better peak shapes for basic compounds.

    • Alternative Chemistries: Some columns have a polar group embedded in the C18 chain or a charged surface, which can further shield the analyte from silanol interactions.[4][19]

Recommended Actions:

  • Use a High-Purity, End-Capped Column: If you are using an older, "Type A" silica column, switching to a modern, high-purity, and thoroughly end-capped "Type B" silica column will dramatically improve peak shape for this compound.[1]

  • Consider a Polar-Embedded or Charged Surface Column: For particularly challenging basic compounds, columns with alternative chemistries can provide superior performance by offering different selectivity and shielding mechanisms.[4][19]

2.3 Mobile Phase Additives (Competitive Silanol Masking)

Question: Have you considered using a mobile phase additive?

  • The Underlying Principle: A small, basic additive can be included in the mobile phase to preferentially interact with the active silanol sites, effectively "masking" them from the analyte.

Experimental Protocol: Using a Sacrificial Base

  • Prepare Mobile Phase with Additive: Add a low concentration (e.g., 0.05 M or ~0.1% v/v) of an amine modifier like triethylamine (TEA) to your mobile phase.[1][2]

  • Adjust pH: After adding the TEA, adjust the mobile phase to the desired low pH (e.g., 3.0). At this pH, TEA will be protonated and act as a small cationic species that competes with your analyte for the active silanol sites.

  • Equilibrate and Analyze: Equilibrate the column thoroughly and inject your sample.

Note: While effective, the use of amine additives can sometimes lead to longer column equilibration times and may suppress ionization if using mass spectrometry (MS) detection. This approach is often considered a more "traditional" fix, with modern, high-quality columns being the preferred primary solution.[1]

Advanced Troubleshooting

If peak tailing persists after addressing the primary causes, consider these additional factors.

Metal Chelation
  • Symptom: Peak tailing persists even at low pH with a high-quality column.

  • Solution: Introduce a chelating agent into the mobile phase. A low concentration of ethylenediaminetetraacetic acid (EDTA) can be effective. This is an uncommon but possible cause for indole-containing compounds.[1][10]

Sample Overload
  • Symptom: Peak shape worsens as the concentration of the injected sample increases.

  • Solution: The stationary phase has a finite number of active sites. Injecting too much analyte can saturate the primary retention mechanism, forcing interactions with secondary sites and causing tailing.[20]

    • Action: Reduce the injection volume or dilute the sample and re-inject.[20][21]

Sample Solvent Effects
  • Symptom: Peak distortion, which can include tailing or fronting, is observed.

  • Solution: The sample should ideally be dissolved in the mobile phase or a solvent that is weaker (less organic content) than the mobile phase.[12][22] If the sample is dissolved in a strong solvent like 100% acetonitrile for a separation starting at 10% acetonitrile, this solvent plug can cause band distortion as it travels to the column.[11][23]

    • Action: If possible, re-dissolve or dilute the sample in the initial mobile phase composition.

Troubleshooting Flowchart: Chemical and Advanced Solutions

start Chemical Interaction Issue Identified q_ph Is Mobile Phase pH ≤ 3.0? start->q_ph adjust_ph Adjust pH to 2.5-3.0 with 0.1% Formic Acid q_ph->adjust_ph No q_column Using a Modern, End-Capped Column? q_ph->q_column Yes adjust_ph->q_ph change_column Switch to High-Purity, End-Capped Column q_column->change_column No q_additive Tried a Mobile Phase Additive? q_column->q_additive Yes change_column->q_column add_tea Add 0.1% Triethylamine (TEA) and adjust pH q_additive->add_tea No advanced Advanced Troubleshooting q_additive->advanced Yes add_tea->q_additive check_overload Check for Sample Overload advanced->check_overload check_solvent Check Sample Solvent check_overload->check_solvent check_chelation Consider Metal Chelation check_solvent->check_chelation resolved Peak Shape Improved check_chelation->resolved

Caption: A workflow for chemical and advanced troubleshooting.

References

Technical Support Center: Optimizing GC-MS Analysis of 5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 5-methoxy-1-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental parameters and ensure the scientific integrity of your results.

Section 1: Troubleshooting Common Issues

This section addresses prevalent challenges encountered during the GC-MS analysis of this compound and related indole compounds. The question-and-answer format provides direct solutions to specific problems.

Q1: I'm observing significant peak tailing for my this compound analyte. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue when analyzing polar compounds like indoles. It is often caused by secondary interactions between the analyte and active sites within the GC system. Here’s a systematic approach to troubleshooting:

  • Active Sites in the Inlet: The injector liner and packing material can contain active silanol groups that interact with the indole nitrogen.

    • Solution: Use a fresh, deactivated liner. Consider using a liner with glass wool that is also deactivated to ensure a homogenous inert surface. Regularly replacing the inlet septum is also crucial as septum particles can be a source of activity.

  • Column Contamination: Non-volatile matrix components from previous injections can accumulate at the head of the column, creating active sites.

    • Solution: Trim the first 10-20 cm of the column to remove contaminated sections. An even better preventative measure is the use of a guard column.

  • Inadequate Derivatization: The N-H group on the indole ring can contribute to peak tailing. While this compound is N-methylated, other related impurities or degradants in your sample might possess a free N-H group.

    • Solution: If analyzing a mixture of indoles, consider derivatization to block active hydrogens. Silylation is a common and effective method (see Section 3 for a detailed protocol).

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the injector or detector can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's specifications for your instrument.

Q2: My chromatogram shows fronting peaks for this compound. What does this indicate?

A2: Peak fronting is most commonly a symptom of column overload. This occurs when the amount of analyte introduced onto the column exceeds its capacity.

  • Solution:

    • Dilute your sample: This is the most straightforward solution.

    • Increase the split ratio: If using split injection, a higher split ratio will reduce the amount of sample reaching the column.

    • Use a column with a higher capacity: A column with a thicker stationary phase film or a wider internal diameter can accommodate a larger sample volume.

Q3: I suspect my analyte is degrading in the injector. What are the signs and how can I prevent it?

A3: Thermal degradation is a significant concern for many indole compounds. Signs of degradation include the appearance of unexpected peaks, reduced response for the target analyte, and poor reproducibility.

  • Injector Temperature: An excessively high injector temperature is a primary cause of thermal degradation. While a high temperature is necessary for efficient volatilization, it can also induce fragmentation of the analyte.[1]

    • Solution: Optimize the injector temperature by starting with a lower temperature (e.g., 250 °C) and incrementally increasing it while monitoring the analyte response and the appearance of potential degradation products.

  • Residence Time in the Inlet: The longer the analyte resides in the hot injector, the greater the chance of degradation.

    • Solution: For thermally labile compounds, a fast autosampler injection is preferred. If using splitless injection, which involves a longer residence time, carefully optimize the splitless hold time to ensure efficient transfer of the analyte to the column without unnecessary heat exposure.[2]

Section 2: Optimizing Injection Parameters

The choice of injection parameters is critical for achieving optimal sensitivity, peak shape, and reproducibility. This section provides guidance on selecting and optimizing these parameters for this compound.

Q4: Should I use split or splitless injection for my analysis?

A4: The choice between split and splitless injection depends on the concentration of your analyte and the required sensitivity of your assay.[3]

  • Split Injection: Ideal for samples with high analyte concentrations. It introduces only a portion of the sample into the column, preventing overload and producing sharp, narrow peaks.[4]

  • Splitless Injection: The preferred method for trace analysis where maximum sensitivity is required. The entire sample is transferred to the column, maximizing the analyte signal.[3] However, it is more susceptible to issues like peak broadening and analyte degradation due to the slower transfer of the sample into the column.[2]

The following diagram illustrates the decision-making process for selecting the appropriate injection mode:

InjectionMode start Is the analyte concentration high? split Use Split Injection start->split Yes splitless Use Splitless Injection start->splitless No (Trace Analysis) optimize_split Optimize Split Ratio split->optimize_split optimize_splitless Optimize Splitless Hold Time splitless->optimize_splitless

Caption: Decision tree for choosing between split and splitless injection.

Data Presentation: Example GC-MS Injection Parameters for Tryptamine Analogs

The following table provides starting parameters for the GC-MS analysis of compounds structurally related to this compound. These should be used as a starting point for your method development.

ParameterSplit InjectionSplitless InjectionRationale
Injector Temperature 250 - 280 °C250 - 280 °CBalances efficient volatilization with minimizing thermal degradation.[5]
Split Ratio 10:1 to 50:1N/AAdjust based on analyte concentration to avoid column overload.
Splitless Hold Time N/A0.5 - 1.0 minAllows for complete transfer of the sample to the column.[3]
Injection Volume 1 µL1 µLA standard starting volume; can be adjusted based on sensitivity needs.
Liner Type Deactivated, split liner with glass woolDeactivated, single taper splitless liner with glass woolInert surface minimizes analyte interaction; wool aids in volatilization.

Section 3: Advanced Troubleshooting and Protocols

For particularly challenging analyses, derivatization can significantly improve chromatographic performance. This section provides a detailed protocol for the silylation of indole compounds.

Q5: When should I consider derivatization, and what is a reliable protocol for silylation?

A5: Consider derivatization when you observe persistent peak tailing, low response, or thermal degradation, especially if your sample may contain related indole compounds with active hydrogens. Silylation replaces active hydrogens on functional groups like -NH and -OH with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1][6]

Experimental Protocol: Trimethylsilylation (TMS) of Indole-Containing Samples

This protocol outlines the steps for derivatizing your sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • Sample containing this compound

  • BSTFA or MSTFA (with or without 1% TMCS as a catalyst)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile)

  • GC vials with inserts and caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure your sample into a clean GC vial.

    • If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen. It is crucial that the sample is completely dry, as moisture will react with the silylating reagent.

  • Derivatization Reaction:

    • Add 50-100 µL of anhydrous pyridine or another suitable solvent to reconstitute the dried sample.

    • Add 50-100 µL of BSTFA or MSTFA to the vial. The volume can be adjusted based on the expected concentration of the analyte.

    • Tightly cap the vial.

    • Heat the vial at 60-80 °C for 30-60 minutes in a heating block or oven. The optimal temperature and time should be determined empirically.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject an appropriate volume (typically 1 µL) of the derivatized sample into the GC-MS.

The following diagram illustrates the derivatization workflow:

DerivatizationWorkflow start Start: Sample in Solution dry_down Evaporate to Dryness (Nitrogen Stream) start->dry_down reconstitute Reconstitute in Anhydrous Solvent dry_down->reconstitute add_reagent Add Silylating Reagent (BSTFA/MSTFA) reconstitute->add_reagent heat Heat at 60-80 °C (30-60 min) add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of indole-containing samples.

References

Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of 5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 5-methoxy-1-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects, a common challenge in bioanalysis. As Senior Application Scientists, we have compiled field-proven insights and evidence-based protocols to ensure the accuracy and reproducibility of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can manifest as either ion suppression or ion enhancement, leading to inaccurate quantification. The primary cause in electrospray ionization (ESI) is competition for droplet surface access or changes in droplet fission and solvent evaporation efficiency between the analyte and matrix components.

Q2: Why is this compound particularly susceptible to matrix effects?

A: The susceptibility of this compound, an indole derivative, to matrix effects is influenced by its physicochemical properties. Its moderate lipophilicity can lead to co-extraction with endogenous lipids and phospholipids from biological samples, which are well-known culprits of ion suppression in ESI. Furthermore, its basic nitrogen atom makes it prone to ionization, but this also means it can be influenced by other basic compounds in the matrix competing for protons in positive ion mode.

Q3: What are the initial indicators that my assay is suffering from matrix effects?

A: The most common indicators include poor reproducibility of results between different lots of biological matrix, inconsistent internal standard responses, and a lack of dose-linearity in your calibration curve. A more definitive diagnostic is the post-extraction addition experiment, where you compare the analyte's response in a clean solvent to its response in a spiked matrix extract. A significant difference points to the presence of matrix effects.

Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to solve all matrix effect issues?

A: While a SIL-IS is the gold standard for compensating for matrix effects, it is not a panacea. A SIL-IS, such as this compound-d3, will co-elute with the analyte and experience similar ionization suppression or enhancement, thus correcting for variability. However, if the ion suppression is severe, the signal for both the analyte and the SIL-IS can be suppressed to a point where the assay no longer meets the required limits of quantification. Therefore, it is always best to first minimize matrix effects through optimized sample preparation and chromatography.

Troubleshooting Guide: From Diagnosis to Resolution

Issue 1: Poor Peak Shape and Inconsistent Retention Time
  • Probable Cause: This is often an early sign of matrix interference. Co-eluting matrix components can interact with the analytical column's stationary phase, altering its chemistry and affecting the analyte's chromatographic behavior. This is particularly common with protein precipitation, which leaves a high concentration of endogenous material in the extract.

  • Solution Pathway:

    • Strengthen Sample Cleanup: Move from a simple protein precipitation (PPT) method to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Optimize Chromatography:

      • Increase the organic content of the mobile phase gradient to elute hydrophobic interferences earlier or later than the analyte.

      • Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter the selectivity and resolve the analyte from interfering peaks.

      • Consider using a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste, preventing them from entering the mass spectrometer.

Issue 2: Significant Ion Suppression or Enhancement Observed
  • Probable Cause: Direct competition for ionization in the ESI source from co-eluting matrix components. Phospholipids from plasma are a major cause of ion suppression in positive ion mode.

  • Solution Pathway:

    • Diagnose the Problem Region: Perform a post-column infusion experiment. Continuously infuse a solution of this compound into the mobile phase after the analytical column while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the analyte's retention time confirms the presence of ion suppression or enhancement.

    • Implement Targeted Sample Preparation:

      • For Phospholipid Removal: Use a phospholipid removal plate or cartridge, or an SPE sorbent with a wash step designed to remove lipids.

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition this compound while leaving polar interferences in the aqueous phase. A solvent like methyl tert-butyl ether (MTBE) is a good starting point.

      • Solid-Phase Extraction (SPE): Develop a robust SPE method. For an analyte like this, a mixed-mode cation exchange sorbent can be highly effective, allowing for strong retention of the basic analyte while washing away neutral and acidic interferences.

    • Chromatographic Separation: If sample preparation alone is insufficient, adjust the LC gradient to separate the analyte from the region of ion suppression identified in the post-column infusion experiment.

This protocol quantifies the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked in the mobile phase reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process (your standard QC sample).

  • Analyze all three sets using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The FDA's Bioanalytical Method Validation Guidance recommends that the MF should be consistent across different lots of matrix.

Sample Preparation MethodAverage Matrix Factor (MF)% RSD of MF (n=6 lots)Analyte Recovery (%)
Protein Precipitation (Acetonitrile)0.4525%95%
Liquid-Liquid Extraction (MTBE)0.8510%80%
Solid-Phase Extraction (Mixed-Mode)0.984%92%

This table illustrates that while PPT offers high recovery, it results in significant and variable ion suppression. SPE provides the best combination of cleanliness (MF close to 1) and low variability.

Issue 3: Inconsistent Internal Standard Response
  • Probable Cause: The internal standard is not behaving identically to the analyte. This can happen if a non-isotope labeled (analog) internal standard is used, which may have different chromatographic retention or be affected differently by the matrix. Even with a SIL-IS, extreme matrix effects can lead to unacceptable signal variability.

  • Solution Pathway:

    • Verify IS Purity and Stability: Ensure the internal standard solution is correctly prepared and has not degraded.

    • Switch to a Stable Isotope-Labeled IS: If not already in use, a SIL-IS (e.g., with 3 or more deuterium atoms) is strongly recommended. The ideal SIL-IS co-elutes perfectly and experiences the same ionization effects as the analyte.

    • Re-evaluate Sample Preparation: If the SIL-IS response is still highly variable, it indicates severe ion suppression that must be addressed by improving the sample cleanup, as detailed in Issue 2.

Visualizing the Workflow and Mechanisms

A clear understanding of the workflow for troubleshooting matrix effects is crucial.

MatrixEffect_Troubleshooting cluster_0 Diagnosis cluster_1 Mitigation Strategy cluster_2 Validation Start Inconsistent Results | Poor Peak Shape Check_IS Evaluate Internal Standard (IS) Response Start->Check_IS Post_Spike Perform Post-Extraction Spike Experiment Check_IS->Post_Spike IS Response Variable Optimize_SP Optimize Sample Preparation (SPE, LLE) Post_Spike->Optimize_SP Matrix Effect Confirmed Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_LC If Suppression Persists Validate Re-evaluate Matrix Factor & Assay Performance Optimize_SP->Validate If Sufficient Use_SIL_IS Implement Stable Isotope-Labeled IS Optimize_LC->Use_SIL_IS For Compensation Use_SIL_IS->Validate

Caption: A logical workflow for diagnosing and mitigating matrix effects.

The underlying mechanism of ion suppression is key to understanding these troubleshooting steps.

Ion_Suppression_Mechanism cluster_ESI ESI Droplet Surface Analyte Analyte Ion (this compound) GasPhase Gas Phase Ion (To Mass Spec) Analyte->GasPhase Desired Ionization Matrix Matrix Component (e.g., Phospholipid) Matrix->Analyte Suppresses Analyte Ionization Matrix->GasPhase Competition

Caption: Competition at the ESI droplet surface leads to ion suppression.

By systematically applying these diagnostic and remedial steps, researchers can develop robust and reliable LC-MS/MS methods for this compound, ensuring data integrity for critical research and development decisions.

Technical Support Center: Scale-Up Synthesis of 5-Methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of 5-methoxy-1-methyl-1H-indole. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that researchers, scientists, and drug development professionals may encounter during their synthetic campaigns. Our goal is to bridge the gap between bench-scale procedures and large-scale production by addressing common challenges with scientifically grounded solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the most prevalent challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from laboratory to production scale introduces several critical challenges. These primarily include:

  • Exotherm Management: The N-methylation of the indole ring is an exothermic reaction. Without proper thermal management, localized overheating can lead to the formation of impurities and potential safety hazards.

  • Reagent Selection and Safety: Traditional methylating agents like dimethyl sulfate and methyl iodide are highly effective but also toxic and carcinogenic.[1][2][3][4] Handling these reagents on a large scale necessitates stringent safety protocols and engineering controls.

  • Impurity Profile Control: Impurities that are negligible at the gram scale can become significant at the kilogram scale. Common impurities include over-methylated products (quaternary ammonium salts), C-alkylated byproducts, and unreacted starting material.[5]

  • Purification Efficiency: Chromatographic purification, often employed in the lab, is generally not economically viable for large-scale production.[6] Developing a robust crystallization or distillation procedure is crucial for obtaining the desired purity.

Q2: Which synthetic route is most amenable to the large-scale production of the precursor, 5-methoxyindole?

A2: Several synthetic routes to 5-methoxyindole have been developed, with the Fischer indole synthesis being one of the most widely used and adaptable methods for large-scale production.[7][8][9] This method involves the reaction of 4-methoxyphenylhydrazine with a suitable carbonyl compound under acidic conditions. Alternative scalable methods include synthesis from 5-bromoindole.[6][10] The choice of route often depends on the cost and availability of starting materials, as well as safety and environmental considerations.

Q3: What are the critical safety precautions for handling dimethyl sulfate during the N-methylation step at scale?

A3: Dimethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen.[3][4][11] It is highly toxic, corrosive, and can cause severe burns upon contact with skin, eyes, and the respiratory tract.[3][12] Key safety precautions for large-scale handling include:

  • Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood or a closed system, such as a glovebox or an isolator.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory, including chemical-resistant gloves (butyl rubber or Viton are often recommended), a lab coat, and full face and eye protection (goggles and a face shield).

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. A neutralization solution, such as a dilute solution of ammonia or sodium carbonate, should be available to decontaminate spills.

  • Waste Disposal: All dimethyl sulfate-contaminated waste must be treated as hazardous and disposed of according to institutional and governmental regulations.

Q4: Are there safer alternatives to dimethyl sulfate for the N-methylation of 5-methoxyindole?

A4: Yes, several safer and more environmentally friendly methylating agents have been developed. Dimethyl carbonate (DMC) is a less toxic and more eco-friendly alternative that has been successfully used for the N-methylation of indoles on a large scale.[1][5] Other alternatives include quaternary ammonium salts like phenyl trimethylammonium iodide, which offer high selectivity for N-methylation.[13][14] While these reagents may require different reaction conditions (e.g., higher temperatures or different bases), they significantly reduce the hazards associated with traditional methylating agents.

II. Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Deprotonation of 5-methoxyindole The pKa of the indole N-H is approximately 17. Ensure a sufficiently strong base is used for complete deprotonation. While NaOH or KOH can be used, stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) may provide better results, though they require more stringent handling procedures. The choice of solvent can also influence the basicity; polar aprotic solvents like DMF or DMSO are often preferred.
Side Reactions (C-Alkylation) The indole ring can undergo electrophilic substitution at the C3 position. To favor N-alkylation, it is crucial to first form the indolide anion by treating the 5-methoxyindole with a strong base before adding the methylating agent. Adding the methylating agent slowly and at a controlled temperature can also minimize C-alkylation.
Degradation of Product or Starting Material Indoles can be sensitive to strong acids and oxidizing conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If using a strong base that is also a nucleophile (e.g., hydroxides), elevated temperatures can lead to decomposition.
Inefficient Heat Transfer at Scale Poor heat transfer in a large reactor can lead to localized "hot spots" where side reactions and degradation are more likely to occur.[6] Ensure adequate stirring and consider using a jacketed reactor with precise temperature control.
Problem 2: High Levels of Impurities in the Final Product

Possible Causes & Solutions

Impurity Identification & Mitigation
Unreacted 5-methoxyindole This can be identified by TLC, HPLC, or GC-MS. To drive the reaction to completion, consider using a slight excess (1.1-1.2 equivalents) of the methylating agent and the base. Ensure adequate reaction time, monitoring the progress by an appropriate analytical method.
Over-methylation (Quaternary Ammonium Salt) This impurity is more likely when using highly reactive methylating agents like dimethyl sulfate. It can be minimized by careful control of the stoichiometry of the methylating agent and by adding it portion-wise or via a syringe pump to avoid localized high concentrations.
C3-methylated Isomer The formation of the C3-methylated isomer can be a significant issue. As mentioned previously, pre-forming the indolide anion with a strong base before the addition of the methylating agent is the most effective way to promote N-alkylation over C-alkylation.
Impurities from the Precursor Synthesis If the starting 5-methoxyindole is impure, these impurities can carry through to the final product. It is essential to use high-purity starting materials. Purification of the 5-methoxyindole by recrystallization or chromatography before the methylation step may be necessary.
Problem 3: Difficulties with Product Isolation and Purification

Possible Causes & Solutions

Challenge Recommended Approach
Product is an Oil This compound is a low-melting solid or an oil at room temperature. If direct crystallization is difficult, consider converting it to a solid salt (e.g., hydrochloride or picrate) for purification and then liberating the free base.
Ineffective Recrystallization Experiment with a variety of solvent systems to find the optimal conditions for crystallization. A good starting point is a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for indole derivatives include hexanes, ethyl acetate, and mixtures thereof.
Chromatography is Not Scalable For large-scale purification, avoid column chromatography if possible.[6] Consider bulb-to-bulb distillation (Kugelrohr) under reduced pressure if the product is thermally stable. Alternatively, a well-optimized crystallization process is often the most cost-effective and scalable purification method.

III. Experimental Protocols

Protocol 1: N-Methylation of 5-methoxyindole using Dimethyl Carbonate (DMC)

This protocol is adapted from methodologies that utilize the safer methylating agent, dimethyl carbonate.[1][5]

Materials:

  • 5-methoxyindole

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry, jacketed reactor equipped with a mechanical stirrer, a reflux condenser, a thermocouple, and an inert gas inlet, charge 5-methoxyindole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the reactor to achieve a suitable concentration (e.g., 5-10 mL per gram of 5-methoxyindole).

  • Begin stirring and purge the reactor with an inert gas (e.g., nitrogen).

  • Add dimethyl carbonate (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

IV. Visualizations

Workflow for Scale-Up Synthesis and Troubleshooting

cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start Precursor Synthesis (5-methoxyindole) Precursor Synthesis (5-methoxyindole) Start->Precursor Synthesis (5-methoxyindole) N-Methylation N-Methylation Precursor Synthesis (5-methoxyindole)->N-Methylation Workup & Isolation Workup & Isolation N-Methylation->Workup & Isolation Low Yield Low Yield N-Methylation->Low Yield Purification Purification Workup & Isolation->Purification High Impurities High Impurities Workup & Isolation->High Impurities Final Product Final Product Purification->Final Product Purification Issues Purification Issues Purification->Purification Issues Optimize Base/Solvent Optimize Base/Solvent Low Yield->Optimize Base/Solvent Control Reagent Addition Control Reagent Addition Low Yield->Control Reagent Addition Inert Atmosphere Inert Atmosphere Low Yield->Inert Atmosphere High Impurities->Control Reagent Addition Check Starting Material Purity Check Starting Material Purity High Impurities->Check Starting Material Purity Optimize Crystallization Optimize Crystallization Purification Issues->Optimize Crystallization Consider Distillation Consider Distillation Purification Issues->Consider Distillation

Caption: A workflow diagram illustrating the key stages of the scale-up synthesis of this compound and the corresponding troubleshooting checkpoints.

Decision Tree for Methylating Agent Selection

Start Select Methylating Agent High Reactivity Required? High Reactivity Required? Start->High Reactivity Required? Stringent Safety Controls Available? Stringent Safety Controls Available? High Reactivity Required?->Stringent Safety Controls Available? Yes Use Dimethyl Carbonate Use Dimethyl Carbonate High Reactivity Required?->Use Dimethyl Carbonate No High Selectivity for N-Methylation Critical? High Selectivity for N-Methylation Critical? Stringent Safety Controls Available?->High Selectivity for N-Methylation Critical? No Use Dimethyl Sulfate Use Dimethyl Sulfate Stringent Safety Controls Available?->Use Dimethyl Sulfate Yes Use Quaternary Ammonium Salt Use Quaternary Ammonium Salt High Selectivity for N-Methylation Critical?->Use Quaternary Ammonium Salt Yes Re-evaluate Synthetic Strategy Re-evaluate Synthetic Strategy High Selectivity for N-Methylation Critical?->Re-evaluate Synthetic Strategy No

Caption: A decision tree to guide the selection of a suitable methylating agent for the synthesis of this compound based on reaction requirements and safety considerations.

V. References

  • Benchchem. Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide. 15

  • RSC Publishing. Recent advances in the synthesis of indoles and their applications. 16

  • EurekAlert!. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. 17

  • PMC. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. 18

  • Organic Syntheses Procedure. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. 19

  • Benchchem. Technical Support Center: Scale-Up Synthesis of 5-Methoxyindole Compounds. 6

  • Wikipedia. Fischer indole synthesis. 7

  • Benchchem. The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles. 8

  • PMC - NIH. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. 13

  • ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. 9

  • Synthesis of Medicinally Important Indole Derivatives: A Review. 20

  • ChemicalBook. 5-Methoxyindole synthesis. 21

  • ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters. 22

  • ResearchGate. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. 1

  • Benchchem. Purification of 5-Methoxy-1H-indol-2-amine: A Technical Guide. 23

  • Wikipedia. Dimethyl sulfate. 2

  • ResearchGate. A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. 5

  • American Chemical Society. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. 24

  • Organic Chemistry Portal. Synthesis of indoles. 14

  • Google Patents. CN110642770B - Preparation method of 5-methoxyindole. 10

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. 25

  • NIH. 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. 26

  • PrepChem.com. Synthesis of 5-methoxy-indole. 27

  • Google Patents. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate. 28

  • ChemicalBook. Dimethyl sulfate-Hazard and Toxicity. 3

  • Benchchem. Technical Support Center: Synthesis of 5-Methoxyindoles. 29

  • ResearchGate. Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. 30

  • Dimethyl sulfate - Hazardous Substance Fact Sheet. 4

  • Google Patents. CN117858866A - Method for preparing tryptamine derivatives. 31

  • Inchem.org. Dimethyl sulfate (EHC 48, 1985). 11

  • ICSC 0148 - DIMETHYL SULFATE. 12

  • CLEARSYNTH. 5-methoxy-7-methyl-1-nitroso-1H-indole. 32

  • SciSpace. Fischer indole synthesis in the absence of a solvent. 33

  • Biosynth. 5-Methoxyindole | 1006-96-6 | FM00669. --INVALID-LINK--

  • Sigma-Aldrich. 5-Methoxyindole-2-carboxylic acid 97 4382-54-1. 34

  • YouTube. Fischer Indole Synthesis, how can I remember it? - Basic Organic Chemistry 40. 35

  • ResearchGate. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. 36

  • BJOC. Identification and synthesis of impurities formed during sertindole preparation. 37

References

Troubleshooting low bioactivity of 5-methoxy-1-methyl-1H-indole in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-methoxy-1-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or inconsistent bioactivity with this compound in their in vitro experiments. As an indole derivative, this compound belongs to a class of molecules known for a wide range of biological activities, from anticancer to neuroprotective effects.[1][2][3][4][5] However, translating potential activity into a robust and reproducible in vitro result requires careful attention to experimental detail.

This document moves beyond simple checklists to explain the scientific rationale behind each troubleshooting step. Our goal is to empower you to systematically identify and resolve the root cause of your experimental challenges.

Troubleshooting Workflow Overview

Before diving into specific FAQs, it's helpful to visualize the overall troubleshooting process. The logical flow starts with the most common and easily correctable issues related to the compound and experimental setup, then progresses to more complex biological considerations.

Troubleshooting_Workflow cluster_checks Initial Checks Start Start: Low or No Bioactivity Observed Compound Category 1: Compound Integrity & Handling Start->Compound Begin Here Cells Category 2: Cell Culture & System Health Compound->Cells If compound is verified Assay Category 3: Assay Design & Execution Cells->Assay If cells are healthy & appropriate Hypothesis Category 4: Biological Hypothesis Review Assay->Hypothesis If assay is validated Resolved Issue Potentially Resolved Hypothesis->Resolved Re-design experiment Serum_Binding Compound Compound Cell Cell Compound->Cell Free, Bioavailable (Causes Effect) Bound Compound->Bound Serum Serum Proteins Serum->Bound Sequestration

References

Validation & Comparative

A Comparative Guide to the Preparation of 5-Methoxy-1-methyl-1H-indole as an In-House Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, purification, and rigorous analytical characterization of 5-methoxy-1-methyl-1H-indole for use as an in-house analytical standard. We present a detailed, environmentally conscious synthetic protocol and a multi-technique analytical workflow to establish the identity, purity, and concentration of the prepared standard. Furthermore, we offer a direct comparison of this in-house standard with commercially available alternatives, empowering researchers, scientists, and drug development professionals to make informed decisions based on performance and cost-effectiveness.

The indole scaffold is a privileged structure in medicinal chemistry, and its precise quantification is often critical in drug discovery and development. The availability of high-purity analytical standards is paramount for accurate bioassays and pharmacokinetic studies. While commercial standards offer convenience, the in-house preparation of analytical standards can provide significant advantages in terms of cost-efficiency and a deeper understanding of the compound's stability and impurity profile.

Synthesis and Purification: A Green Chemistry Approach

For the preparation of this compound, we have selected a robust and environmentally friendly N-methylation protocol utilizing dimethyl carbonate (DMC) as a methylating agent. This method avoids the use of more hazardous traditional reagents like methyl iodide or dimethyl sulfate.

Synthetic Workflow

The synthesis is a straightforward one-step N-methylation of commercially available 5-methoxyindole.

Start 5-Methoxyindole Reaction N-Methylation with Dimethyl Carbonate (DMC) K2CO3, DMF, Reflux Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification End This compound (Analytical Standard) Purification->End

Caption: Synthetic workflow for this compound.

Experimental Protocol: N-Methylation of 5-Methoxyindole

Materials:

  • 5-Methoxyindole (≥98%)

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Silica gel (230-400 mesh)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxyindole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 10 minutes.

  • Add dimethyl carbonate (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexane).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis of the crude product.

Procedure:

  • Prepare a silica gel slurry in hexane and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the hexane/ethyl acetate gradient, collecting fractions.

  • Monitor the fractions by TLC and combine those containing the pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain this compound as a solid.

Analytical Characterization: Establishing the Standard

A comprehensive analytical characterization is essential to qualify the in-house prepared material as an analytical standard. The following workflow outlines the necessary steps to confirm the identity, purity, and concentration.

cluster_identity Identity cluster_purity Purity cluster_concentration Concentration Start Purified This compound Identity Identity Confirmation Start->Identity Purity Purity Assessment Start->Purity HRMS High-Resolution Mass Spectrometry (HRMS) Identity->HRMS NMR_1H ¹H NMR Identity->NMR_1H NMR_13C ¹³C NMR Identity->NMR_13C HPLC HPLC-UV (99.5% area) Purity->HPLC NMR_purity ¹H NMR (absence of impurities) Purity->NMR_purity Concentration Concentration Determination qNMR Quantitative NMR (qNMR) Concentration->qNMR End Qualified Analytical Standard HRMS->Concentration NMR_1H->Concentration NMR_13C->Concentration HPLC->Concentration NMR_purity->Concentration qNMR->End

Caption: Analytical characterization workflow for the in-house standard.

Identity Confirmation

2.1.1. High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the synthesized compound.

  • Experimental Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Result: The measured monoisotopic mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass of the protonated molecule [M+H]⁺.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of atoms within the molecule.

  • Experimental Protocol:

    • Dissolve an accurately weighed sample (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).

  • Expected Results: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.

Purity Assessment

2.2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the primary technique for assessing the purity of the analytical standard by separating the main component from any potential impurities.

  • Experimental Protocol:

    • Develop a suitable reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase gradient).

    • Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL).

    • Inject the sample and monitor the chromatogram at a suitable UV wavelength (e.g., the λmax of this compound).

    • Calculate the area percentage of the main peak relative to the total peak area.

  • Potential Impurities:

    • Unreacted 5-methoxyindole: The primary starting material.

    • Over-methylated byproducts: While less common with DMC, potential for methylation on the indole ring.

    • C-alkylated isomers: Methylation at other positions on the indole ring.

Concentration Determination

2.3.1. Quantitative NMR (qNMR)

qNMR is a primary ratio method for determining the exact concentration of a substance in solution by comparing its NMR signal integral to that of a certified internal standard of known concentration.

  • Experimental Protocol:

    • Accurately weigh the in-house prepared this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the concentration of the analyte using the known concentration of the internal standard and the respective signal integrals and number of protons.

Comparison with Commercial Alternatives

The decision to prepare an analytical standard in-house versus purchasing a commercial one often involves a trade-off between cost, convenience, and the level of characterization required.

FeatureIn-House Prepared StandardCommercially Available Standard
Purity Determined by in-house validated methods (e.g., HPLC-UV >99.5%). Purity value assigned based on qNMR.Typically stated as ≥98% or with a certified value and uncertainty (e.g., 99.8 ± 0.2%).
Characterization Data Full analytical data package available (HRMS, ¹H NMR, ¹³C NMR, HPLC-UV, qNMR).Certificate of Analysis (CoA) provided, which may include some analytical data (e.g., NMR, HPLC purity).
Cost Primarily the cost of starting materials, solvents, and analyst time. Generally more cost-effective for larger quantities.Varies significantly by supplier and level of certification. Can be expensive for small quantities of certified reference materials.
Lead Time Dependent on synthesis and characterization time (typically a few days to a week).Can range from next-day delivery to several weeks, depending on supplier stock.
Traceability Traceable to a certified internal standard through qNMR.May be traceable to national or international standards (e.g., NIST, USP) if it is a Certified Reference Material (CRM).

Table 1: Comparison of In-House vs. Commercial Analytical Standards

SupplierProduct NumberPurityPrice (USD)
Supplier AP5716998%$194.00 / 1g
Supplier BOR111390-5GNot specified$268.98 / 5g
Supplier C-≥98%Varies

Table 2: Examples of Commercially Available this compound (Prices as of early 2026, subject to change) [1][2]

Conclusion and Recommendations

The in-house preparation of this compound as an analytical standard offers a cost-effective and scientifically robust alternative to purchasing commercial standards, particularly when larger quantities are required. The presented green synthetic method is efficient and avoids the use of highly toxic reagents. A comprehensive analytical characterization workflow, combining HRMS, NMR, and HPLC-UV, is crucial for establishing the identity and purity of the in-house standard. Furthermore, the use of qNMR allows for the accurate determination of its concentration, making it suitable for use in quantitative analytical methods.

For research and development laboratories with synthetic and analytical capabilities, the benefits of in-house standard preparation, including a thorough understanding of the impurity profile and significant cost savings, often outweigh the convenience of commercial standards. However, for laboratories requiring certified reference materials with direct traceability to national metrology institutes for regulatory filings, purchasing a CRM from a reputable supplier remains the most appropriate choice.

References

A Comparative Guide to the Biological Activity of Tryptamines: A Structure-Activity Relationship Analysis of 5-Methoxy-1-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, from the essential amino acid tryptophan to the neurotransmitter serotonin.[1] Substituted tryptamines, in particular, have garnered significant attention for their potent interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, making them invaluable tools for neuroscience research and potential leads for therapeutic development.[2] This guide provides a comparative analysis of the biological activity of a lesser-studied compound, 5-methoxy-1-methyl-1H-indole, against its well-characterized relatives, N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).

A notable challenge in this comparison is the current scarcity of published empirical data for this compound in public scientific literature.[3] Therefore, this guide will adopt a structure-activity relationship (SAR) approach. By dissecting the known pharmacological effects of the 5-methoxy and indole 1-methyl substitutions on the tryptamine core, we will construct a robust, hypothesis-driven profile for this compound. This analysis serves not only as a comparative guide but also as a rationale for the critical experimental work needed to validate these predictions.

The Tryptamine Core and Its Primary Molecular Targets

Tryptamines exert their most profound biological effects through their interaction with serotonin receptors, a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3).[2] The psychoactive effects of classic hallucinogens are primarily mediated by agonist activity at the 5-HT2A receptor.[4] However, the overall pharmacological profile is a complex interplay of activity at multiple subtypes, notably the 5-HT1A receptor, which is known to modulate 5-HT2A-mediated effects and is a key target for anxiolytic and antidepressant medications.[5][6]

For the purpose of this guide, we will focus the comparison on the two most relevant serotonin receptor subtypes for psychoactivity and therapeutic potential: 5-HT2A and 5-HT1A .

Structure-Activity Relationship (SAR) Analysis

To predict the biological activity of this compound, we will analyze the structural contributions of its key substituents by comparing known tryptamine analogs.

The Influence of 5-Methoxy Substitution: DMT vs. 5-MeO-DMT

The addition of a methoxy group at the 5-position of the indole ring, which mirrors the 5-hydroxy group of serotonin, dramatically alters the pharmacological profile. The primary effect is a significant increase in affinity for the 5-HT1A receptor.[5] While DMT has negligible affinity for 5-HT1A, 5-MeO-DMT binds to it potently.[5] This potent 5-HT1A agonism is thought to contribute to the distinct subjective effects of 5-MeO-DMT, which often lack the complex visual geometry of DMT, and may underlie its potent ability to suppress the firing of serotonin neurons in the dorsal raphe nucleus.[5]

Both compounds are agonists at the 5-HT2A receptor. However, 5-MeO-DMT is notably more potent than DMT as a 5-HT2A agonist.[5] Some studies suggest 5-MeO-DMT may act as a full agonist at this receptor, whereas classic tryptamines are typically partial agonists.[7]

  • Causality Insight: The electron-donating nature of the 5-methoxy group increases the electron density of the indole ring system, potentially enhancing hydrogen bonding interactions within the receptor binding pocket, particularly at the 5-HT1A subtype.

The Influence of Indole N-Methylation: DMT vs. 1-Methyl-DMT

Data on 1-methylated tryptamines is less extensive, but insightful. Methylation at the 1-position of the indole nitrogen (N1) removes the hydrogen bond donor capability at this site. This N-H group is often involved in a key interaction with the receptor. Studies on 1-Methyl-DMT (1-Me-DMT) have shown that it retains high affinity for the 5-HT2A receptor, with one report suggesting a 3-fold higher affinity than DMT itself.[8]

  • Causality Insight: While the indole N-H hydrogen bond is often considered crucial, its removal in 1-Me-DMT does not abolish activity. This suggests that the molecule may adopt an altered binding pose or that other interactions, such as pi-stacking of the indole ring, are sufficient to anchor the ligand. The addition of the methyl group adds steric bulk and hydrophobicity, which will alter how the molecule fits within the binding pocket and could potentially enhance affinity if the pocket has a corresponding hydrophobic region.

Predicted Pharmacological Profile of this compound

By combining the observations from sections 2.1 and 2.2, we can formulate a hypothesis regarding the biological activity of this compound:

  • 5-HT1A Receptor Activity: Like 5-MeO-DMT, the presence of the 5-methoxy group is predicted to confer significant affinity and agonist activity at the 5-HT1A receptor. The impact of the 1-methyl group on this interaction is unknown but could potentially modulate potency.

  • 5-HT2A Receptor Activity: The compound is expected to be a potent 5-HT2A receptor agonist. Both the 5-methoxy group (as seen in 5-MeO-DMT) and the 1-methyl group (as seen in 1-Me-DMT) are associated with high 5-HT2A affinity. It is plausible that the combination of these two features could result in very high potency at this receptor.

  • Overall Profile: this compound is hypothesized to be a potent, dual 5-HT1A and 5-HT2A receptor agonist. The precise balance of activity between these two receptors would determine its unique in vivo effects and would be a critical area for experimental validation.

Comparative Data Summary of Tryptamine Analogs

The following tables summarize the available quantitative data for the comparator compounds. This data provides the foundation for the SAR analysis and a benchmark against which this compound can be experimentally evaluated.

Table 1: Receptor Binding Affinities (Kᵢ, nM) A lower Kᵢ value indicates a higher binding affinity.

Compound5-HT1A5-HT2AData Source(s)
DMT >10,000~100-200[5]
5-MeO-DMT ~10-30~40-100[5][9]
1-Me-DMT Not DeterminedHigh (3x > DMT)[8]
This compound Predicted High Predicted Very High (Hypothesized)

Table 2: Receptor Functional Activity (EC₅₀, nM) A lower EC₅₀ value indicates higher potency.

Compound5-HT1A5-HT2AData Source(s)
DMT >10,000~38[5]
5-MeO-DMT ~4-1000 (variable)~2-4[5]
1-Me-DMT Not DeterminedNot Determined
This compound Predicted Potent Predicted Very Potent (Hypothesized)

Key Signaling Pathways & In Vivo Correlates

The 5-HT2A Receptor Gq-Coupled Signaling Cascade

The 5-HT2A receptor is a canonical Gq/G11-coupled GPCR.[10] Agonist binding induces a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This calcium flux is a measurable and reliable indicator of receptor activation.[11]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Tryptamine Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes A1 Add Membranes, Radioligand & Compound to 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Test Compound P2->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Harvest by Rapid Vacuum Filtration A2->A3 A4 Add Scintillant & Read on Scintillation Counter A3->A4 D1 Calculate Specific Binding A4->D1 D2 Plot Competition Curve D1->D2 D3 Determine IC₅₀ D2->D3 D4 Calculate Kᵢ via Cheng-Prusoff Equation D3->D4 Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Plate Receptor-Expressing Cells in Microplate P2 Load Cells with Ca²⁺-Sensitive Dye P1->P2 A1 Establish Baseline Fluorescence Reading P2->A1 A2 Add Test Compound (Agonist) A1->A2 A3 Measure Kinetic Fluorescence Response A2->A3 D1 Determine Peak Response A3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate EC₅₀ (Potency) & Eₘₐₓ (Efficacy) D2->D3

References

The Pivotal Role of N1-Methylation and C5-Methoxylation: A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-1-methyl-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 5-Methoxy-1-methyl-1H-indole

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules, including neurotransmitters, alkaloids, and synthetic drugs.[1][2] The strategic placement of substituents on this bicyclic scaffold can profoundly influence the pharmacological properties of the resulting analogs. This guide focuses on the structure-activity relationship (SAR) of a specific class of indole derivatives: those bearing a methoxy group at the 5-position and a methyl group at the 1-position of the indole ring.

The 5-methoxy group is a key feature, as it mimics the 5-hydroxyl group of the endogenous neurotransmitter serotonin, conferring affinity for various serotonin (5-HT) receptors.[3] Concurrently, methylation at the N1 position can significantly impact the molecule's metabolic stability, lipophilicity, and receptor interaction profile. This guide provides a comparative analysis of the performance of various this compound analogs, with a particular focus on their anticancer and serotonin receptor modulatory activities. We will delve into the experimental data that underpins our current understanding of their SAR, provide detailed methodologies for their evaluation, and visualize the intricate signaling pathways they influence.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is diverse, with prominent applications in oncology and neuroscience. The following sections provide a quantitative comparison of representative compounds, highlighting the impact of structural modifications on their potency and selectivity.

Anticancer Activity: A Focus on Indolequinones

A notable class of this compound derivatives with potent anticancer activity is the indolequinones. These compounds often act as bioreductive agents, being activated under the hypoxic conditions characteristic of solid tumors.[2][4] The following table summarizes the in vitro cytotoxicity of a series of (5-methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl derivatives against V79-379A cells, illustrating the influence of the leaving group at the 3-position on their potency.[5]

Compound IDR (Leaving Group at C3-methyl)IC50 (µM) in V79-379A cellsHypoxic Cytotoxicity Ratio (Anoxic:Oxic)Key Structural Features
1a -OAc0.03100Acetate leaving group
1b -O(CO)CF30.02150Trifluoroacetate leaving group
1c -S-Cys(Ac)0.15200N-Acetyl-cysteine thioether
1d -OH10<2Hydroxymethyl (no leaving group)

Analysis of Structure-Activity Relationships for Anticancer Activity:

The data clearly indicates that the presence of a good leaving group at the 3-methyl position is crucial for the cytotoxic activity of these indolequinone analogs.[5] Compounds with acetate (1a) and trifluoroacetate (1b) leaving groups exhibit potent cytotoxicity with high hypoxic selectivity.[5] The trifluoroacetate group, being a better leaving group, confers slightly higher potency. The N-acetyl-cysteine thioether derivative (1c) also shows significant activity and the highest hypoxic selectivity, suggesting that bioreductive activation leads to the formation of a reactive iminium intermediate that can be trapped by nucleophiles.[5] In contrast, the hydroxymethyl derivative (1d), which lacks a leaving group, is significantly less potent, underscoring the importance of this feature for the mechanism of action.[5]

Furthermore, substitutions at the 2-position of the indole ring have been shown to dramatically decrease the cytotoxic potency of these indolequinones. Compounds unsubstituted at the C2-position were found to be up to 300 times more potent than their 2-alkyl-substituted counterparts.[5] This suggests that the C2-position is sterically sensitive and that bulky substituents may hinder the interaction with the target enzyme or the subsequent alkylation of cellular macromolecules.

Serotonin Receptor Modulation
Compound ClassTarget ReceptorGeneral Affinity/ActivityKey Structural Determinants for Activity
5-Methoxy-N,N-dialkyltryptamines5-HT1AHigh affinity agonistsThe ethylamine side chain at C3 is crucial for receptor interaction. N,N-dialkyl substitution is generally well-tolerated.[1][6]
5-Methoxy-N,N-dialkyltryptamines5-HT2APotent agonistsN,N-dialkyl substitution, particularly dimethyl, often confers high potency.[1][6]
5-Methoxy-1-methyltryptamines5-HT ReceptorsVariableN1-methylation can alter the conformation and electronic properties, leading to changes in receptor subtype selectivity.

Analysis of Structure-Activity Relationships for Serotonin Receptor Modulation:

For tryptamine-based analogs, the ethylamine side chain at the 3-position is a critical pharmacophoric element for interaction with serotonin receptors.[1] The N,N-dialkyl substitution pattern on the terminal amine significantly influences potency and selectivity. For instance, in the case of 5-MeO-DMT analogs, N,N-dialkyl and N-isopropyl derivatives generally exhibit activity at 5-HT2A receptors, while N-methyl and N-ethyl analogs may have reduced or no activity at this subtype.[6]

The methylation of the indole nitrogen at the 1-position introduces a lipophilic group and removes the hydrogen bond donor capability of the indole NH. This modification can impact the overall conformation of the molecule and its interaction with the receptor binding pocket. While specific quantitative data for a series of this compound analogs is limited, it is a common strategy in medicinal chemistry to explore N-methylation to improve metabolic stability and modulate receptor selectivity.

Mechanisms of Action: A Visual Guide

The therapeutic effects of this compound derivatives are underpinned by their ability to modulate specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action for their anticancer and serotonergic effects.

Anticancer Mechanism of Indolequinones

cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Cellular Activation and Cytotoxicity Indolequinone_Prodrug 5-Methoxy-1-methyl-indolequinone (Prodrug) Reductase_Enzymes Reductase Enzymes (e.g., NQO1) Indolequinone_Prodrug->Reductase_Enzymes Bioreduction Hydroquinone Hydroquinone Intermediate Reductase_Enzymes->Hydroquinone Iminium_Intermediate Reactive Iminium Intermediate Hydroquinone->Iminium_Intermediate Elimination of Leaving Group DNA_Alkylation DNA Alkylation Iminium_Intermediate->DNA_Alkylation Protein_Alkylation Protein Alkylation Iminium_Intermediate->Protein_Alkylation Cell_Death Apoptosis/Cell Death DNA_Alkylation->Cell_Death Protein_Alkylation->Cell_Death

Caption: Bioreductive activation of indolequinone prodrugs in hypoxic tumor cells.

Serotonin 5-HT1A and 5-HT2A Receptor Signaling Pathways

cluster_0 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_1 5-HT2A Receptor Signaling (Gq/11-coupled) 5HT1A_Agonist 5-Methoxy-1-methyl-indole Analog (Agonist) 5HT1A_Receptor 5-HT1A Receptor 5HT1A_Agonist->5HT1A_Receptor Gi_alpha Gi/o α 5HT1A_Receptor->Gi_alpha Activation AC Adenylate Cyclase Gi_alpha->AC Inhibition Neuronal_Hyperpolarization Neuronal Hyperpolarization Gi_alpha->Neuronal_Hyperpolarization Opens K+ channels cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation 5HT2A_Agonist 5-Methoxy-1-methyl-indole Analog (Agonist) 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Agonist->5HT2A_Receptor Gq_alpha Gq/11 α 5HT2A_Receptor->Gq_alpha Activation PLC Phospholipase C Gq_alpha->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG Cleavage of PIP2 PIP2 PIP2 Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release PKC PKC Activation DAG->PKC

Caption: Differential signaling pathways of 5-HT1A and 5-HT2A receptors.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, this section provides detailed, step-by-step methodologies for key in vitro assays used in the characterization of this compound analogs.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MIA PaCa-2 for pancreatic cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Addition Add Test Compounds (Serial Dilutions) Incubation_1->Compound_Addition Incubation_2 Incubate 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate 4h MTT_Addition->Incubation_3 Solubilization Add Solubilization Buffer Incubation_3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: Radioligand Binding Assay for Serotonin Receptors

This protocol describes a method to determine the binding affinity (Ki) of test compounds for specific serotonin receptor subtypes through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membrane preparations expressing the target serotonin receptor (e.g., 5-HT1A or 5-HT2A)

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A)

  • Test compounds (this compound analogs)

  • Non-specific binding determinator (e.g., a high concentration of an unlabeled ligand)

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log of the test compound concentration. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The this compound scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to analogs with potent and diverse biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the N1, C2, and C3 positions of the indole ring can significantly impact the anticancer and serotonin receptor modulatory properties of these compounds.

For the indolequinone class of anticancer agents, the presence of a good leaving group at the 3-methyl position and an unsubstituted C2-position are critical for potent and hypoxia-selective cytotoxicity. In the realm of serotonin receptor modulators, while the ethylamine side chain at C3 is a key pharmacophore, N1-methylation offers a valuable tool for fine-tuning receptor selectivity and improving pharmacokinetic properties.

Future research in this area should focus on the synthesis and systematic evaluation of novel libraries of this compound analogs to generate more comprehensive and comparative SAR data. Elucidating the precise molecular targets and downstream signaling pathways of these compounds will be crucial for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles for the treatment of cancer and neurological disorders.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Methoxy-1-Methyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-methoxy-1-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous biologically active compounds.[1] Its structural similarity to endogenous molecules like melatonin imbues its derivatives with the potential to modulate a wide array of physiological processes.[2] This guide provides a critical comparison of the preclinical efficacy of select this compound derivatives, bridging the crucial gap between cell-based assays and whole-organism studies. By dissecting the experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how in vitro potency translates—or fails to translate—to in vivo therapeutic effect.

Part 1: In Vitro Efficacy – The Proving Ground for Molecular Action

In vitro assays are the bedrock of early-phase drug discovery. They provide a controlled, reductionist environment to assess a compound's direct interaction with a biological target, be it an enzyme or a cancer cell line. This allows for rapid screening, determination of potency (e.g., IC50 values), and elucidation of the mechanism of action, free from the complexities of metabolism and bioavailability.

One area where indole derivatives have shown significant promise is in oncology.[3] For instance, a class of indolequinones, including derivatives of (5-methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl, has been evaluated as bioreductively activated cytotoxins.[4] These compounds are designed to be selectively toxic to hypoxic cancer cells, a common feature of solid tumors.

Comparative In Vitro Cytotoxicity Data

The following table summarizes the in vitro potency of representative indole derivatives. The selection highlights how structural modifications influence cytotoxicity across different cancer cell lines.

Compound ClassSpecific DerivativeCell LineAssay TypeIC50 / PotencyKey FindingReference
Indolequinone (5-methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl derivativeV79-379ACytotoxicity AssayUp to 300x more potent than 2-alkyl-substituted analoguesUnsubstituted C-2 position dramatically increases potency.[4][4]
Indolyl-Propenone MOMIPPGlioblastoma (GBM) cellsCell-based assaysLow micromolarInduces non-apoptotic cell death (methuosis).
Indole-Hydrazide MMINA-In silico (ADMET)Predicted good drug-likenessDesigned as a chemoprotective agent.[5][5]
Indole-Carbohydrazide Derivative 10gHepatoma cellsAntiproliferative Assay< 2.0 µMActs as a modulator of the Nur77 protein.[6][7][6][7]

MOMIPP: 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one MMINA: 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell viability. It measures the metabolic activity of living cells, providing an indirect count of their number. This protocol is representative for an initial screen of novel indole derivatives.[2][8]

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell line (e.g., A549 for lung cancer, HCT116 for colorectal cancer) is dictated by the therapeutic target. Using a panel of cell lines helps determine the compound's spectrum of activity.[9]

  • Concentration Range: A logarithmic serial dilution (e.g., 0.1 to 100 µM) is used to capture the full dose-response curve and accurately calculate the IC50 value.[2]

  • Incubation Time: A 48-72 hour incubation period allows for multiple cell doubling times, ensuring that the compound's effect on proliferation can be robustly measured.[10]

  • Vehicle Control: Using DMSO as a vehicle control is critical to ensure that the observed cytotoxicity is due to the compound itself and not the solvent used to dissolve it.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[2]

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO. Perform serial dilutions in the complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include wells for "untreated control" and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48 hours under the same conditions.[2]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in 96-well Plate C 3. Treat Cells (48h Incubation) A->C B 2. Prepare Serial Dilutions of Compound B->C D 4. Add MTT Reagent (4h Incubation) C->D E 5. Solubilize Formazan with DMSO D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G Xenograft_Workflow A 1. Inoculate Nude Mice with Human Cancer Cells B 2. Monitor Tumor Growth (Volume = L x W²/2) A->B C 3. Randomize Mice into Control & Treatment Groups B->C D 4. Daily Compound Administration (e.g., 21 days) C->D E 5. Measure Tumor Volume & Body Weight Regularly D->E F 6. Study Termination & Tumor Excision E->F G 7. Analyze Data (Tumor Growth Inhibition) F->G Nur77_Pathway cluster_cell Hepatocellular Carcinoma Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Nur77_N Nur77 Nur77_C Nur77 Nur77_N->Nur77_C Translocation Bcl2 Bcl-2 (Anti-apoptotic) Nur77_C->Bcl2 Binds & Converts to Pro-apoptotic Mito Mitochondrion Compound Compound 10g (Indole Derivative) Compound->Nur77_N Binds & Induces Translocation BaxBak Bax/Bak Activation Bcl2->BaxBak No longer inhibits Apoptosis Apoptosis BaxBak->Apoptosis Triggers

References

Benchmarking 5-methoxy-1-methyl-1H-indole Against Known Enzyme Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold represents a "privileged structure," consistently serving as the foundation for numerous therapeutic agents.[1] The diverse biological activities of indole derivatives often stem from their ability to modulate the function of key enzymes.[2] This guide provides a comprehensive framework for characterizing the enzyme inhibitory potential of a novel indole compound, 5-methoxy-1-methyl-1H-indole .

As of this publication, specific enzymatic inhibition data for this compound is not extensively available in public-domain scientific literature. Therefore, this document serves as a detailed roadmap for researchers, outlining a rigorous benchmarking strategy against well-established enzyme inhibitors. We will focus on three critical classes of enzymes in drug discovery: kinases, proteases, and phosphatases. For each class, we will present a comparative analysis using a known inhibitor, detail the necessary experimental protocols, and provide the framework for data interpretation. This approach ensures a thorough and scientifically valid assessment of the compound's potential.

Rationale for Enzyme Class Selection

The choice of enzyme classes for initial screening is pivotal and should be guided by the structural motifs of the test compound and the therapeutic areas of interest. The 5-methoxy-indole core is a recurring motif in compounds targeting a range of enzymes.[2] For instance, derivatives of 5-methoxy-1H-indole have shown inhibitory activity against enzymes like myeloperoxidase (MPO) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which are implicated in inflammation and cancer, respectively.[3][4]

Given this precedent, we propose a targeted yet broad screening approach focusing on:

  • Protein Kinases: Central to cellular signaling, kinases are a major class of drug targets, particularly in oncology.[5]

  • Proteases: These enzymes are crucial in various physiological processes, and their dysregulation is linked to diseases such as cancer, viral infections, and inflammatory disorders.

  • Phosphatases: As the functional counterparts to kinases, phosphatases are critical in regulating signaling pathways and are emerging as important drug targets.[6][7]

Comparative Analysis of Inhibitory Activity: A Data Framework

The primary output of an enzyme inhibition study is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.[] The following tables provide a template for summarizing the comparative inhibitory data for this compound against selected known inhibitors.

Table 1: Protein Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
This compoundMAP4K1To be determined
BAY-405 (Reference) MAP4K1 [Insert known IC50 from literature]

Note: BAY-405 is a potent and selective azaindole-based inhibitor of MAP4K1, making it a relevant benchmark.[9]

Table 2: Protease Inhibition Profile

CompoundTarget ProteaseIC50 (µM)
This compoundTrypsinTo be determined
Aprotinin (Reference) Trypsin [Insert known IC50 from literature]

Note: Aprotinin is a well-characterized serine protease inhibitor.

Table 3: Phosphatase Inhibition Profile

CompoundTarget PhosphataseIC50 (µM)
This compoundAcid Phosphatase (AP)To be determined
L-Tartrate (Reference) Acid Phosphatase (AP) [Insert known IC50 from literature]

Note: L-tartrate is a known inhibitor of non-tartrate resistant acid phosphatases.[10]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible, providing a clear path to generating the data outlined above.

In Vitro Protein Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11]

Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase + Substrate + ATP + Inhibitor B Incubate at 37°C A->B C Add ADP-Glo™ Reagent B->C Stop Reaction D Incubate at RT C->D E Add Kinase Detection Reagent D->E F Incubate at RT E->F G Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Materials:

  • Recombinant human MAP4K1 enzyme

  • Appropriate substrate for MAP4K1

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (test compound)

  • BAY-405 (reference inhibitor)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • 96-well white microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and BAY-405 in the assay buffer.

  • Kinase Reaction:

    • To each well of a 96-well plate, add the kinase, substrate, and either the test compound, reference inhibitor, or vehicle control.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Protease Inhibition Assay (Colorimetric)

This assay utilizes a colorimetric substrate that, upon cleavage by the protease, releases a chromophore that can be quantified by absorbance.

Workflow Diagram:

G cluster_0 Pre-incubation cluster_1 Proteolytic Reaction A Protease (Trypsin) + Inhibitor B Incubate at 37°C A->B C Add Colorimetric Substrate B->C D Incubate at 37°C C->D E Stop Reaction (e.g., add Acetic Acid) D->E F Measure Absorbance E->F

Caption: Workflow for a Colorimetric Protease Inhibition Assay.

Materials:

  • Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a similar colorimetric substrate

  • This compound (test compound)

  • Aprotinin (reference inhibitor)

  • Assay buffer (e.g., Tris-HCl with CaCl2, pH 8.0)

  • 96-well clear microplates

  • Stop solution (e.g., 30% acetic acid)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and aprotinin in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • Add trypsin and either the test compound, reference inhibitor, or vehicle control to each well of a 96-well plate.

    • Incubate at 37°C for 15 minutes.

  • Proteolytic Reaction:

    • Initiate the reaction by adding the BAPNA substrate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Add the stop solution to each well to quench the reaction.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) using a microplate reader.

  • Data Analysis: Calculate the IC50 value as described for the kinase assay.

In Vitro Phosphatase Inhibition Assay (Colorimetric)

This assay is based on the use of p-nitrophenyl phosphate (pNPP), a chromogenic substrate that is dephosphorylated by phosphatases to produce p-nitrophenol, which has a strong absorbance at 405 nm under alkaline conditions.[12][13]

Workflow Diagram:

G cluster_0 Phosphatase Reaction A Phosphatase + Inhibitor + pNPP Substrate B Incubate at 37°C A->B C Add Stop Solution (e.g., NaOH) B->C D Measure Absorbance at 405 nm C->D

Caption: Workflow for a pNPP-based Phosphatase Inhibition Assay.

Materials:

  • Acid Phosphatase

  • p-Nitrophenyl phosphate (pNPP)

  • This compound (test compound)

  • L-Tartrate (reference inhibitor)

  • Assay buffer (e.g., citrate buffer, pH 4.8)

  • 96-well clear microplates

  • Stop solution (e.g., 1N NaOH)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and L-tartrate in the assay buffer.

  • Phosphatase Reaction:

    • To each well of a 96-well plate, add the acid phosphatase, pNPP substrate, and either the test compound, reference inhibitor, or vehicle control.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Add the stop solution to each well. The alkaline pH will stop the reaction and develop the yellow color of the p-nitrophenolate.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Determine the IC50 value as previously described.

Mechanism of Inhibition Studies

Should this compound demonstrate significant inhibitory activity in the initial screens, further studies to elucidate the mechanism of inhibition are warranted. These studies typically involve varying the substrate concentration in the presence of a fixed inhibitor concentration. The resulting data, often visualized using a Lineweaver-Burk plot, can help distinguish between competitive, non-competitive, and uncompetitive inhibition.[14]

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial characterization of the enzyme inhibitory profile of this compound. By benchmarking against known inhibitors and employing validated assay protocols, researchers can generate high-quality, comparative data. The results of these studies will be instrumental in determining the therapeutic potential of this novel indole derivative and will guide future lead optimization efforts. The modular nature of this guide allows for its adaptation to other enzyme targets and inhibitor classes, serving as a valuable resource for the broader drug discovery community.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-methoxy-1-methyl-1H-indole. As a niche research chemical, its disposal requires a conservative approach grounded in established principles of laboratory safety and hazardous waste management. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance within your laboratory.

Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2521-13-3) is not always readily available, data from structurally similar indole compounds, such as 5-methoxyindole, provide a strong basis for a conservative hazard assessment.[1][2]

Based on this data, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[2][3] Consequently, all waste streams containing this compound, including the pure chemical and any contaminated lab materials, must be treated as hazardous waste.[1]

This proactive characterization is crucial for compliance with the Resource Conservation and Recovery Act (RCRA), the primary federal law in the United States governing the disposal of solid and hazardous waste.[4][5][6] Under RCRA, a waste is hazardous if it is specifically listed or if it exhibits certain characteristics: ignitability, corrosivity, reactivity, or toxicity.[7] While this compound is not specifically listed, treating it as a hazardous irritant is the most responsible course of action.

Inferred Hazard Classification GHS Hazard Statement Rationale and Implication for Disposal
Skin Irritation (Category 2)H315: Causes skin irritationAll contaminated materials, including gloves and lab coats, must be disposed of as hazardous waste. Direct skin contact must be avoided.[3]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationRequires stringent use of eye protection. Any materials used to clean up spills could be heavily contaminated and must be handled accordingly.[3]
Respiratory Tract IrritationH335: May cause respiratory irritationHandling should occur in a well-ventilated area or fume hood. This minimizes inhalation exposure and the generation of airborne particulates.[2][3]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, ensure the following engineering controls and PPE are in place. This is a non-negotiable standard for mitigating the risks outlined above.

  • Engineering Controls : Always handle the solid compound and prepare waste containers within a certified chemical fume hood or in a well-ventilated area to mitigate the risk of respiratory irritation.[3][8]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection : Wear nitrile gloves and a lab coat.[9] Remove and dispose of gloves immediately if they become contaminated.

  • Hygiene : Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic. The following protocol ensures that waste is collected, stored, and disposed of in a manner that is safe for laboratory personnel and compliant with environmental regulations.

Step 1: Waste Segregation

Proper segregation is fundamental to preventing dangerous chemical reactions.[10][11]

  • Solid Waste : Treat all this compound, along with contaminated disposable materials such as weighing paper, gloves, and absorbent pads, as solid hazardous waste.[1][12]

  • Liquid Waste : Keep solid and liquid waste streams separate.[12] If the compound was used in a solution, that solution must be collected as liquid hazardous waste in a separate, appropriate container. Do not mix this waste stream with incompatible materials, such as strong oxidizing agents or acids.[9]

Step 2: Containerization

The integrity of the waste container is critical for safe storage and transport.

  • Select an Appropriate Container : Use a designated, leak-proof hazardous waste container that is chemically compatible with the indole compound.[1][10][13] A high-density polyethylene (HDPE) container is a suitable choice for solid organic waste.

  • Keep Containers Closed : The container must be kept tightly sealed at all times except when waste is being added.[10][14] This minimizes the risk of spills and prevents the release of vapors.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.[11][13]

  • As soon as the first item of waste is added, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[15]

  • The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • An indication of the hazards (e.g., "Irritant").[1]

    • The accumulation start date.

Step 4: Accumulation and Storage

Waste must be stored in a designated and controlled area pending pickup.

  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA.[13][15][16] This area must be at or near the point of waste generation and under the control of laboratory personnel.[15][16]

  • Secondary Containment : All liquid waste containers, and it is best practice for solid waste as well, must be placed in a secondary container, such as a plastic tub or bin.[10][15][16] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container, capable of containing any potential leaks or spills.[16]

Step 5: Arrange for Disposal

Hazardous waste must be disposed of through the proper channels.

  • Contact EHS : Once the waste container is full or you are approaching your institution's time limit for accumulation (e.g., 90 days), submit a waste collection request to your EHS office.[1][16] Never attempt to dispose of this waste through a third-party vendor not approved by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_final Final Disposition start Waste Generated (Pure compound or contaminated materials) haz_id 1. Hazard Identification (Treat as Irritant: Skin, Eye, Respiratory) start->haz_id ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_id->ppe segregate 3. Segregate Waste (Solid vs. Liquid) ppe->segregate container 4. Place in Compatible, Leak-Proof Container segregate->container label_waste 5. Label Container ('Hazardous Waste', Full Chemical Name) container->label_waste store 6. Store in Designated SAA with Secondary Containment label_waste->store ehs 7. Request Pickup from EHS Office store->ehs disposal Proper Disposal by Licensed Facility ehs->disposal

Caption: Decision workflow for the disposal of this compound.

Handling Special Cases: Contaminated Materials and Empty Containers

  • Chemically Contaminated Lab Debris : Items like gloves, absorbent paper, and plastic weighing boats with trace chemical residue must be collected in the designated solid hazardous waste container.[16][17] Do not dispose of these items in the regular municipal trash.[17]

  • Contaminated Sharps : Any chemically contaminated needles, razor blades, or broken glassware must be disposed of in a designated, puncture-resistant sharps container.[13][17] This container must also be labeled as hazardous waste with the chemical contaminant clearly identified.[17]

  • Empty Chemical Containers : An "empty" container may still hold hazardous residue. The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10] The first rinseate must be collected and disposed of as liquid hazardous waste.[10] Subsequent rinses can often be disposed of similarly, per institutional policy. Once thoroughly rinsed and air-dried, all labels must be completely removed or defaced before the container is discarded with regular laboratory glass or solid waste.[10]

Emergency Spill Procedures

In the event of a spill, prioritize personnel safety and environmental protection.

  • Alert Personnel : Immediately alert others in the area.

  • Assess the Spill : For a small spill of solid material, you may proceed with cleanup if you are trained and equipped to do so. For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS emergency line.

  • Wear PPE : Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain and Clean : Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.[9]

  • Collect Waste : Carefully sweep or scoop the contaminated absorbent material into your designated solid hazardous waste container.[9]

  • Decontaminate : Clean the spill area with soap and water.

  • Report : Report the spill to your laboratory supervisor and EHS office, per your institution's policy.

By adhering to this comprehensive guide, you can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-1-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-methoxy-1-methyl-1H-indole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.